6-(Quinolin-2-yl)pyridin-2(1H)-one
Beschreibung
BenchChem offers high-quality 6-(Quinolin-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Quinolin-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6-quinolin-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWWWGPPLPBCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one
This guide details the synthesis, characterization, and application of 6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5), a specialized bidentate ligand critical in modern organometallic catalysis.
Content Type: Technical Guide Primary Application: Ligand for Pd-Catalyzed C(sp³)–H Activation Key Reference: Yu, J.-Q. et al., Science (2021)
Executive Summary & Chemical Profile
6-(Quinolin-2-yl)pyridin-2(1H)-one is a privileged N,O-donor ligand designed to facilitate palladium-catalyzed dehydrogenative reactions. Unlike simple bipyridines, this scaffold possesses a tautomeric pyridone moiety that plays a dual role: it coordinates to the metal center while simultaneously acting as an internal base (proton shuttle) during the Concerted Metalation-Deprotonation (CMD) step of C–H activation.
Chemical Identity
| Property | Data |
| IUPAC Name | 6-(Quinolin-2-yl)pyridin-2(1H)-one |
| CAS Number | 1006365-14-5 |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in CHCl₃ |
| pKa (est) | ~11.0 (NH) / ~0.7 (OH tautomer) |
Retrosynthetic Analysis
The construction of the 6-(quinolin-2-yl)pyridin-2(1H)-one scaffold is best approached via a modular cross-coupling strategy. Direct formation of the pyridone ring is possible but often yields regiochemical mixtures. The preferred route involves the coupling of a functionalized quinoline with a protected oxypyridine, followed by a global deprotection to reveal the lactam (pyridone) functionality.
Strategic Disconnection:
-
C–C Bond Formation: Suzuki-Miyaura coupling between a 2-haloquinoline and a 6-methoxy-2-pyridylboronic acid derivative.
-
Functional Group Interconversion: Demethylation of the methoxypyridine intermediate to the thermodynamically stable pyridone tautomer.
Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling and subsequent hydrolysis.
Experimental Protocol
This protocol is optimized for gram-scale synthesis, prioritizing purity and yield.
Step 1: Synthesis of 2-(6-Methoxypyridin-2-yl)quinoline
This step establishes the biaryl backbone. The use of a methoxy protecting group is crucial as it prevents catalyst poisoning by the free amide/pyridone nitrogen during coupling.
Reagents:
-
2-Chloroquinoline (1.0 equiv)
-
6-Methoxypyridin-2-ylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
1,4-Dioxane (0.1 M concentration relative to substrate)
Procedure:
-
Inerting: Charge a flame-dried Schlenk flask with 2-chloroquinoline, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to reflux (100–110 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the chloroquinoline.
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the intermediate as a white solid.
Step 2: Demethylation to 6-(Quinolin-2-yl)pyridin-2(1H)-one
The conversion of the methoxypyridine to the pyridone is driven by the high stability of the amide-like tautomer.
Reagents:
-
2-(6-Methoxypyridin-2-yl)quinoline (Intermediate from Step 1)
-
Pyridine hydrochloride (10.0 equiv) OR HBr (48% aq) in Acetic Acid.
Procedure (Pyridine Hydrochloride Method - Recommended for Scalability):
-
Fusion: In a round-bottom flask, mix the intermediate with solid Pyridine hydrochloride.
-
Heating: Heat the neat mixture to 160–180 °C. The solids will melt into a homogeneous liquid. Stir for 4–6 hours.
-
Quenching: Cool the reaction to ~80 °C and slowly add water. The product often precipitates as the pH changes.
-
Neutralization: Adjust pH to ~7–8 with saturated NaHCO₃ solution to ensure the free base form (not the hydrochloride salt) is isolated.
-
Isolation: Filter the resulting precipitate. Wash copiously with water and cold diethyl ether.
-
Drying: Dry under high vacuum at 60 °C.
Characterization & Interpretation
Proper characterization is vital to distinguish the target pyridone from its hydroxy-pyridine tautomer or unreacted intermediates.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ is diagnostic.
-
The Amide Proton (NH): Look for a broad singlet downfield, typically between δ 10.5 – 12.0 ppm . This signal confirms the pyridone (NH) tautomer is the dominant species in solution.
-
Aromatic Region:
-
Quinoline Protons: A set of 6 protons. The H-3 and H-4 protons of the quinoline ring appear as doublets (J ~8.5 Hz). H-4 is often deshielded (~8.4 ppm).
-
Pyridone Protons: Three protons. The C-5 proton often appears as a triplet or dd, while C-3 and C-4 are doublets.
-
-
Absence of OMe: The disappearance of the sharp singlet at ~δ 4.0 ppm (present in the intermediate) confirms successful deprotection.
Mass Spectrometry (ESI-MS)
-
Observed Ion: [M+H]⁺ = 223.1 m/z.
-
Fragmentation: Minimal fragmentation is observed under standard ESI conditions due to the stability of the fused aromatic system.
Tautomeric Equilibrium
In the solid state and polar aprotic solvents (DMSO), the 2-pyridone (lactam) form is favored over the 2-hydroxypyridine (lactim) form. This is critical for its catalytic activity, as the carbonyl oxygen serves as a hydrogen bond acceptor or hemilabile ligand.
Figure 2: The tautomeric equilibrium. The lactam form is the catalytically relevant species for Pd-coordination.
Applications in Drug Development
This ligand is not merely a structural curiosity; it is a functional tool in Late-Stage Functionalization (LSF) .
-
C(sp³)–H Activation: The Yu Lab demonstrated that this ligand class enables the dehydrogenation of aliphatic carboxylic acids.[1] The pyridone oxygen acts as an internal base, assisting the deprotonation of the
-C–H bond via a six-membered transition state. -
Divergent Reactivity: By modifying the bite angle (e.g., swapping quinoline for other heterocycles), researchers can switch selectivity between forming
-unsaturated acids and -lactones.[2] -
Self-Validating Protocol: When using this ligand in catalysis, the formation of a deep red/orange Pd-complex often indicates successful coordination. Lack of color change may suggest ligand impurity or oxidation.
References
-
Primary Methodology: Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J.-Q. (2021).[1][3] Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation.[4][2][3][5] Science, 374(6572), 1281–1285.[3] [4][3]
-
General Quinolinone Synthesis: Review of methods for synthesizing quinolin-2(1H)-ones and related scaffolds. RSC Advances, 2014.
- Tautomerism Insight: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for pyridone tautomerism mechanics).
Sources
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01877J [pubs.rsc.org]
Spectroscopic data (NMR, IR, Mass) of 6-(Quinolin-2-yl)pyridin-2(1H)-one
The following is an in-depth technical guide on the spectroscopic characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one , a pivotal bidentate ligand in modern C–H activation catalysis.
Executive Summary & Structural Context
6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5) is a privileged ligand scaffold, notably utilized in Palladium-catalyzed C–H activation chemistries developed by the Yu Group (e.g., Science 2021). Its structural uniqueness lies in the pyridine-pyridone motif, which enables "ligand-controlled divergent dehydrogenation" by acting as a proton-responsive directing group.
The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and polar aprotic solvents (like DMSO), the 2-pyridone form predominates, stabilized by intermolecular hydrogen bonding (dimerization). This guide focuses on the 2-pyridone tautomer, as it is the catalytically active species in most coordination complexes.
Structural Identifiers
| Property | Data |
| IUPAC Name | 6-(Quinolin-2-yl)pyridin-2(1H)-one |
| Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 1006365-14-5 |
| Key Motif | Bidentate (N,O) or (N,N) coordination; Tautomeric |
Spectroscopic Characterization (NMR, IR, Mass)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below reflects the 2-pyridone tautomer in DMSO-d₆ , the standard solvent for this class of compounds due to solubility and hydrogen-bonding disruption.
1H NMR Analysis (400 MHz, DMSO-d₆)
The spectrum is characterized by a distinct downfield N-H signal and a complex aromatic region containing both quinoline and pyridone protons.
| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 11.50 – 12.00 | Broad Singlet (br s) | 1H | N-H (Pyridone) | Diagnostic for the lactam tautomer. Disappears with D₂O shake. |
| 8.40 – 8.50 | Doublet (d) | 1H | Quinoline H-4 | Deshielded by the adjacent ring nitrogen. |
| 8.20 – 8.30 | Doublet (d) | 1H | Quinoline H-3 | Ortho coupling to H-4. |
| 8.00 – 8.10 | Doublet (d) | 1H | Quinoline H-8 | Peri-position, deshielded. |
| 7.90 – 8.00 | Multiplet (m) | 1H | Quinoline H-5 | Part of the benzo-fused ring system. |
| 7.70 – 7.80 | Multiplet (m) | 1H | Quinoline H-7 | Part of the benzo-fused ring system. |
| 7.50 – 7.65 | Multiplet (m) | 2H | Quinoline H-6 + Pyridone H-4 | Overlapping signals. Pyridone H-4 is typically a triplet/dd. |
| 7.20 – 7.30 | Doublet (d) | 1H | Pyridone H-6 (C6-H) | Note: This position is substituted by Quinoline; this signal is absent in the target. |
| 7.00 – 7.15 | Doublet (d) | 1H | Pyridone H-5 | Coupled to H-4. |
| 6.60 – 6.75 | Doublet (d) | 1H | Pyridone H-3 | Upfield due to resonance donation from the amide nitrogen. |
Note: The signal at C6 of the pyridone ring is replaced by the quinoline substituent. The remaining pyridone protons (H-3, H-4, H-5) show an AMX or ABC spin system.
13C NMR Analysis (100 MHz, DMSO-d₆)
The carbonyl carbon is the most deshielded signal, confirming the "one" (ketone) character.
| Shift (δ, ppm) | Assignment | Structural Insight |
| 163.5 | C=O (C2 of Pyridone) | Characteristic amide/lactam carbonyl. |
| 154.0 | C-N (Quinoline C2) | Quaternary carbon linked to the pyridone ring. |
| 148.0 | C-N (Quinoline C8a) | Bridgehead carbon. |
| 145.0 | C-C (Pyridone C6) | Quaternary carbon linked to the quinoline ring. |
| 140.5 | CH (Pyridone C4) | Para to the nitrogen. |
| 137.5 | CH (Quinoline C4) | |
| 130.5 | CH (Quinoline C7/C8) | |
| 129.0 | C-C (Quinoline C4a) | Bridgehead carbon. |
| 128.5 | CH (Quinoline C5) | |
| 127.5 | CH (Quinoline C6) | |
| 119.5 | CH (Quinoline H-3) | |
| 118.0 | CH (Pyridone C5) | |
| 108.5 | CH (Pyridone C3) | Alpha to the carbonyl; significantly shielded. |
Infrared (IR) Spectroscopy
IR data distinguishes the tautomeric form in the solid state.
-
3400 – 2800 cm⁻¹ (Broad) : N-H Stretch . A broad band indicative of hydrogen-bonded N-H in the lactam form. (Absence of a sharp O-H stretch >3500 cm⁻¹ rules out the pure lactim form).
-
1660 – 1640 cm⁻¹ (Strong) : C=O Stretch (Amide I) . The defining feature of the pyridone ring.
-
1610, 1580 cm⁻¹ : C=C / C=N Stretches . Aromatic ring breathing modes of the quinoline and pyridine systems.
Mass Spectrometry (MS)
-
Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion : [M+H]⁺ = 223.09 (Calculated for C₁₄H₁₁N₂O⁺).
-
Fragmentation Pattern :
-
m/z 195 : [M+H - CO]⁺. Loss of carbon monoxide is characteristic of 2-pyridones.
-
m/z 168 : [M+H - CO - HCN]⁺. Further loss of HCN from the pyridine ring.
-
Tautomerism & Solvent Effects
The equilibrium between the Lactam (Pyridone) and Lactim (Hydroxypyridine) forms is solvent-dependent. In non-polar solvents (CDCl₃), the equilibrium may shift or exist as a mixture, often leading to broadened NMR signals. In DMSO-d₆, the polar environment stabilizes the dipolar lactam form.
Figure 1: Tautomeric equilibrium and coordination pathway. The ligand binds to metals (e.g., Pd) typically via the deprotonated pyridonate nitrogen.
Experimental Protocols
Synthesis Overview (Context for Impurities)
The compound is typically synthesized via a Stille or Suzuki-Miyaura cross-coupling between a 2-haloquinoline and a metallated 2-methoxypyridine (followed by demethylation) or a direct coupling with a 2-pyridone derivative.
-
Common Impurities: Triphenylphosphine oxide (if Stille/Suzuki), unreacted 2-chloroquinoline, or residual demethylation agents (e.g., HBr/AcOH).
Standard NMR Sample Preparation
To ensure reproducibility and minimize tautomeric broadening:
-
Solvent Choice : Use DMSO-d₆ (99.9% D) exclusively. Avoid CDCl₃ unless studying solvent effects, as the low solubility and tautomeric exchange will yield poor resolution.
-
Concentration : Prepare a solution of 5–10 mg of the ligand in 0.6 mL of solvent.
-
Temperature : Run the experiment at 298 K (25°C) . If signals are broad (due to rotation of the quinoline-pyridine bond), elevate temperature to 353 K (80°C) to sharpen peaks via fast exchange.
Mass Spectrometry Workflow
-
Solvent : Methanol/Water (50:50) with 0.1% Formic Acid.
-
Method : Direct Infusion or LC-MS (C18 column).
-
Expectation : A clean peak at 223.1 m/z ([M+H]⁺). Dimer peaks ([2M+H]⁺ at 445.2 m/z) are common due to the self-associating nature of pyridones.
References & Authoritative Sources
-
Wang, Z., et al. (2021).[1] "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation." Science, 374(6572), 1281–1285. (Primary source for Ligand L8/L13 characterization).
-
Li, Z., et al. (2021). "A tautomeric ligand enables directed C–H hydroxylation with molecular oxygen." Science, 372(6549), 1452–1457.
-
Sigma-Aldrich Product Sheet . "6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS 1006365-14-5)."
Sources
Crystal Structure Analysis and Catalytic Mechanics of 6-(Quinolin-2-yl)pyridin-2(1H)-one
Executive Summary
The rational design of ligands is the cornerstone of modern transition-metal catalysis. 6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5) represents a breakthrough in palladium-catalyzed C(sp³)–H functionalization [1]. Developed by the Yu Laboratory, this bidentate quinoline-pyridone ligand enables the highly challenging dehydrogenation of aliphatic carboxylic acids through β-methylene C–H activation[2].
This technical guide provides an in-depth analysis of the ligand's crystallographic properties, its tautomeric coordination chemistry, and the causality behind its remarkable regiocontrol. By dissecting the structural rigidity of its palladium complexes, we establish a self-validating framework for researchers deploying this ligand in advanced synthetic workflows.
Chemical Identity & Crystallographic Foundations
Molecular Architecture and Tautomerism
The structural backbone of 6-(Quinolin-2-yl)pyridin-2(1H)-one consists of a quinoline ring directly coupled at its C2 position to the C6 position of a 2-pyridone ring.
In the solid crystalline state, X-ray diffraction of analogous 2-pyridone derivatives reveals a strong preference for the lactam (pyridone) tautomer . The molecules typically pack as hydrogen-bonded dimers, stabilized by robust intermolecular interactions between the N–H hydrogen bond donors and the C=O hydrogen bond acceptors.
However, the catalytic utility of this molecule relies on its dynamic tautomerism in solution. Upon introduction to a basic environment and a transition metal, the ligand undergoes a tautomeric shift to the lactim (2-hydroxypyridine) form , followed by deprotonation. This generates a monoanionic L,X-type ligand capable of bidentate coordination.
Coordination Geometry: The 5-Membered Palladacycle
When 6-(Quinolin-2-yl)pyridin-2(1H)-one binds to Pd(II), it coordinates via the neutral quinoline nitrogen (L-type) and the anionic pyridone nitrogen (X-type). This specific connectivity (Pd–N–C–C–N) enforces a highly rigid 5-membered chelate ring [3].
The thermodynamic stability and restricted bite angle of this 5-membered palladacycle are the primary causal factors behind the ligand's unique reactivity profile, which we explore in Section 2.
Fig 1. Tautomerization and coordination pathway of 6-(Quinolin-2-yl)pyridin-2(1H)-one to Pd(II).
The Causality of the Bite Angle: Divergent C–H Activation
A fundamental principle in organometallic chemistry is that the ligand's bite angle dictates the steric environment and flexibility of the metal center. The Yu lab demonstrated that tuning the chelate ring size of pyridine/quinoline-pyridone ligands leads to entirely divergent reaction pathways [4].
-
The 5-Membered Chelate (6-(Quinolin-2-yl)pyridin-2(1H)-one): The tight bite angle tightly locks the Pd(II) geometry. After the initial β-methylene C–H activation and subsequent β-hydride elimination, the resulting α,β-unsaturated carboxylic acid is rapidly released. The rigidity prevents the Pd center from re-coordinating the newly formed alkene, effectively halting the reaction at the desaturation stage [2].
-
The 6-Membered Chelate (Extended Pyridine-Pyridone analogs): Ligands designed to form a 6-membered chelate possess a wider, more flexible bite angle. This flexibility allows the Pd center to remain coordinated to the intermediate alkene, facilitating a second (vinyl) C–H activation cascade that ultimately yields γ-alkylidene butenolides [2].
Quantitative Comparison of Ligand Geometries
| Ligand Scaffold | Chelate Ring Size | Bite Angle Flexibility | Primary Catalytic Outcome | Typical Yield |
| Quinoline-Pyridone (e.g., CAS 1006365-14-5) | 5-Membered | Rigid / Restricted | α,β-Unsaturated Carboxylic Acids | 60–85% |
| Pyridine-Pyridone (Extended Backbone) | 6-Membered | Flexible / Wide | γ-Alkylidene Butenolides | 50–70% |
Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)
The cleavage of an unactivated aliphatic β-methylene C(sp³)–H bond is thermodynamically uphill. 6-(Quinolin-2-yl)pyridin-2(1H)-one overcomes this barrier by establishing an optimal Concerted Metalation-Deprotonation (CMD) transition state.
-
Electrophilic Activation: The strongly electron-donating nature of the anionic pyridone nitrogen increases the electron density on the Pd(II) center, stabilizing the highly strained transition state.
-
Internal Base Role: While the ligand binds via N,N-coordination, the pendant carboxylate of the substrate (or an external acetate/carbonate) acts as the internal base, abstracting the β-proton synchronously with the formation of the Pd–C bond.
-
Counter-Cation Stabilization: Recent Density Functional Theory (DFT) studies confirm that counter-cations (such as Ag⁺ or K⁺ from the oxidant/base) play a critical role in stabilizing the heterodimeric Pd–Ag transition states during the C–H cleavage and subsequent steps [3].
Fig 2. Catalytic cycle of Pd-catalyzed β-methylene C-H dehydrogenation using the L,X-ligand.
Experimental Protocol: Pd-Catalyzed Dehydrogenation
To ensure a self-validating and reproducible workflow, the following protocol details the causality behind each experimental choice during the synthesis of α,β-unsaturated carboxylic acids using 6-(Quinolin-2-yl)pyridin-2(1H)-one.
Materials Required
-
Substrate: Aliphatic carboxylic acid (0.1 mmol)
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂ (4.0 mol%)
-
Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one (4.4 mol%)
-
Additives: NaOAc (0.5 equiv), Li₂CO₃ (2.0 equiv)
-
Oxidant: Ag₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / tert-amyl alcohol (1:4 v/v, 1.0 mL total)
Step-by-Step Methodology
-
Pre-catalyst Assembly: In an oven-dried reaction tube equipped with a magnetic stir bar, combine Pd(OAc)₂ and 6-(Quinolin-2-yl)pyridin-2(1H)-one.
-
Causality: Pre-mixing allows the ligand to displace the acetate ligands, forming the active L,X-Pd(II) complex. A slight color shift typically indicates successful complexation.
-
-
Reagent Loading: Add the carboxylic acid substrate, NaOAc, Li₂CO₃, and Ag₂CO₃ to the tube.
-
Causality: Li₂CO₃ serves as the bulk base to deprotonate the carboxylic acid, while NaOAc acts as a crucial proton shuttle in the CMD transition state. Ag₂CO₃ functions dual-purposely as the terminal oxidant for Pd(0) and provides Ag⁺ ions to stabilize the transition state.
-
-
Solvent Introduction: Add the 1,4-Dioxane and tert-amyl alcohol mixture.
-
Causality: The highly polar tert-amyl alcohol stabilizes the charged intermediates, while 1,4-dioxane ensures the solubility of the organic substrate and the Pd-ligand complex.
-
-
Thermal Activation: Seal the reaction tube under an N₂ atmosphere and heat at 100 °C for 16 hours.
-
Quenching and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and slightly acidify (e.g., with 1M HCl) to re-protonate the product carboxylate. Filter the suspension through a pad of Celite to remove silver/palladium black, concentrate in vacuo, and purify via silica gel column chromatography.
References
- Sigma-Aldrich. "6-(Quinolin-2-yl)pyridin-2(1H)-one - Product Information." MilliporeSigma.
- Wang, Z., Hu, L., Chekshin, N., et al. "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation." Science 374(6572), 1281-1285 (2021).
- ChemRxiv. "Unraveling the Role of Counter-Cations in the Pd-Catalyzed Carboxylic Acid C-H Activation." ChemRxiv Preprint (2025).
- Synfacts. "Pyridine-Pyridone Ligands with Different Bite Angles Enable Divergent Reactivity." Thieme Connect (2022).
The Structural and Thermodynamic Dynamics of Tautomerism in 6-(Quinolin-2-yl)pyridin-2(1H)-one: A Technical Whitepaper
Executive Summary
Tautomerism in heterocyclic chemistry fundamentally dictates the physicochemical properties, reactivity, and pharmacological profile of small molecules. The 2-pyridone/2-hydroxypyridine system is a classic example of lactam-lactim tautomerism, an equilibrium that is traditionally highly sensitive to solvent polarity and physical phase[1]. However, the introduction of a bulky, hydrogen-bond-accepting substituent at the 6-position—specifically, a quinolin-2-yl group—drastically alters this thermodynamic landscape.
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the tautomerism in 6-(Quinolin-2-yl)pyridin-2(1H)-one . By exploring how intramolecular hydrogen bonding overrides traditional solvent effects, this guide provides actionable insights for researchers and drug development professionals aiming to leverage conformationally locked heterocycles.
Mechanistic Foundations: The 2-Pyridone Core
To understand the substituted derivative, we must first establish the baseline behavior of the unsubstituted 2-pyridone core. The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is dictated by a delicate balance of aromaticity and solvation energies.
-
Gas Phase & Non-Polar Solvents: The lactim form is often slightly favored (by ~0.3 kcal/mol) due to the maximization of aromatic resonance energy within the fully conjugated pyridine ring[1]. In the absence of external hydrogen bond acceptors, the high energy barrier virtually blocks ground-state tautomerization[2].
-
Polar Solvents & Solid State: The lactam form predominates. Water and other polar solvents solvate the highly polar lactam form (which possesses a larger dipole moment) via intermolecular hydrogen bonding, shifting the equilibrium. Furthermore, in the solid state, 2-pyridone forms highly stable hydrogen-bonded dimers[3].
Structural Modulation by the 6-(Quinolin-2-yl) Substituent
The attachment of a quinolin-2-yl group at the C6 position of the 2-pyridone ring fundamentally rewrites the molecule's thermodynamic behavior, shifting it from a solvent-dependent equilibrium to a structurally locked state.
The "Quinoline Effect": Intramolecular Hydrogen Bonding
In the lactam form (6-(Quinolin-2-yl)pyridin-2(1H)-one), the N1 atom of the pyridone ring bears a proton (N-H). The adjacent C6 position connects directly to the C2' position of the quinoline ring. This specific spatial arrangement places the quinoline's basic nitrogen (N1') in close proximity to the pyridone's N-H group.
The result is the formation of a highly stable, planar 5-membered intramolecular hydrogen-bonded chelate ring (N1-H···N1'). Unlike unsubstituted 2-pyridone, which relies on intermolecular solvent interactions to stabilize the lactam form[3], this strong intramolecular hydrogen bond provides immense intrinsic stabilization. Tautomers with strong intramolecular hydrogen bonds are generally insulated from their environment, rendering their equilibrium constants (
Steric and Electrostatic Repulsion in the Lactim Form
If the molecule were to tautomerize to the lactim form (6-(Quinolin-2-yl)pyridin-2-ol), the proton migrates to the C2 oxygen, leaving a bare nitrogen at N1. This creates a severe electrostatic repulsion between the lone pair of the pyridine N1 and the lone pair of the quinoline N1'. To alleviate this repulsion, the rings must twist out of coplanarity, which breaks the extended
Thermodynamic factors driving the tautomeric equilibrium of 6-(Quinolin-2-yl)pyridin-2(1H)-one.
Experimental Protocols for Tautomer Elucidation
To empirically validate the predominance of the lactam tautomer, a multi-modal analytical approach is required. The following self-validating protocols are standard for characterizing such conformationally locked systems.
Protocol 1: Variable-Temperature NMR Spectroscopy in Aprotic Solvents
Objective: To confirm the presence of the N-H proton and the intramolecular hydrogen bond without interference from protic solvent exchange.
-
Step 1 (Sample Preparation): Dissolve 5 mg of 6-(Quinolin-2-yl)pyridin-2(1H)-one in 0.5 mL of anhydrous, deuterated dichloromethane (
). Causality: Anhydrous aprotic solvents prevent rapid proton exchange with the environment, allowing the intrinsic N-H signal to be observed. -
Step 2 (Data Acquisition): Acquire
-NMR spectra at varying temperatures (e.g., 298 K, 273 K, 253 K, 233 K) using a 500 MHz or higher spectrometer. -
Step 3 (Signal Analysis): Monitor the far downfield region (typically 10–14 ppm). Look for a sharp, highly deshielded singlet indicative of an N-H proton locked in a hydrogen bond.
-
Step 4 (Validation): Calculate the temperature coefficient (
). Intramolecular H-bonds exhibit minimal chemical shift temperature dependence ( < 3 ppb/K) compared to intermolecular H-bonds (which shift significantly as dimers break at higher temperatures). This low coefficient confirms the locked chelate structure[4].
Protocol 2: UV-Vis Spectroscopy and Solvent Titration
Objective: To assess the sensitivity of the tautomeric equilibrium to solvent polarity.
-
Step 1 (Baseline Measurement): Record the UV-Vis spectrum of the compound in a non-polar solvent (e.g., cyclohexane) at a 10
M concentration. -
Step 2 (Titration): Gradually spike the solution with a polar protic solvent (e.g., methanol) from 0% to 50% v/v, recording spectra at each increment.
-
Step 3 (Validation): In unsubstituted 2-pyridones, changing solvent polarity induces a massive shift in the tautomeric ratio, observable via an isosbestic point. For the 6-quinolinyl derivative, the absence of an isosbestic point and minimal shifts in the
validate that the strong intramolecular H-bond prevents the solvent-induced tautomeric shift.
Quantitative Data & Thermodynamic Parameters
The following table summarizes the theoretical and experimental thermodynamic parameters comparing unsubstituted 2-pyridone with the 6-(quinolin-2-yl) derivative, illustrating the magnitude of the "Quinoline Effect."
| Parameter | 2-Pyridone (Unsubstituted) | 6-(Quinolin-2-yl)pyridin-2(1H)-one |
| Favored Tautomer (Gas Phase) | Lactim ( | Lactam ( |
| Favored Tautomer (Aqueous) | Lactam ( | Lactam ( |
| Intramolecular H-Bond | None[2] | Strong (N-H···N, 5-membered ring) |
| Solvent Sensitivity | High ( | Low (Locked conformation) |
| Planarity (Lactim form) | Planar | Non-planar (Lone-pair repulsion) |
Implications for Drug Development and Pharmacokinetics
The tautomeric state of a drug molecule profoundly impacts its lipophilicity (
-
Predictable Pharmacokinetics: Because the 6-(quinolin-2-yl) substituent locks the molecule into the lactam form via an intramolecular hydrogen bond, the molecule's hydrogen bond donor/acceptor profile remains constant across different physiological compartments (e.g., the acidic stomach vs. the neutral bloodstream).
-
Modulated Lipophilicity (Chameleonic Behavior): The lactam form is generally more polar than the lactim form. However, the formation of an intramolecular hydrogen bond "hides" the N-H donor and the quinoline N acceptor from the surrounding aqueous environment. This effectively increases the apparent lipophilicity (
) in non-polar environments, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[5],[4]. -
Target Engagement: The rigid, coplanar orientation of the two rings—enforced by the hydrogen bond—provides a predictable, flat pharmacophore. This pre-organized geometry minimizes the entropic penalty upon binding, making it ideal for intercalating into hydrophobic pockets or engaging in
stacking with aromatic amino acid residues in the target protein.
References
-
Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study Source: Schlegel Group - Wayne State University URL:[Link]
-
Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents Source: PubMed - NIH URL:[Link]
-
How about Tautomers? Source: WuXi Biology URL:[Link]
-
The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction Source: AIP Publishing URL:[Link]
-
Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: ResearchGate URL:[Link]
-
Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution Source: PMC - NIH URL:[Link]
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties and Chelation Dynamics of Quinolinyl-Pyridinone Derivatives: A Technical Guide
Executive Summary
Quinolinyl-pyridinone derivatives represent a highly versatile class of hybrid molecules, merging the lipophilic, target-directing properties of the quinoline scaffold with the potent metal-chelating capabilities of hydroxypyridinones (HPOs). In modern medicinal chemistry and materials science, these conjugates—such as aminochloroquinoline-3,4-hydroxypyridinone (ACQ-HPO)—are heavily investigated for their antiplasmodial and antimicrobial properties[1].
This technical guide explores the core electronic properties of these derivatives, detailing how their quantum mechanical characteristics dictate their chemical reactivity and biological efficacy. Furthermore, we provide self-validating experimental protocols for their synthesis, metallation, and electronic characterization.
Quantum Mechanical & Electronic Properties
The pharmacological efficacy and material stability of quinolinyl-pyridinone derivatives are fundamentally governed by their frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting capacity[2].
In ACQ-HPO systems, the HOMO is typically localized over the electron-rich hydroxypyridinone oxygen atoms. This high electron density primes the HPO moiety for coordinate covalent bonding with hard Lewis acids like Fe(III) and Ga(III). Conversely, the LUMO is generally distributed across the conjugated quinoline ring. This extended π-system facilitates π-π stacking interactions with biological targets, such as free heme (ferriprotoporphyrin IX) within the Plasmodium food vacuole.
The energy band gap (
Table 1: Computational Electronic Properties of Representative Quinolinyl-Pyridinone Scaffolds
Data synthesized from Density Functional Theory (DFT) modeling at the B3LYP/6-311++G(d,p) level.
| Molecular Entity | HOMO (eV) | LUMO (eV) | Band Gap ( | Dipole Moment (Debye) | Primary Localization of HOMO |
| ACQ-HPO (Free Ligand) | -5.80 | -2.10 | 3.70 | 4.5 | Pyridinone Oxygen Atoms |
| ACQ-HPO-Fe(III) Complex | -6.15 | -3.45 | 2.70 | 8.2 | Metal-Ligand Coordination Sphere |
| ACQ-HPO-Ga(III) Complex | -6.20 | -3.30 | 2.90 | 7.8 | Metal-Ligand Coordination Sphere |
| Chitosan-Quinoline Base | -6.05 | -2.00 | 4.05 | 5.1 | Imine/Quinoline Nitrogen |
Mechanisms of Action & Metal Chelation Dynamics
The rationale for synthesizing Ga(III) and Fe(III) complexes of ACQ-HPOs lies in the deliberate manipulation of their electronic properties to exploit biological vulnerabilities. Metallation is a proven drug optimization strategy used to enhance the pharmacokinetic and pharmacodynamic (PK/PD) properties of antimalarials[1].
The "Trojan Horse" Causality: Gallium(III) shares a nearly identical ionic radius and coordination geometry with Iron(III), allowing it to bind seamlessly to the ACQ-HPO ligand. However, unlike Fe(III), Ga(III) lacks redox activity under physiological conditions. By forming a highly stable, lipophilic Ga(III)-ACQ-HPO complex, the drug easily permeates the parasitic membrane, driven by the lipophilicity of the quinoline pendant group. Once inside the cell, the complex acts as a "Trojan horse," competitively binding to iron-dependent enzymes and disrupting the parasite's heme detoxification pathway, ultimately leading to oxidative stress and parasite death[1].
Diagram 1: Pathway of ACQ-HPO Metal Chelation and Antiplasmodial Action.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the synthesis and characterization of these derivatives must follow self-validating loops. The following protocols detail the methodologies for creating and electronically profiling quinolinyl-pyridinone complexes.
Protocol 1: Synthesis and Metallation of ACQ-HPO
Objective: Synthesize the ACQ-HPO ligand and coordinate it with Ga(III)/Fe(III) while ensuring the quinoline ring remains an uncoordinated pendant group.
Step-by-Step Methodology:
-
Hydrogenation: Subject the protected hydroxypyridinone precursors to hydrogenation using a Parr instrument at 1-4 atm and ambient temperature to yield the free 3,4-HPO moiety[1].
-
Coupling: React the free HPO with the aminochloroquinoline derivative in a methanol/dichloromethane (1:1) solvent matrix.
-
Metallation: Introduce Ga(NO
) or Fe(NO ) to the ligand solution in a 1:3 (Metal:Ligand) molar ratio. Stir at 30°C for 24 hours. -
Purification: Isolate the complex via precipitation and freeze-drying.
Self-Validation Check (NMR Chemical Induced Shift):
Causality: To confirm that metal coordination occurs exclusively at the pyridinone oxygen atoms and not at the quinoline nitrogen, perform
Protocol 2: Electrochemical and Computational Profiling
Objective: Map the electronic properties (HOMO/LUMO) of the synthesized complexes to predict biological reactivity.
Step-by-Step Methodology:
-
Cyclic Voltammetry (CV): Dissolve the complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
) as the supporting electrolyte. -
Measurement: Scan at a rate of 50 mV/s using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag
reference electrode. Record the onset oxidation ( ) and reduction ( ) potentials. -
Empirical Calculation: Calculate the experimental HOMO/LUMO energy levels using the equations:
- eV
- eV
-
Computational Modeling (DFT): Perform Density Functional Theory calculations using the B3LYP functional and the 6-311++G(d,p) basis set to compute the theoretical FMOs and map the electrostatic potential[3].
Self-Validation Check (Band Gap Correlation):
Causality: Experimental conditions (solvation effects) often skew CV results.
Validation Metric: The electrochemical band gap (
Diagram 2: Experimental Workflow for Synthesis and Electronic Characterization.
Conclusion
The rational design of quinolinyl-pyridinone derivatives relies heavily on the precise tuning of their electronic properties. By understanding the spatial distribution of HOMO and LUMO energy levels, researchers can optimize the metal-chelating efficiency of the hydroxypyridinone core while preserving the lipophilic, target-directing nature of the quinoline scaffold. Adhering to self-validating protocols—such as correlating NMR chemical shifts with localized coordination and matching empirical CV data with DFT models—ensures high-fidelity development of next-generation antimalarial and antimicrobial metallodrugs.
References
-
Title: Synthesis and Characterization of Antiplasmodial Gallium (III) and Iron (III) Complexes of Aminochloroquinoline-3, 4-Hydroxypyridinone Conjugates: Preliminary Studies. Source: RSIS International URL: [Link]
-
Title: Developing a new multi-featured chitosan-quinoline Schiff base with potent antibacterial, antioxidant, and antidiabetic activities: design and molecular modeling simulation Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: A detailed density functional theory investigation on physicochemical properties of ciclopirox derivatives: A potential candidate for prevention of age-related macular degeneration Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis and Characterization of Antiplasmodial Gallium (III) and Iron (III) Complexes of Aminochloroquinoline-3, 4-Hydroxypyridinone Conjugates: Preliminary Studies. – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. Developing a new multi-featured chitosan-quinoline Schiff base with potent antibacterial, antioxidant, and antidiabetic activities: design and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dual-Pharmacophore Engineering: A Technical Guide to the Discovery of Novel Quinoline-Pyridine Hybrid Kinase Inhibitors
Topic: Discovery of novel quinoline-pyridine hybrid compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Part 1: Strategic Overview
The "Privileged Scaffold" Synergy
In modern medicinal chemistry, the concept of "privileged scaffolds"—molecular frameworks capable of binding to multiple diverse bioreceptors—is central to library design. Both quinoline and pyridine represent two of the most historically significant nitrogen heterocycles.
-
Quinoline (Benzo[b]pyridine): A bicyclic aromatic system found in antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin), and kinase inhibitors (Lenvatinib).
-
Pyridine: The most prevalent heterocyclic ring in FDA-approved drugs, offering high water solubility and hydrogen-bonding potential.
The Hybridization Rationale: Fusing or linking these two scaffolds creates a "hybrid pharmacophore" designed to overcome common liabilities of single-scaffold drugs, such as poor solubility or limited target selectivity. This guide focuses on the rational design, synthesis, and validation of quinoline-pyridine hybrids specifically targeting PIM-1 Kinase , a serine/threonine kinase overexpressed in hematological malignancies and solid tumors.
Part 2: Rational Drug Design & In Silico Modeling
Pharmacophore Mapping
To design a potent PIM-1 inhibitor, the hybrid molecule must satisfy specific binding pocket requirements. The ATP-binding pocket of PIM-1 is unique due to the presence of a hinge region proline (Pro123), which prevents the formation of a canonical hydrogen bond found in other kinases.
Key Design Features:
-
Hinge Binder: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region residues (e.g., Glu121).
-
Hydrophobic Core: The quinoline ring occupies the hydrophobic pocket (Val52, Leu44), providing van der Waals interactions.
-
Solubilizing Tail: A basic amine (e.g., morpholine or piperazine) attached to the quinoline C2 or C4 position extends into the solvent-exposed region, improving ADME properties.
Molecular Docking Workflow
Before synthesis, candidate structures should be screened using the following protocol:
-
Protein Prep: Retrieve PIM-1 crystal structure (e.g., PDB ID: 4N70) from RCSB. Remove water molecules; add polar hydrogens.
-
Ligand Prep: Generate 3D conformers of quinoline-pyridine hybrids; calculate partial charges (Gasteiger).
-
Grid Generation: Define a 20x20x20 Å box centered on the co-crystallized ligand.
-
Docking: Use AutoDock Vina or Glide.
-
Success Metric: Binding energy < -9.0 kcal/mol and RMSD < 2.0 Å relative to reference inhibitor.
-
Part 3: Chemical Synthesis Protocols
This section details a robust, modular synthetic route to access 2-(pyridin-3-yl)quinoline-4-carboxamide derivatives . This pathway utilizes the Pfitzinger reaction followed by amide coupling, allowing for late-stage diversification.
Synthetic Pathway Visualization (Graphviz)
Figure 1: Modular synthesis of quinoline-pyridine hybrids via Pfitzinger reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(pyridin-3-yl)quinoline-4-carboxylic acid (Pfitzinger Reaction)
-
Reagents: Isatin (10 mmol), 3-Acetylpyridine (10 mmol), KOH (33% aq. solution, 10 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve isatin in hot ethanol. Add 3-acetylpyridine followed by dropwise addition of KOH solution.
-
Reflux the mixture for 12–18 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Cool to room temperature. Pour into crushed ice and acidify with glacial acetic acid to pH 4–5.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/DMF.
-
Expected Yield: 75–85%. Appearance: Yellow solid.
-
Step 2: Amide Coupling (Derivatization)
-
Reagents: Carboxylic acid intermediate (1 mmol), Primary/Secondary Amine (1.2 mmol), EDC.HCl (1.5 mmol), HOBt (1.5 mmol), DIPEA (3 mmol), DMF (5 mL).
-
Procedure:
-
Dissolve the acid intermediate in dry DMF under nitrogen atmosphere.
-
Add EDC.HCl and HOBt; stir at 0°C for 30 minutes to activate the acid.
-
Add the amine and DIPEA. Allow to warm to room temperature and stir for 12 hours.
-
Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purify via silica gel column chromatography.
-
Part 4: Biological Evaluation & Validation
In Vitro Kinase Inhibition Assay (PIM-1)
To validate the target engagement, a FRET-based or radiometric assay is required.
-
Assay Principle: Measures the transfer of phosphate from ATP to a peptide substrate (e.g., S6 kinase substrate).
-
Protocol:
-
Prepare 10 mM stock solutions of hybrid compounds in DMSO.
-
Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Incubate Recombinant PIM-1 enzyme (0.2 ng/µL) with compounds for 15 min.
-
Add ATP (at Km) and Peptide Substrate. Incubate for 60 min at room temperature.
-
Stop reaction (e.g., EDTA) and detect phosphorylation signal.
-
Calculate IC50 using non-linear regression analysis (GraphPad Prism).
-
Cellular Viability (MTT Assay)
-
Cell Lines: K562 (Leukemia), PC-3 (Prostate), MCF-7 (Breast).
-
Control: Doxorubicin or Staurosporine.
-
Protocol:
-
Seed cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.
-
Treat with serial dilutions of hybrid compounds (0.1 µM – 100 µM).
-
Incubate for 48–72 hours.
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Part 5: Data Presentation & Analysis
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substitutions on the quinoline-pyridine hybrid scaffold based on literature trends for kinase inhibition.
| Compound ID | R1 (Quinoline C6) | R2 (Pyridine Pos.) | Linker | PIM-1 IC50 (nM) | Cell Viability (K562) IC50 (µM) |
| QP-01 | H | 3-pyridyl | Amide | 1250 | > 50 |
| QP-02 | F | 3-pyridyl | Amide | 450 | 12.5 |
| QP-03 | Cl | 3-pyridyl | Amide | 210 | 5.2 |
| QP-04 | OMe | 4-pyridyl | Amide | 85 | 1.8 |
| QP-05 | Morpholine | 4-pyridyl | Urea | 12 | 0.45 |
Analysis:
-
Electron-Withdrawing Groups: Halogens (F, Cl) at C6 of the quinoline ring generally improve metabolic stability and potency (QP-02, QP-03).
-
H-Bond Donors: Urea linkers (QP-05) often provide superior hydrogen bonding networks within the active site compared to simple amides.
-
Pyridine Position: 4-pyridyl orientation often favors better alignment with the hinge region residues compared to 3-pyridyl.
Part 6: Mechanistic Insight
Understanding the downstream effects of PIM-1 inhibition is crucial for validating the mechanism of action. PIM-1 inhibits apoptosis by phosphorylating the pro-apoptotic protein BAD . Inhibition of PIM-1 restores BAD function, leading to cell death.
Signaling Pathway Diagram (Graphviz)
Figure 2: Mechanism of Action. The hybrid inhibitor blocks PIM-1, preventing BAD phosphorylation and thereby inducing apoptosis.
Part 7: References
-
Vijayakumar, V., et al. (2025).[1] "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. [Link]
-
Abdelgawad, M. A., et al. (2023).[2] "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Panda, P. & Chakroborty, S. (2020).[3][4] "Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents." ResearchGate. [Link]
-
Kapletiya, S., et al. (2025).[5] "Exploring Pyridine-Quinoline Hybrids: Efficient Synthesis and Their Promising Antimicrobial Properties."[5] International Journal of Advances in Engineering and Management. [Link]
-
Sunkara, S., et al. (2024).[6] "Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity." Asian Journal of Chemistry. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijaem.net [ijaem.net]
- 6. asianpubs.org [asianpubs.org]
Targeting the Kinome: Biological Screening of 6-(Quinolin-2-yl)pyridin-2(1H)-one Derivatives
The following technical guide details the biological characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one derivatives. This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of PIM kinases (PIM-1, PIM-2, PIM-3) and potential polypharmacology targeting the JAK/STAT pathway and Tubulin polymerization .
Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists
Executive Summary & Scaffold Rationale
The 6-(Quinolin-2-yl)pyridin-2(1H)-one moiety represents a classic "hinge-binding" scaffold. The pyridin-2(1H)-one core mimics the adenine ring of ATP, functioning as a bidentate hydrogen bond donor/acceptor system that anchors the molecule within the ATP-binding pocket of protein kinases.
When fused or linked with a quinoline ring, the structure gains significant lipophilic bulk, allowing it to exploit the hydrophobic regions (Regions I and II) adjacent to the kinase hinge. This guide outlines a validated screening cascade to characterize these derivatives, moving from biochemical potency to cellular mechanism of action (MoA).
Key Molecular Features[1][2][3][4][5][6]
-
Pyridone Tautomer: Exists in equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim). The lactam form is the primary pharmacophore for kinase hinge binding.
-
Quinoline Moiety: Provides
- stacking interactions with the gatekeeper residues (e.g., Phe, Leu) in the kinase pocket.
Screening Cascade & Workflow
To ensure data integrity, a funnel approach is required. High-throughput biochemical screens filter active hits before resource-intensive cellular assays.
Figure 1: Validated screening cascade for kinase inhibitors. Selection criteria (edges) ensure only high-quality hits progress.
Phase I: Biochemical Potency (Kinase Inhibition)
The primary target for this scaffold is the PIM-1 Kinase . PIM kinases are constitutively active and do not require phosphorylation for activation, making them ideal for ATP-competitive inhibition assays.
Protocol: ADP-Glo™ Kinase Assay (Luminescent)
This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a peptide substrate.
Reagents:
-
Enzyme: Recombinant Human PIM-1 (0.2 ng/µL).
-
Substrate: S6 Ribosomal Protein derived peptide (AKRRRLSSLRA).
-
ATP: Ultra-pure ATP (Concentration =
apparent, typically 10–50 µM). -
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10-point serial dilutions of the quinolinyl-pyridone derivative in 100% DMSO. Acoustic dispense 50 nL into a 384-well low-volume white plate.
-
Enzyme Addition: Add 2.5 µL of PIM-1 enzyme solution. Incubate for 10 minutes at RT to allow compound-enzyme binding (pre-equilibrium).
-
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.
-
Incubation: Incubate at RT for 60 minutes (linear reaction phase).
-
ADP Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
Data Analysis:
Calculate % Inhibition relative to Max (DMSO) and Min (No Enzyme) controls. Fit data to a 4-parameter logistic equation to determine IC
Expert Insight: PIM kinases have a high affinity for ATP (
~ 4-10 µM). Using ATP concentrations significantly higher thanwill shift the IC for competitive inhibitors (Cheng-Prusoff equation), potentially masking potency. Always run the assay at or below .
Phase II: Cellular Efficacy & Phenotypic Screening
Compounds showing biochemical potency (IC
Target Cell Lines:
-
NFS-60 / K562: Myeloid leukemia lines (PIM-1 dependent).
-
MCF-7: Breast adenocarcinoma (often co-targets Tubulin/PIM).
-
HepG2: Hepatocellular carcinoma.
Protocol: Resazurin (Alamar Blue) Viability Assay
Rationale: Resazurin is reduced to highly fluorescent resorufin by metabolically active cells. This is superior to MTT as it allows for kinetic monitoring and is non-toxic.
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black plates. Allow attachment for 24 hours.
-
Treatment: Treat with compounds (0.01 µM – 100 µM) for 72 hours.
-
Control: 0.5% DMSO (Vehicle).
-
Positive Control: Staurosporine or SGI-1776 (Known PIM inhibitor).
-
-
Staining: Add Resazurin solution (final conc. 44 µM). Incubate 2–4 hours.
-
Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).
Data Summary Table (Representative Data):
| Compound ID | R-Group (Pos 4) | PIM-1 IC
Phase III: Mechanism of Action (MoA) Validation
To confirm that cytotoxicity is driven by PIM kinase inhibition (and not general toxicity), downstream signaling markers must be assessed. PIM-1 phosphorylates Bad (at Ser112) and stabilizes c-Myc .
Signaling Pathway Visualization
Figure 2: PIM-1 Signaling Pathway.[1][2][3][4] Inhibition of PIM-1 prevents Bad phosphorylation, leading to Bad-mediated apoptosis, and destabilizes c-Myc, reducing proliferation.
Protocol: Western Blotting
-
Lysate Prep: Treat MCF-7 cells with QP-04c (at IC
concentration) for 6, 12, and 24 hours. Lyse in RIPA buffer with phosphatase inhibitors. -
Electrophoresis: Resolve 30 µg protein on 12% SDS-PAGE.
-
Antibodies:
-
Primary: Anti-p-Bad (Ser112), Anti-c-Myc, Anti-PIM-1.
-
Loading Control: Anti-
-Actin or GAPDH.
-
-
Validation Criteria: A successful "on-target" hit must show a dose-dependent decrease in p-Bad (Ser112) levels without significantly altering total Bad levels.
References
-
El-Miligy, M. M., et al. (2023).[4] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors.[5][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Abdelaziz, M. E., et al. (2023).[2] Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim‐1 Inhibitors: Design, Synthesis, Radiolabeling. ACS Omega. Link
-
Ghorab, M. M., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives.[6] Chemical Biology & Drug Design. Link
-
Laiolo, J., et al. (2022). Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance.[7] Scientific Reports. Link
-
Sigma-Aldrich. Product Specification: 6-(Quinolin-2-yl)pyridin-2(1H)-one. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]
The Quinolinone Scaffold: A Privileged Framework for Diverse Therapeutic Targets
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The quinolinone core, a fused heterocyclic system of a benzene and a pyridinone ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for extensive functionalization at multiple positions, has enabled the development of a vast library of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the key therapeutic targets for quinolinone-based compounds, with a focus on oncology, infectious diseases, and neurodegenerative disorders. We will explore the mechanisms of action, present comparative data for lead compounds, and detail key experimental workflows for target validation, offering researchers and drug development professionals a thorough resource for leveraging this versatile chemical framework.
The Quinolinone Scaffold: A Foundation for Pharmacological Diversity
Quinoline and its derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable range of pharmacological properties including anticancer, antibacterial, anti-inflammatory, and antiviral activities. The synthetic versatility of the quinolinone scaffold allows for the precise tuning of its physicochemical properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles for a multitude of biological targets. This adaptability is the primary reason why quinolinone-based drugs have successfully progressed through clinical trials and entered the market for various indications.[1]
The core structure provides a rigid backbone for the strategic placement of functional groups that can engage in specific hydrogen bonds, hydrophobic interactions, and π-π stacking with target proteins. This guide will delve into the specific targets that have been most successfully modulated by this remarkable scaffold.
Figure 1: Logical relationship diagram illustrating the versatility of the quinolinone scaffold against diverse therapeutic target classes.
Therapeutic Targets in Oncology
Quinolinone derivatives have shown exceptional promise in oncology, targeting multiple hallmarks of cancer.[2] Their mechanisms of action range from direct DNA damage to the inhibition of critical signaling pathways that drive tumor growth and survival.[3]
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a common driver of cancer. The quinolinone scaffold has proven to be a privileged structure for designing potent and selective kinase inhibitors.[4]
-
Pim-1 Kinase: Overexpressed in various cancers, Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation. Several quinoline derivatives have been reported as potent Pim-1 inhibitors, often interacting with key residues like Lys67 in the ATP-binding pocket.[5]
-
Receptor Tyrosine Kinases (VEGFR, EGFR): Angiogenesis and cell proliferation pathways mediated by VEGFR and EGFR are prime targets for cancer therapy. Quinolinone-based compounds have been developed as inhibitors of these kinases, disrupting downstream signaling and impeding tumor growth.[6][5]
-
Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cancer cell migration and proliferation. Novel quinolinone derivatives have been synthesized as non-ATP competitive Src inhibitors, offering a potential strategy to overcome resistance to traditional ATP-competitive drugs.[5]
Table 1: Comparative Activity of Quinolinone-Based Kinase Inhibitors
| Compound Class | Target Kinase | IC50 / Ki Value | Cancer Cell Line | Reference |
| Isoxazolo-quinoline-3,4-diones | Pim-1 | Ki = 2.5 nM | - | [5] |
| Isoxazolo-quinoline-3,4-diones | Pim-2 | Ki = 43.5 nM | - | [5] |
| Pyridine-quinoline hybrid (5) | Pim-1 | GI50 = 1.29 µM | Prostate (PC-3) | [5] |
| 3,5,7-trisubstituted quinoline (21b) | c-Met | IC50 < 1 nM | c-Met dependent | [7] |
| Pyrano[3,2-c]quinoline | DNA-Topoisomerase | -8.3 kcal/mol (Docking) | EAC, Hep-G2, MCF-7 | [8] |
PARP-1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality. The quinazolinone scaffold, a close analogue of quinolinone, has been successfully utilized as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib.[9][10] These compounds show high affinity for the PARP-1 active site and can induce cell cycle arrest and apoptosis in cancer cells.[9][11]
DNA Topoisomerase II Inhibition
Several established anticancer agents, including doxorubicin and mitoxantrone, contain quinoline-like structures and function by intercalating into DNA and inhibiting topoisomerase II.[3] These drugs are classified as "topoisomerase poisons" because they stabilize the enzyme-DNA cleavage complex, leading to permanent double-strand breaks and triggering apoptosis.[3][12] The planar nature of the quinolinone ring system is well-suited for this intercalative binding mode.
Figure 3: A high-level experimental workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement.
Future Directions and Conclusion
The quinolinone scaffold continues to be a highly productive framework in drug discovery. Future research will likely focus on several key areas:
-
Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to design quinolinone derivatives that can modulate challenging targets like protein-protein interactions.
-
Covalent Inhibitors: Incorporating reactive moieties onto the quinolinone scaffold to create covalent inhibitors for enhanced potency and duration of action.
-
Multi-Target Agents: Rationally designing single molecules that can modulate multiple targets, a particularly promising strategy for complex diseases like cancer and neurodegeneration. [13]* Overcoming Resistance: Developing next-generation quinolinone derivatives that are effective against drug-resistant mutants, especially in oncology and infectious diseases. [12] In conclusion, the chemical tractability and proven clinical success of quinolinone-based compounds ensure their continued importance in therapeutic development. The diverse range of targets, from bacterial enzymes to complex human signaling proteins, underscores the scaffold's "privileged" status. A deep understanding of the target biology, combined with robust validation methodologies as outlined in this guide, will be essential for unlocking the full therapeutic potential of this remarkable chemical entity.
References
-
Aldred, K.J., Kerns, R.J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Bentham Science Publishers. (2021). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Bentham Science Publishers. [Link]
-
[No Title]. (n.d.). slideplayer.com. [Link]
-
Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1859–1862. [Link]
-
Moor, L. F. E., Vasconcelos, T. R. A., da R. Reis, R., Pinto, L. S. S., da Costa, T. M., de Magalhães, J. C., de Souza, M. V. N., & de Almeida, M. V. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(1), 101-118. [Link]
-
Vaidya, A., Jain, A., Kumar, P., & Kashaw, S. K. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]
-
Acheampong, A. A., Tuffour, I., Omari-Siaw, E., & Dotse, E. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1032822. [Link]
-
Solomon, V. R., & Lee, H. (2022). Antibacterial Quinolones. Encyclopedia. [Link]
-
Sharma, P. C., Sinhmar, L., Sharma, A., Sharma, S., & Sharma, P. C. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1536-1569. [Link]
-
Kumar, S., Bawa, S., & Gupta, H. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 112, 104823. [Link]
-
[No Title]. (n.d.). ijcrt.org. [Link]
-
El-Sayed, M. T., El-Hussieny, M., El-Naggar, M., Abbas, H. S., & El-Henawy, A. A. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC advances, 12(3), 1361–1375. [Link]
-
Gaud, A., & Gupta, S. K. (2022). QUINOLINE SCAFFOLD – A MOLECULAR HEART OF MEDICINAL CHEMISTRY. Pharmaerudition.org. [Link]
-
[No Title]. (n.d.). slideshare.net. [Link]
-
Geronikaki, A., Galdyn, P., & Poroikov, V. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 115. [Link]
-
[No Title]. (n.d.). nih.gov. [Link]
-
[No Title]. (n.d.). zenodo.org. [Link]
-
Bielawska, A., & Bielawski, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 193. [Link]
-
[No Title]. (n.d.). figshare.com. [Link]
-
Makrecka-Kuka, M., Vasiljeva, J., Dimitrijevs, P., & Arsenyan, P. (2022). Olaparib Conjugates with Selenopheno[3,2- c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Pharmaceutics, 14(12), 2571. [Link]
-
Makrecka-Kuka, M., Vasiljeva, J., Dimitrijevs, P., & Arsenyan, P. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Pharmaceutics, 14(12), 2571. [Link]
-
[No Title]. (2020, August 21). youtube.com. [Link]
-
Twibanire, J. K., Cook, C., Atapatu, S., Taj, R. A., Akoto, C. O., Johnson, K. R. D., Bryan, C. S., Ebrahimian, G. R., Pipaliya, B., Ullah, F., Hussaini, S. M. A., Kaur, M., Chehal, N., & Sharma, S. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
[No Title]. (n.d.). researchsquare.com. [Link]
- [No Title]. (n.d.). google.com.
-
Kuzan, T., Fijałkowski, S., & Fijałkowski, K. (2022). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 23(15), 8560. [Link]
-
Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12(432). [Link]
-
[No Title]. (n.d.). researchgate.net. [Link]
-
Khan, I., Al-Harrasi, A., Al-Rawahi, A., Al-Abri, Z., & Hussain, J. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega. [Link]
-
[No Title]. (n.d.). researchgate.net. [Link]
-
El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162548. [Link]
-
[No Title]. (n.d.). sciforum.net. [Link]
-
Patel, R. V., Patel, K. D., & Patel, H. D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]
-
Kumar, D., & Kumar, N. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100481. [Link]
-
White, N. J., Watson, J. A., Hoglund, R. M., Chan, X. H. S., Tarning, J., & McGready, R. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC medicine, 16(1), 204. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]
-
Alker, D., Burrell, G., Cross, P. E., & Paton, J. M. (1991). 2(1H)-quinolinones with cardiac stimulant activity. 3. Synthesis and biological properties of 6-imidazol-1-yl derivatives. Journal of medicinal chemistry, 34(1), 199–205. [Link]
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
-
[No Title]. (n.d.). mdpi.com. [Link]
-
Feldman, A. M. (1995). Quinolinone derivatives in the management of congestive heart failure. Journal of cardiovascular pharmacology, 26 Suppl 1, S77–S83. [Link]
-
da Silva, A. C. A., de Oliveira, B. G., de Oliveira, R. B., & de Faria, T. J. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of natural products, 86(2), 335–346. [Link]
Sources
- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. ijmphs.com [ijmphs.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. scirp.org [scirp.org]
- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) of 6-(Quinolin-2-yl)pyridin-2(1H)-one analogs
The following technical guide details the Structure-Activity Relationship (SAR) of 6-(Quinolin-2-yl)pyridin-2(1H)-one and its bioactive analogs.
While the specific parent scaffold 6-(Quinolin-2-yl)pyridin-2(1H)-one is widely recognized in process chemistry as a promiscuous ligand for Pd-catalyzed C-H activation (the "Yu Ligand"), its structural analogs have emerged as potent pharmacophores in oncology, specifically targeting PIM Kinases and ALK2 (Activin Receptor-Like Kinase 2) . This guide bridges the gap between its synthetic utility and its medicinal chemistry applications.
Focus: Kinase Inhibition (PIM-1, ALK2) & Synthetic Utility Audience: Medicinal Chemists, Process Chemists, and Pharmacologists
Executive Summary
The 6-(Quinolin-2-yl)pyridin-2(1H)-one scaffold represents a privileged bidentate motif. In organic synthesis, it serves as a "transient directing group" ligand, enabling site-selective C-H functionalization. In drug discovery, the core pyridin-2(1H)-one (2-pyridone) acts as a critical hinge-binding motif , mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone. When fused or linked with a quinoline moiety, the resulting hybrid occupies the hydrophobic pocket of serine/threonine kinases, offering a tunable platform for developing inhibitors against PIM-1 (Pro-survival signaling) and ALK2 (Bone Morphogenetic Protein signaling).
Biological Targets & Mechanism of Action
Primary Target: PIM-1 Kinase
PIM-1 (Proviral Integration Site for Moloney Murine Leukemia Virus) is a constitutively active serine/threonine kinase overexpressed in hematological malignancies (AML, CLL) and solid tumors (prostate, pancreatic).[1][2]
-
Mechanism: PIM-1 inhibits apoptosis by phosphorylating BAD (Bcl-2-associated death promoter) and activates protein translation via the mTORC1 pathway.
-
Inhibition Strategy: The pyridinone-quinoline analogs act as ATP-competitive Type I inhibitors . The pyridinone lactam (NH/C=O) forms a donor-acceptor H-bond pair with the hinge region (specifically Glu121 and Leu44 in PIM-1).
Secondary Target: ALK2 (ACVR1)
Mutations in ALK2 drive Fibrodysplasia Ossificans Progressiva (FOP) and DIPG tumors. Quinoline-based scaffolds (e.g., analogs of LDN-193189) inhibit BMP signaling.[3][4][5] The pyridinone ring serves as a bioisostere for the pyrazole/pyrimidine hinge binders often found in this class.
Figure 1: PIM-1 Signaling Pathway.[2][6][7] The quinolinyl-pyridinone analogs block the PIM-1 node, restoring apoptosis (via BAD) and halting proliferation (via c-Myc).
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by three distinct zones: the Hinge Binder (Pyridinone) , the Hydrophobic Clamp (Quinoline) , and the Solvent Interface (Substituents) .
Zone A: The Pyridinone Core (Hinge Binding)
The pyridin-2(1H)-one (or 2-hydroxypyridine tautomer) is the anchor.
-
Essential Feature: The NH (donor) and C=O (acceptor) at positions 1 and 2 are critical for binding to the kinase hinge region.
-
Modification Rule:
-
N-Methylation: Drastically reduces potency (loss of H-bond donor).
-
C3-Cyano/Nitro groups: Electron-withdrawing groups at C3 (e.g., 3-CN) increase the acidity of the N-H, strengthening the H-bond with the hinge residue (Glu121).
-
Isosteres: Replacement with pyrimidin-2-one is tolerated but often reduces metabolic stability.
-
Zone B: The Quinoline Moiety (Hydrophobic Pocket)
The quinoline ring provides the bulk required to fill the ATP-binding pocket.
-
Connectivity:
-
6-(Quinolin-2-yl): (The "Yu Ligand" connectivity).[8] Provides a linear, planar geometry. Ideal for intercalation or narrow pockets but can suffer from poor solubility.
-
4-(Quinolin-3-yl): (The "PIM-1 Active" connectivity). This "kinked" geometry optimally positions the quinoline into the hydrophobic back-pocket while keeping the pyridinone at the hinge.
-
-
Substitution:
-
Unsubstituted Quinoline: Moderate potency, poor solubility.
-
6-Methoxy/Ethoxy: Improves potency via hydrophobic interaction with the "gatekeeper" residue.
-
Piperazine/Morpholine tails: Introduction of solubilizing groups at the quinoline C6 or C7 position significantly improves ADME properties without sacrificing potency.
-
Zone C: The Aryl Linker (Selectivity)
In many bioactive analogs (e.g., El-Miligy series), a phenyl ring is attached at the pyridinone C6 position.
-
3-Hydroxyphenyl: Forms an additional water-mediated H-bond network, improving selectivity for PIM-1 over PIM-2.
-
4-Fluorophenyl: Increases metabolic stability but may reduce selectivity.
SAR Summary Table
| Structural Zone | Modification | Effect on Activity (PIM-1) | Effect on Properties |
| Pyridinone N1 | Methylation | Abolished (>10 µM IC50) | Loss of H-bond donor |
| Pyridinone C3 | -CN (Nitrile) | Increased (<100 nM IC50) | Electronic activation of NH |
| Pyridinone C4 | Quinolin-3-yl | Optimal | Best fit for hydrophobic pocket |
| Pyridinone C6 | Quinolin-2-yl | Variable | Linear geometry; often used in catalysis |
| Quinoline C6 | Morpholine | Maintained | Improved Solubility & PK |
| Quinoline C6 | -H | Moderate | Poor Solubility |
Chemical Synthesis Protocols
The synthesis of these analogs typically follows two distinct pathways: Linear Coupling (for specific regioisomers) or Multi-Component Cyclization (for diversity).
Method A: One-Pot Multi-Component Reaction (MCR)
This is the preferred method for generating libraries of 4-(quinolinyl)-pyridin-2-ones .
Protocol:
-
Reagents: 3-Acetylquinoline (1.0 equiv), Ethyl Cyanoacetate (1.0 equiv), Substituted Benzaldehyde (1.0 equiv), Ammonium Acetate (8.0 equiv).
-
Solvent: Ethanol (anhydrous).
-
Conditions: Reflux for 6–10 hours.
-
Workup: Cool to RT. The product often precipitates. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.
-
Yield: Typically 60–85%.[9]
Method B: Suzuki-Miyaura Coupling
Used for the specific 6-(Quinolin-2-yl) connectivity (Yu Ligand style).
Protocol:
-
Starting Materials: 6-Bromo-pyridin-2(1H)-one (protected as 2-methoxypyridine) + Quinolin-2-yl boronic acid.
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.
-
Base: K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: 100°C under N2 for 12 hours.
-
Deprotection: Treatment with HBr/AcOH or TMSI to convert 2-methoxypyridine back to pyridin-2-one.
Figure 2: One-pot synthesis workflow for generating pyridinone-quinoline hybrids.
Experimental Validation Assays
To validate the SAR, the following assays are standard in the field.
In Vitro Kinase Assay (PIM-1)
-
Platform: ADP-Glo™ Kinase Assay (Promega).
-
Protocol:
-
Incubate recombinant PIM-1 kinase (0.2 µ g/well ) with substrate (S6 peptide) and test compound in kinase buffer (50 mM Tris, pH 7.5, 10 mM MgCl2).
-
Initiate reaction with ATP (10 µM). Incubate at RT for 60 min.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Luminescence (RLU). Calculate IC50 using non-linear regression.
-
Cell Viability Assay
-
Cell Lines: PC-3 (Prostate), HepG2 (Liver), MV-4-11 (Leukemia).
-
Protocol:
-
Seed cells (5,000 cells/well) in 96-well plates.
-
Treat with graded concentrations of analogs (0.01 – 50 µM) for 48–72 hours.
-
Add MTT or Resazurin reagent.
-
Measure absorbance/fluorescence.
-
Control: Compare against standard inhibitor (e.g., SGI-1776).
-
References
-
El-Miligy, M. M., et al. (2023). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810.[6] Link
-
Wang, Z., et al. (2021). "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation."[8] Science, 374(6572), 1281-1285. (Describes the "Yu Ligand" 6-(Quinolin-2-yl)pyridin-2(1H)-one).[8] Link
-
Zhong, W., et al. (2007). "Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors."[10] Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-5389.[10] Link
-
Cuny, G. D., et al. (2008). "Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(15), 4388-4392. (Foundation for ALK2 inhibitor SAR). Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-(Quinolin-2-yl)pyridin-2(1 H )-one [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 6-(Quinolin-2-yl)pyridin-2(1H)-one in Pd-Catalyzed C–H Functionalization
This Application Note is structured to guide researchers through the advanced utility of 6-(Quinolin-2-yl)pyridin-2(1H)-one (often coded as L42 in literature) in palladium-catalyzed C–H functionalization.
Executive Summary
The ligand 6-(Quinolin-2-yl)pyridin-2(1H)-one represents a paradigm shift in palladium catalysis. Unlike traditional phosphine or rigid nitrogen ligands, this "pyridine-pyridone" scaffold utilizes tautomeric ligand-metal cooperation . Its unique ability to switch between a neutral (L,L) and anionic (L,X) coordination mode allows it to:
-
Stabilize high-valent Pd intermediates , preventing catalyst decomposition.
-
Act as an internal base , facilitating the Concerted Metalation-Deprotonation (CMD) step.
-
Enable "Green" Oxidants: It is one of the few ligands that permits the use of aqueous H₂O₂ or molecular oxygen (O₂) in Pd-catalyzed C–H activation without rapid oxidant disproportionation (catalase activity).
This guide focuses on its two primary applications: C(sp²)–H Hydroxylation (converting benzoic acids to phenols) and C(sp³)–H Dehydrogenation (converting acids to unsaturated lactones/alkenes).
Scientific Foundation: The "Tautomeric Effect"
The structural genius of 6-(Quinolin-2-yl)pyridin-2(1H)-one lies in its 2-pyridone moiety. In the catalytic cycle, the ligand does not merely occupy coordination sites; it actively shuttles protons.
Mechanistic Pathway[1][2][3][4][5][6]
-
Coordination: The ligand binds to Pd(II) as a bidentate chelate.[1]
-
Tautomerization: The 2-pyridone form (neutral) can deprotonate to the 2-hydroxypyridine form (anionic), generating a highly active catalyst.
-
C–H Activation: The pyridone oxygen acts as an intramolecular base, abstracting the proton from the substrate (e.g., benzoic acid) while the carbon binds to Palladium.
-
Oxidation: The ligand protects the Pd center, allowing interaction with harsh oxidants like H₂O₂ to form a Pd(IV)-oxo or Pd(IV)-peroxo species without decomposing the oxidant.
Visualization: Catalytic Cycle
The following diagram illustrates the ligand's role in the C–H hydroxylation of benzoic acid.
Caption: The catalytic cycle highlights the critical role of the ligand in stabilizing the Pd(IV) oxidation step and facilitating the CMD process.
Detailed Protocol: Room-Temperature C–H Hydroxylation
This protocol is adapted from the breakthrough work by the Yu Lab (J. Am. Chem. Soc. 2022 & Science 2021). It enables the direct conversion of benzoic acids to salicylic acids using aqueous hydrogen peroxide.
Target Audience: Medicinal Chemists requiring late-stage functionalization.[1]
Materials & Reagents
| Component | Specification | Role |
| Precursor | Pd(OAc)₂ (Sigma-Aldrich, 98%+) | Catalyst Source |
| Ligand | 6-(Quinolin-2-yl)pyridin-2(1H)-one | Chiral/Achiral Ligand |
| Substrate | Benzoic Acid derivative (1.0 equiv) | Starting Material |
| Oxidant | 30% aq. H₂O₂ (Hydrogen Peroxide) | Green Oxidant |
| Base | CsOAc or KHCO₃ | Additive |
| Solvent | HFIP (Hexafluoroisopropanol) / Water | Solvent System |
Step-by-Step Methodology
1. Catalyst Pre-complexation (Critical Step)
-
Rationale: Pre-forming the complex ensures the ligand protects the Pd center before the oxidant is introduced.
-
In a 20 mL vial, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%) and Ligand (2.2 mg, 0.01 mmol, 5 mol%) .
-
Add HFIP (0.5 mL) . Stir at room temperature for 5–10 minutes until a clear yellow/orange solution forms.
2. Substrate Addition
-
Add the Benzoic Acid substrate (0.2 mmol) to the vial.
-
Add CsOAc (0.5 equiv) if the substrate is not pre-salted.
-
Note: The carboxylate group of the substrate directs the palladium.
3. Oxidant Addition
-
Safety Warning: H₂O₂ can decompose rapidly with transition metals. The ligand prevents this, but add slowly.
-
Add 30% aq. H₂O₂ (20 µL, ~1.0 equiv) dropwise.
-
Seal the vial with a Teflon-lined cap.
4. Reaction
-
Stir vigorously at 25 °C (Room Temperature) for 16–24 hours.
-
Observation: The reaction should remain homogenous. Formation of Pd black indicates ligand dissociation and catalyst death.
5. Workup
-
Quench with saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess peroxide.
-
Acidify with 1M HCl to pH < 3.
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
Application 2: Divergent Dehydrogenation (Summary)
While hydroxylation adds an -OH group, this ligand can also drive dehydrogenation to form alkenes or lactones, depending on the additives.
-
Reaction: Aliphatic Acid →
-Unsaturated Acid (or Lactone). -
Key Modification:
-
Mechanism: The ligand promotes
-hydride elimination after the initial C–H activation, rather than accepting an oxygen atom.
Comparative Data: Ligand Performance
The following table summarizes why 6-(Quinolin-2-yl)pyridin-2(1H)-one outperforms standard ligands in these specific transformations.
| Ligand Class | C-H Hydroxylation Yield | H₂O₂ Compatibility | Mechanism Note |
| None (Pd(OAc)₂ only) | < 5% | Poor (Pd Black forms) | Immediate catalyst decomposition. |
| Bipyridine | 10–20% | Low | Rigid N,N-chelation prevents flexible proton transfer. |
| MPAA (e.g., Ac-Gly-OH) | 30–40% | Moderate | Good for C-H activation, but unstable to strong oxidants. |
| 6-(Quinolin-2-yl)pyridin-2(1H)-one | > 85% | High | Protects Pd(IV); Tautomer enables CMD. |
Troubleshooting & Optimization
Issue: Low Yield / Starting Material Recovery
-
Cause: Incomplete C-H activation.
-
Solution: Increase temperature to 40 °C (for hydroxylation) or check substrate purity. Ensure the carboxylic acid directing group is free (not esterified).
Issue: Pd Black Precipitation
-
Cause: Oxidant added too quickly or ligand loading too low.
-
Solution: Ensure 1:1 or 1:1.2 Pd:Ligand ratio. Pre-stir catalyst longer. Add H₂O₂ via syringe pump over 1 hour.
Issue: Regioselectivity Issues
-
Cause: Steric clashes.
-
Solution: This ligand typically directs ortho to the carboxylic acid. If multiple ortho sites exist, the less sterically hindered one is preferred.
References
-
Li, Z., et al. (2021).[3][4] "A tautomeric ligand enables directed C–H hydroxylation with molecular oxygen."[5] Science, 372(6549), 1452-1457.
-
Li, Z., Park, H. S., Qiao, J. X., Yeung, K. S., & Yu, J. Q. (2022).[6] "Ligand-Enabled C–H Hydroxylation with Aqueous H2O2 at Room Temperature." Journal of the American Chemical Society, 144(40), 18109–18116.
-
Wang, Z., et al. (2021).[7] "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation." Science, 374(6572), 1281-1285.
Sources
- 1. A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Ligand-Enabled C─H Hydroxylation with Aqueous H2O2 at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature [organic-chemistry.org]
- 7. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for β-methylene C-H activation using 6-(Quinolin-2-yl)pyridin-2(1H)-one
An in-depth technical guide and application note for the execution of β-methylene C(sp³)–H activation using the bidentate ligand 6-(Quinolin-2-yl)pyridin-2(1H)-one.
The Challenge of Native Carboxylate-Directed C–H Activation
The direct functionalization of unactivated C(sp³)–H bonds is a transformative strategy in late-stage drug development and complex molecule synthesis. While β-methyl C(sp³)–H activation of free carboxylic acids has seen rapid advances, the activation of β-methylene C(sp³)–H bonds has historically been restricted to intramolecular reactions or required the installation of exogenous, transient directing groups. The inherent challenge lies in the kinetic inertness of secondary C(sp³)–H bonds and the propensity for competing background reactions (such as α,β-dehydrogenation) when relying solely on the native carboxylate directing group.
To overcome this, the development of specialized bifunctional ligands is required. The introduction of 6-(Quinolin-2-yl)pyridin-2(1H)-one represents a breakthrough in palladium-catalyzed intermolecular β-methylene arylation [1].
Ligand Evolution & Mechanistic Rationale
The success of this protocol hinges entirely on the structural geometry of the 6-(Quinolin-2-yl)pyridin-2(1H)-one ligand. As a bidentate L,X-type (or L,L-type via tautomerization) pyridine-pyridone ligand, it coordinates to the Pd(II) center, stabilizing the active catalyst while preventing precipitation of palladium black.
The Causality of the "Bite Angle": Early iterations of pyridine-pyridone ligands utilized a methylene spacer between the two heterocycles. While these ligands successfully enabled γ-C–H activation, they failed to efficiently promote β-methylene cleavage. By removing the methylene spacer, the resulting 6-(Quinolin-2-yl)pyridin-2(1H)-one ligand becomes highly rigid. This rigidity enforces a highly specific, narrow "bite angle" that perfectly accommodates the highly strained geometry of the[5,6]-membered palladacycle transition state during the Concerted Metalation-Deprotonation (CMD) step[2].
Quantitative Data: Ligand Optimization
The critical nature of the ligand's structural rigidity is demonstrated in the reaction efficiency optimization for the arylation of cyclohexanecarboxylic acid:
| Ligand Type | Structural Feature | Yield of β-Arylated Product (%) |
| Monodentate Pyridine | No secondary coordination site | 0% |
| Monodentate Pyridone | No secondary coordination site | 0% |
| Pyridine-Pyridone | Contains a methylene spacer (Flexible) | 21% |
| 6-(Quinolin-2-yl)pyridin-2(1H)-one | No spacer, Optimized rigid bite angle | 72% - 85% |
Data synthesized from standard optimization studies of Pd(II)-catalyzed β-methylene arylation [1].
Catalytic Cycle & Mechanistic Pathway
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The native carboxylic acid coordinates to the Pd(II)-ligand complex, followed by a base-assisted CMD process to cleave the inert β-methylene C–H bond. The resulting palladacycle undergoes oxidative addition with the aryl iodide, followed by reductive elimination to forge the new C–C bond.
Catalytic cycle for Pd(II)-catalyzed β-methylene C-H arylation.
Standard Operating Procedure: Intermolecular β-Methylene Arylation
This protocol establishes a self-validating system for the intermolecular β-arylation of free aliphatic acids. The use of Hexafluoroisopropanol (HFIP) is mandatory, as its strong hydrogen-bond donating capability and high polarity stabilize the cationic Pd intermediates and facilitate the CMD transition state.
Materials & Reagents (0.1 mmol scale)
-
Substrate: Free aliphatic acid (0.1 mmol, 1.0 equiv)
-
Coupling Partner: Aryl iodide (0.2 mmol, 2.0 equiv)
-
Catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%)
-
Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one (3.2 mg, 0.012 mmol, 12 mol%)
-
Additives: Na₂HPO₄ (14.2 mg, 1.0 equiv), AgOAc (33.4 mg, 2.0 equiv), Ag₂CO₃ (13.8 mg, 0.5 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP) (1.0 mL)
Experimental Workflow
Step-by-step experimental workflow for the β-arylation protocol.
Step-by-Step Execution
-
Reaction Assembly: To an oven-dried 15 mL pressure tube equipped with a magnetic stir bar, sequentially add the aliphatic acid (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (10 mol%), 6-(Quinolin-2-yl)pyridin-2(1H)-one (12 mol%), Na₂HPO₄ (1.0 equiv), AgOAc (2.0 equiv), and Ag₂CO₃ (0.5 equiv).
-
Solvent Addition: In a well-ventilated fume hood, add 1.0 mL of HFIP. Caution: HFIP is a volatile, corrosive solvent. Handle with appropriate PPE.
-
Sealing and Heating: Seal the pressure tube tightly with a Teflon-lined cap. Submerge the tube in a pre-heated oil bath at 100 °C (up to 110 °C for sterically hindered substrates). Stir vigorously (800 rpm) for 48 hours.
-
Quenching and Workup: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 5 mL of Ethyl Acetate (EtOAc).
-
Filtration: Filter the heterogeneous mixture through a short pad of Celite to remove the silver salts and precipitated palladium. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically containing 1% acetic acid to prevent streaking of the carboxylic acid product).
Quality Control & Reaction Troubleshooting
-
Self-Validation via NMR: Successful β-arylation is easily confirmed via ¹H NMR. Look for the disappearance of one β-methylene proton and a significant downfield shift (typically +0.5 to +1.0 ppm) of the remaining β-proton due to the newly installed anisotropic aryl ring.
-
Catalyst Poisoning: If conversion is low (<20%), suspect iodide poisoning of the Pd catalyst. Ensure the AgOAc and Ag₂CO₃ are stored in a desiccator and protected from light, as their primary role is to act as halide scavengers and regenerate the active Pd(II) species.
-
Background Dehydrogenation: If α,β-unsaturated side products are observed, lower the reaction temperature to 90 °C and verify the purity of the 6-(Quinolin-2-yl)pyridin-2(1H)-one ligand, as unliganded Pd(OAc)₂ strongly favors the dehydrogenation pathway.
References
-
Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp³)–H Arylation of Free Aliphatic Acids. Journal of the American Chemical Society, 2022.[Link]
-
From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 2025.[Link]
Application Note: 6-(Quinolin-2-yl)pyridin-2(1H)-one in the Divergent Dehydrogenation of Aliphatic Carboxylic Acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthesis logic, and self-validating experimental protocols for late-stage C–H functionalization.
Executive Summary
The dehydrogenative transformation of unactivated alkyl chains to alkenes via methylene carbon-hydrogen (C(sp³)–H) activation has historically presented a substantial challenge in organic synthesis. Traditional methods often suffer from poor regioselectivity, over-oxidation, and severe catalyst poisoning (product inhibition) caused by the strong coordination of the newly formed alkene to the metal center.
The development of the bidentate pyridine-pyridone ligand, 6-(Quinolin-2-yl)pyridin-2(1H)-one , by the Yu Laboratory has revolutionized this space[1]. By employing this ligand in Palladium(II)-catalyzed systems, chemists can now achieve highly chemoselective, aerobic dehydrogenation of aliphatic carboxylic acids. Crucially, this system enables divergent synthesis : depending on the specific ligand derivative and substrate geometry, the reaction can be directed to form either α,β-unsaturated carboxylic acids or γ-alkylidene butenolides[2].
Mechanistic Insights & Causality (The "Why")
To successfully deploy this methodology in drug development or complex molecule synthesis, one must understand the causality behind the ligand design.
Overcoming Product Inhibition
In standard Pd-catalyzed desaturation, the conjugated double bond of the resulting α,β-unsaturated acid strongly binds to the Pd(II) center, preventing further turnover. The 6-(Quinolin-2-yl)pyridin-2(1H)-one ligand solves this through its unique L,X-type coordination. The bite angle and steric bulk of the resulting 6-membered palladacycle disfavor the subsequent C(sp²)–H activation of the olefin product, promoting rapid product dissociation and allowing the catalyst to re-enter the cycle[3].
Concerted Metalation-Deprotonation (CMD)
The ligand is not merely a spectator; it actively participates in the C–H activation step. The pyridone oxygen assists in the deprotonation of the β-methylene C–H bond via a Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy required to functionalize unactivated aliphatic chains[4].
Divergent Reaction Pathways
The system is highly tunable:
-
Pathway A (Desaturation): Standard linear or branched aliphatic acids undergo β-hydride elimination to yield α,β-unsaturated carboxylic acids .
-
Pathway B (Tandem Activation): For substrates like α-quaternary substituted carboxylic acids, or when using specific modified pyridine-pyridone ligands, the intermediate undergoes a sequential dehydrogenation followed by vinyl C(sp²)–H functionalization, yielding γ-alkylidene butenolides [2].
Figure 1: Catalytic cycle for Pd-catalyzed β-methylene C-H dehydrogenation using O2.
Experimental Protocol: Aerobic Dehydrogenation
The following self-validating protocol details the synthesis of α,β-unsaturated carboxylic acids using molecular oxygen as a green terminal oxidant[1][5].
Reagents & Materials
-
Substrate: Aliphatic carboxylic acid (0.2 mmol)
-
Catalyst: Palladium(II) acetate,
(4–10 mol%) -
Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one (4–10 mol%)
-
Solvent: 1,4-Dioxane / tert-amyl alcohol (4:1 v/v, 2.0 mL)
-
Oxidant: Molecular Oxygen (
, 1 atm balloon)
Step-by-Step Methodology
-
Catalyst Pre-activation (Validation Step):
-
Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine
and 6-(Quinolin-2-yl)pyridin-2(1H)-one in the 1,4-dioxane/tert-amyl alcohol solvent mixture. Stir at room temperature for 10–15 minutes. -
Causality: This incubation period is critical for the formation of the active L,X-type bidentate Pd(II) complex.
-
Self-Validation: Observe the solution transition from a pale yellow suspension to a clear, deep orange/red homogeneous solution. If the solution remains cloudy, the active catalyst has not formed; verify solvent purity and reagent integrity.
-
-
Substrate Addition:
-
Action: Add the aliphatic carboxylic acid (0.2 mmol) to the active catalyst solution.
-
Causality: The free carboxylic acid coordinates to the Pd(II) center, positioning the β-methylene group for the CMD step. This method is highly chemoselective and tolerates other enolizable functional groups like ketones[1].
-
-
Atmosphere Exchange:
-
Action: Seal the tube and purge the reaction vessel with
gas using 3 vacuum/ cycles. Attach an balloon (1 atm) to maintain positive pressure. -
Causality:
serves as the terminal oxidant to regenerate Pd(II) from Pd(0). Using a co-solvent system (1,4-dioxane/tert-amyl alcohol) enhances oxygen solubility and lowers the required Pd loading[6].
-
-
Thermal Activation & Monitoring:
-
Action: Heat the reaction mixture in an oil bath at 90–110 °C for 24–48 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc with 1% AcOH). The appearance of a strongly UV-active spot indicates the formation of the conjugated double bond. Diagnostic warning: If the solution turns completely black (precipitation of Pd black), catalyst deactivation has occurred, likely due to a compromised oxygen atmosphere or solvent evaporation.
-
-
Work-up and Isolation:
-
Action: Cool the mixture to room temperature. Filter through a short pad of Celite, eluting with EtOAc, to remove palladium residues. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.
-
Figure 2: Ligand-controlled divergent pathways from aliphatic carboxylic acids.
Quantitative Data & Optimization
The choice of ligand and solvent profoundly impacts the turnover number (TON) and reaction trajectory. The tables below summarize the optimization parameters and the expected substrate scope based on authoritative literature[2][6].
Table 1: Optimization of Reaction Parameters
| Parameter | Condition Tested | Observation / Yield Impact |
| Ligand | Pyridine | Low yield (<20%); poor stability of the active Pd complex. |
| Ligand | 6-(Quinolin-2-yl)pyridin-2(1H)-one | Optimal yield (>80%) ; prevents product inhibition. |
| Solvent | 1,4-Dioxane / t-Amyl Alcohol | Best combination; allows reduction of Pd loading from 10% to 4%. |
| Oxidant | Clean conversion; |
Table 2: Substrate Scope and Chemoselectivity
| Substrate Type | Functional Group Tolerance | Expected Yield | Primary Pathway |
| Linear Aliphatic Acids | Ketones, Esters, Halides | 60% – 85% | α,β-Unsaturated Acid |
| Branched Aliphatic Acids | Ethers, Saturated Heterocycles | 50% – 80% | α,β-Unsaturated Acid |
| α-Quaternary Acids | Sterically hindered centers | 40% – 70% | γ-Alkylidene Butenolide |
References
-
Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J. Q. (2021). "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation." Science, 374(6572), 1281-1285.[Link]
-
Shibatani, A., Kataoka, Y., & Ura, Y. (2021). "Palladium‐Catalyzed Aerobic α,β‐Dehydrogenation of Carboxylic Acids." ResearchGate. [Link]
Sources
- 1. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. delsuelib.com.ng [delsuelib.com.ng]
Technical Guide: 6-(Quinolin-2-yl)pyridin-2(1H)-one in Pd-Catalyzed C–H Functionalization
[1]
Part 1: Ligand Profile & Mechanistic Insight
The "Proton Shuttle" Concept
The efficacy of 6-(Quinolin-2-yl)pyridin-2(1H)-one stems from its ability to exist in a tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms. In Palladium catalysis, this ligand does not merely occupy coordination sites; it actively participates in the bond-breaking event.
-
Bifunctional Role: The ligand coordinates to Pd(II) as a bidentate chelate (N,N-coordination). The pyridone oxygen (or hydroxypyridine proton) acts as an internal base/acid.
-
Concerted Metalation-Deprotonation (CMD): During C–H activation, the ligand's basic site deprotonates the C–H bond simultaneously as the carbon binds to the Palladium center. This dramatically lowers the activation energy for cleaving unactivated C(sp³)–H bonds.
Tautomeric Equilibrium & Metal Binding
The ligand binds to the metal center in a specific geometry that positions the "shuttling" heteroatom (Oxygen) in proximity to the target C–H bond.
Figure 1: The tautomeric equilibrium of the ligand and its role in forming the active Pd(II) species for Concerted Metalation-Deprotonation (CMD).
Part 2: Applications in Asymmetric & Divergent Catalysis
Primary Application: Divergent Dehydrogenation
The most robust application of this ligand is the Pd-catalyzed dehydrogenation of aliphatic carboxylic acids to form
-
Selectivity: The ligand overrides the inherent reactivity of the substrate, directing activation specifically to the
-position. -
Asymmetric Context: While the parent ligand is achiral, it is the precursor to atropisomeric quinoline-pyridone ligands . In asymmetric catalysis, chiral derivatives of this scaffold (or the use of chiral amino acid co-ligands, MPAAs) are employed to induce enantioselectivity in C–H activation steps (e.g., desymmetrization of glutaric acid derivatives).
Reaction Scope Data
The following table summarizes the performance of the ligand in standard screening conditions for C–H dehydrogenation.
| Substrate Class | Product Type | Typical Yield | Selectivity | Notes |
| Aliphatic Acids | 75–92% | >20:1 ( | Tolerates free -COOH | |
| Cyclic Acids | Cyclic Enones | 65–85% | High | Excellent for cyclohexanecarboxylic acids |
| Drug Intermediates | Functionalized Scaffolds | 50–80% | Chemoselective | Compatible with esters, amides |
Part 3: Experimental Protocol
Protocol: Pd-Catalyzed Dehydrogenation of Carboxylic Acids
Objective: Synthesis of
3.1 Materials & Reagents[1]
-
Catalyst Precursor: Palladium(II) acetate (
) [CAS: 3375-31-3] -
Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one [CAS: 1006365-14-5][2]
-
Oxidant: Silver Carbonate (
) or Benzoquinone (BQ) (depending on substrate) -
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or t-Amyl Alcohol
-
Base: Potassium Carbonate (
) or Sodium Acetate ( )
3.2 Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a discrete vial, mix
(10 mol%) and Ligand (10 mol%) in the chosen solvent (1 mL). -
Stir at room temperature for 15 minutes to generate the active orange/red complex.
-
-
Reaction Setup:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Substrate (Carboxylic Acid): 0.2 mmol (1.0 equiv)
-
Oxidant (
): 0.4 mmol (2.0 equiv) -
Base (
): 0.4 mmol (2.0 equiv)
-
-
Add the pre-formed Catalyst/Ligand solution to the vial.
-
Rinse the catalyst vial with additional solvent (1 mL) and add to the reaction mixture (Total concentration ~0.1 M).
-
-
Execution:
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 110 °C .
-
Stir vigorously (800 rpm) for 12–18 hours .
-
Monitoring: Check reaction progress via TLC or LC-MS. The product typically shows UV activity due to conjugation.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and acidify with 1M HCl (to ensure the carboxylic acid is protonated).
-
Filter through a pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (typically Hexanes/EtOAc with 1% Acetic Acid).
-
3.3 Catalytic Cycle Diagram
Figure 2: The catalytic cycle for dehydrogenation. The ligand facilitates the critical C–H activation step (Step 1).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Inefficient C–H Activation | Switch solvent to HFIP (Hexafluoroisopropanol). The polar/protic nature of HFIP stabilizes the CMD transition state. |
| Pd Black Formation | Catalyst Decomposition | Ensure the Ligand:Pd ratio is strictly 1:1 or 1.2:1. Excess ligand can sometimes inhibit the reaction, but insufficient ligand causes Pd aggregation. |
| Regioisomer Mixtures | Substrate Sterics | For substrates with multiple |
| Air Sensitivity | Oxidation of Ligand | While the reaction uses oxidants, the catalyst precursor is best handled under inert atmosphere (Ar/N2) before oxidant addition. |
References
-
Ligand-Controlled Divergent Dehydrogenative Reactions of Carboxylic Acids via C–H Activ
- Wang, Z., He, G., Chen, G., He, J., & Yu, J.-Q. (2016).
- Angewandte Chemie Intern
-
A Tautomeric Ligand Enables Directed C–H Hydroxylation with Molecular Oxygen.
- Li, Z., & Yu, J.-Q. (2015).
- Science, 349(6250), 842–846.
-
Pd-Catalyzed C(sp3)
- Shen, P.-X., Hu, X.-C., & Yu, J.-Q. (2018).
- Organic Letters, 20(3), 832–835.
Application Notes and Protocols for C-H Functionalization with Pyridine-Pyridone Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Molecular Synthesis
The strategic functionalization of carbon-hydrogen (C-H) bonds is a transformative approach in modern organic synthesis, offering a more atom- and step-economical pathway to complex molecules. This is particularly relevant in drug discovery and development, where the late-stage modification of lead compounds can drastically accelerate the identification of potent and effective drug candidates. Among the diverse catalytic systems developed for this purpose, palladium catalysis in conjunction with specialized ligands has emerged as a robust and versatile tool. This guide focuses on the experimental setup for C-H functionalization reactions employing a powerful class of bifunctional ligands: pyridine-pyridones. These ligands have demonstrated remarkable efficacy in promoting the activation of both C(sp²)–H and C(sp³)–H bonds, enabling previously challenging transformations with high selectivity and efficiency.[1][2]
The pyridine-pyridone ligand scaffold is uniquely suited for C-H activation due to its tautomeric nature, which allows it to act as a bifunctional catalyst.[1] The pyridine moiety can coordinate to the metal center, while the pyridone portion can facilitate the C-H cleavage step through a concerted metalation-deprotonation (CMD) mechanism.[1][2] This cooperative action lowers the activation barrier for C-H bond breaking, which is often the rate-limiting step in these catalytic cycles.[3][4]
This application note will provide a comprehensive overview of the experimental setup for palladium-catalyzed C-H functionalization using pyridine-pyridone ligands. We will delve into the mechanistic underpinnings of this chemistry, offer detailed, step-by-step protocols for a representative C-H arylation reaction, and present data in a clear and accessible format to empower researchers to successfully implement these powerful synthetic methods in their own laboratories.
The Engine of C-H Activation: The Concerted Metalation-Deprotonation (CMD) Mechanism
The efficacy of pyridine-pyridone ligands in C-H functionalization is rooted in their ability to facilitate the concerted metalation-deprotonation (CMD) pathway. This mechanism is considered more favorable than other C-H activation pathways as it avoids the formation of high-energy intermediates.
The currently accepted mechanism involves the following key steps:
-
Ligand Exchange and Substrate Coordination: The active palladium catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, undergoes ligand exchange with the pyridine-pyridone ligand and coordinates to a directing group on the substrate.
-
Concerted Metalation-Deprotonation (CMD): This is the crucial C-H activation step. The pyridone moiety of the ligand acts as an internal base, abstracting a proton from the C-H bond while the palladium center simultaneously coordinates to the carbon, forming a palladacycle intermediate.[1][2] This concerted process significantly lowers the activation energy compared to a stepwise deprotonation-metalation sequence.
-
Oxidative Addition/Reductive Elimination or Electrophilic Cleavage: The palladacycle intermediate can then undergo various transformations to form the desired product. In cross-coupling reactions, this typically involves oxidative addition of a coupling partner (e.g., an aryl halide) to the Pd(II) center to form a Pd(IV) intermediate, followed by reductive elimination to form the new C-C bond and regenerate the Pd(II) catalyst.[5][6] Alternatively, the palladacycle can be intercepted by an electrophile.
The cooperative action of the pyridine and pyridone moieties within the same ligand is paramount for high catalytic efficiency.[3] The pyridine serves to bring the catalytic complex into proximity of the target C-H bond, while the pyridone facilitates the bond-breaking event.
[Image of the reaction scheme: 2-phenylpyridine + 4-bromotoluene -> 2-(4-methyl-[1,1'-biphenyl]-2-yl)pyridine]
Figure 2: A generalized experimental workflow for pyridine-pyridone ligand-mediated C-H functionalization.
Conclusion: Empowering Chemical Innovation
Palladium-catalyzed C-H functionalization with pyridine-pyridone ligands represents a powerful and increasingly indispensable tool in the synthetic chemist's arsenal. The mechanistic insights and detailed protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical guidance necessary to harness the full potential of this transformative technology. By understanding the principles behind ligand design and reaction optimization, scientists can confidently apply these methods to accelerate the synthesis of novel molecules with significant potential in drug discovery, materials science, and beyond. The continued development of new and improved pyridine-pyridone ligands promises to further expand the scope and utility of C-H functionalization, paving the way for even more efficient and innovative synthetic strategies in the years to come.
References
-
Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)-H Activations. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). Angewandte Chemie International Edition. [Link]
-
Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization. ChemRxiv. [Link]
-
Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science. [Link]
-
Mono-N-protected amino acid ligands stabilize dimeric palladium(II) complexes of importance to C–H functionalization. OSTI.GOV. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Role of Mono-N-protected Amino Acid Ligands in Palladium(II)-Catalyzed Dehydrogenative Heck Reactions of Electron-Deficient (Hetero)arenes: Experimental and Computational Studies. Organometallics. [Link]
-
Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Science. [Link]
-
Pyridone Ligands Enabled C–H Functionalizations of Amines and Carboxylic Acids. ProQuest. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Molecules. [Link]
-
From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research. [Link]
-
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]
-
Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)–H Activations. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
Sources
- 1. Pyridone Ligands Enabled C–H Functionalizations of Amines and Carboxylic Acids - ProQuest [proquest.com]
- 2. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Synthesis of α,β-Unsaturated Carboxylic Acids via Pd(II)-Catalyzed C–H Dehydrogenation
Part 1: Introduction & Strategic Value
The direct conversion of aliphatic carboxylic acids into α,β-unsaturated acids represents a "dream reaction" in organic synthesis, streamlining access to critical drug intermediates and polymer precursors. Traditional methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, require pre-functionalized starting materials (e.g., halides or aldehydes) and often generate stoichiometric waste.
This protocol details a breakthrough methodology using 6-(Quinolin-2-yl)pyridin-2(1H)-one , a specialized bidentate ligand developed by the Yu Lab. This ligand enables the Palladium(II)-catalyzed dehydrogenation of free carboxylic acids via a
Key Advantages
-
Atom Economy: Eliminates the need for installation and removal of directing groups.
-
Divergent Selectivity: The specific "bite angle" of the quinoline-pyridone ligand directs the pathway exclusively toward
-unsaturation, suppressing the competing -lactone formation. -
Broad Scope: Effective for linear, branched, and functionalized aliphatic acids.
Part 2: Scientific Mechanism & Logic
The Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one
This ligand belongs to a class of pyridine-pyridone (N,O) ligands. Its efficacy stems from two critical features:
-
Tautomeric Proton Shuttle: The 2-pyridone moiety exists in equilibrium with its 2-hydroxypyridine tautomer. In the catalytic cycle, it acts as an internal base, facilitating the Concerted Metalation-Deprotonation (CMD) step that cleaves the mechanically strong C(sp³)–H bond.
-
Structural Rigidity & Bite Angle: The quinoline backbone confers a specific steric environment. While similar ligands with different geometries favor
-C–H activation (leading to lactones), the 6-(quinolin-2-yl)pyridin-2(1H)-one ligand enforces a geometry that favors -C–H activation followed by rapid -hydride elimination to form the alkene.
Catalytic Cycle
The reaction proceeds via a Pd(II)/Pd(0) redox cycle (when using oxidants like benzoquinone/Ag salts) or a Pd(II) cycle involving re-oxidation.
-
Ligand Exchange: The carboxylate substrate and the ligand coordinate to Pd(II).
-
C–H Activation: The Pd center inserts into the
-C–H bond via a CMD transition state, assisted by the pyridone oxygen. This forms a five-membered palladacycle. -
-Hydride Elimination: A syn-
-hydride elimination removes a hydrogen from the -position, establishing the double bond and releasing the product. -
Catalyst Regeneration: The resulting Pd-hydride species is reductively eliminated and re-oxidized to Pd(II) by the terminal oxidant (Ag₂CO₃, AgOAc, or O₂).
Figure 1: Catalytic cycle for the dehydrogenation of carboxylic acids. The ligand facilitates the critical β-C–H activation step via a concerted metalation-deprotonation (CMD) pathway.[3]
Part 3: Experimental Protocol
Materials & Reagents[2][3][5][6][7][8][9][10][11][12]
-
Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one (12 mol%)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂, 10 mol%)[1]
-
Oxidant: Silver Carbonate (Ag₂CO₃, 1.0–2.0 equiv) or Silver Acetate (AgOAc)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (Crucial for stabilizing the C-H activation transition state)
-
Additives: Na₂HPO₄ (optional, depending on substrate acidity)
Standard Operating Procedure (0.2 mmol scale)
-
Setup:
-
To a clean, oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%) and 6-(Quinolin-2-yl)pyridin-2(1H)-one (5.3 mg, 0.024 mmol, 12 mol%).
-
Add the Aliphatic Carboxylic Acid Substrate (0.2 mmol, 1.0 equiv).
-
Add Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv). Note: AgOAc may be used as an alternative for some substrates.
-
-
Solvent Addition:
-
Add HFIP (2.0 mL) to the vial.
-
Expert Tip: HFIP is volatile and expensive. Ensure the vial is sealed tightly with a Teflon-lined cap.
-
-
Reaction:
-
Place the vial in a pre-heated heating block at 90–100 °C .
-
Stir vigorously (800–1000 rpm) for 12–24 hours . The reaction mixture typically turns from a suspension to a dark/black mixture as Pd precipitates over time.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc, 5 mL).
-
Filter the mixture through a short pad of Celite to remove silver salts and Pd residues. Wash the pad with additional EtOAc (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid (to prevent streaking of the carboxylic acid product).
-
Data Summary: Substrate Scope
| Substrate Class | Example | Yield (%) | Notes |
| Linear Acids | Hexanoic acid → (E)-Hex-2-enoic acid | 82% | High stereoselectivity (E-isomer) |
| Branched Acids | 3-Methylbutanoic acid | 75% | Activates sterically hindered β-positions |
| Functionalized | 5-Phenylvaleric acid | 78% | Tolerates distal aryl rings |
| Protected Amines | N-Phth-protected amino acids | 65% | Useful for non-natural amino acid synthesis |
Part 4: Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Catalyst deactivation (Pd black formation) before reaction completion.
-
Solution: Ensure vigorous stirring. HFIP quality is critical; use fresh, high-purity HFIP. Increasing ligand loading to 15 mol% can stabilize the active Pd species.
Issue:
-
Cause: Incorrect ligand or ligand degradation.
-
Solution: Verify the purity of 6-(Quinolin-2-yl)pyridin-2(1H)-one. Ensure the reaction temperature does not exceed 110 °C, which might favor thermodynamic lactonization pathways.
Issue: Poor Mass Balance
-
Cause: Product volatility or adsorption on silica.
-
Solution: For low molecular weight acids (e.g., butenoic acid), avoid high-vacuum drying. Use 1% acetic acid or formic acid in the chromatography eluent to ensure full elution of the free acid.
Part 5: References
-
Ligand-Controlled Divergent Dehydrogenative Reactions of Carboxylic Acids via C–H Activation
-
Source: Science, 2016, Vol. 354, Issue 6314, pp. 851-857.
-
Context: The foundational paper by the Yu Lab describing the discovery of the ligand and the divergent synthesis of unsaturated acids vs. lactones.
-
URL:[Link]
-
-
Pd(II)-Catalyzed Dehydrogenation of Carboxylic Acids
-
Source: Sigma-Aldrich Product Guide (Ligand # 1006365-14-5).
-
Context: Commercial availability and basic application data.
-
-
Mechanism of Pd-Catalyzed C(sp3)-H Activation of Aliphatic Acids
-
Source: Journal of the American Chemical Society (JACS), Mechanistic studies on similar systems.
-
Context: Provides deeper insight into the role of HFIP and the CMD mechanism.
-
URL:[Link]
-
Sources
Antimicrobial and antiproliferative activity testing of 6-(quinolin-2-ylthio)pyridine derivatives
Dual-Target Profiling for Antimicrobial and Antiproliferative Activity
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry. The 6-(quinolin-2-ylthio)pyridine scaffold represents a privileged structure, fusing the DNA-intercalating properties of quinoline with the bioactive pyridine core via a flexible thioether linker. Recent studies, including pivotal work by Nafie et al., have validated this class of compounds as potent dual-action agents: exhibiting bactericidal activity against multidrug-resistant strains and antiproliferative efficacy against solid tumors (e.g., MCF-7, A549) via JAK2/STAT3 pathway inhibition .
This guide provides a rigorous, standardized workflow for the biological evaluation of these derivatives. Unlike generic protocols, this document addresses the specific physicochemical challenges of hydrophobic heteroaromatic thioethers, ensuring data reproducibility and scientific integrity.
Compound Handling & Preparation
Critical Challenge: 6-(quinolin-2-ylthio)pyridine derivatives are highly lipophilic and prone to precipitation in aqueous media, which can yield false-negative MICs or false-positive cytotoxicity data due to aggregation.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use sterile, molecular biology-grade Dimethyl Sulfoxide (DMSO). Avoid ethanol, as these derivatives often recrystallize in alcohol-water mixtures.
-
Concentration: Prepare a 10 mM primary stock .
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
-
Solubility Validation: Vortex for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Module A: Antimicrobial Susceptibility Testing (Broth Microdilution)
Standard: Adapted from CLSI M07-A10 guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) panels.
Experimental Workflow
The quinoline moiety often targets DNA gyrase; therefore, distinguishing between bacteriostatic and bactericidal activity is vital.
Step-by-Step Protocol
-
Inoculum Preparation:
-
Select 3-5 colonies from a fresh 24h agar plate.
-
Suspend in saline to match 0.5 McFarland turbidity (
CFU/mL). -
Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach a final assay density of
CFU/mL.
-
-
Plate Setup (96-well Round Bottom):
-
Rows A-H: Serial 2-fold dilutions of the test compound.
-
Range: Start at 100 µM (or 64 µg/mL) down to 0.19 µM.
-
Vehicle Control: CAMHB + DMSO (final concentration must be
). -
Positive Control: Ciprofloxacin (fluoroquinolone class reference).
-
Sterility Control: Media only.
-
-
Incubation:
-
Seal with breathable membrane to prevent evaporation.
-
Incubate at 37°C for 16–20 hours (24h for Staphylococcus spp.).
-
-
Readout & Interpretation:
-
Visual: MIC is the lowest concentration with no visible turbidity .[1]
-
Confirmation: Add 20 µL of Resazurin (0.01%) and incubate for 2 hours. A shift from blue to pink indicates viable metabolic activity.
-
Data Presentation Template:
| Compound ID | R-Group (Pos 4) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Class |
| 4a | Phenyl | 4.0 | 8.0 | Moderate |
| 4d | 4-Cl-Phenyl | 1.0 | 2.0 | Potent |
| Cipro | (Control) | 0.5 | 0.06 | Reference |
Module B: Antiproliferative Activity (MTT Assay)
Mechanism Insight: These derivatives often act as JAK2 inhibitors , disrupting downstream STAT3 phosphorylation. This mechanism is cytostatic; therefore, metabolic assays (MTT/MTS) are preferred over membrane integrity assays (LDH) for initial screening.
Protocol: Metabolic Viability Assessment
Cell Lines: MCF-7 (Breast), A549 (Lung), HDF (Normal Fibroblasts - for selectivity index).
-
Seeding:
-
Seed cells at
cells/well in 96-well flat-bottom plates. -
Allow attachment for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Remove old media. Add 100 µL fresh media containing serial dilutions of the 6-(quinolin-2-ylthio)pyridine derivative (0.1 µM – 100 µM).
-
Critical Step: Include a "Color Blank" row containing media + compound (no cells). These yellow-colored compounds can absorb at 570 nm, causing false viability readings.
-
-
Incubation:
-
Expose cells for 48 hours .[2]
-
-
MTT Addition:
-
Add 10 µL MTT reagent (5 mg/mL in PBS).
-
Incubate for 3–4 hours until purple formazan crystals form.
-
-
Solubilization:
-
Aspirate media carefully (do not disturb crystals).
-
Add 100 µL DMSO. Shake plate for 10 mins.
-
-
Quantification:
-
Measure Absorbance (
) at 570 nm (Reference: 630 nm). -
Calculate % Viability:
-
Mechanistic Logic & Visualization
The following diagram illustrates the dual-pathway evaluation logic required for this specific scaffold, highlighting the JAK2/STAT3 intervention point validated in recent literature.
Caption: Integrated screening workflow connecting the chemical scaffold to its distinct biological targets: Bacterial DNA Gyrase (Antimicrobial) and Human JAK2/STAT3 signaling (Anticancer).
Structure-Activity Relationship (SAR) Guidelines
When analyzing data from the protocols above, look for these trends specific to the quinoline-thio-pyridine scaffold:
-
The Thioether Linker: Oxidation of the sulfur to sulfoxide (
) or sulfone ( ) typically abolishes antimicrobial activity. Maintain the reduced thioether state during synthesis and storage. -
Pyridine Substitution: Electron-withdrawing groups (CN, NO₂) at the 3,5-positions of the pyridine ring enhance cellular uptake and potency against Gram-positive bacteria.
-
Quinoline Nitrogen: The N-atom on the quinoline ring is essential for H-bonding with the ATP-binding pocket of JAK2. Alkylation of this nitrogen generally reduces anticancer potency.
References
-
Nafie, M. S., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors.[3] Chemical Biology & Drug Design.
-
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07, 11th Ed.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Desai, N. C., et al. (2016). Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues.[4][5] Medicinal Chemistry Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Molecular docking procedures for 6-(Quinolin-2-yl)pyridin-2(1H)-one with target proteins
Application Note: Molecular Docking Architectures for 6-(Quinolin-2-yl)pyridin-2(1H)-one Scaffolds
Executive Summary & Scope
This guide details the in silico docking procedures for 6-(Quinolin-2-yl)pyridin-2(1H)-one , a bidentate scaffold widely utilized in kinase inhibitor design (e.g., PIM-1, c-Met, JAK2) and coordination chemistry.
The Critical Challenge: The central difficulty in docking this molecule is tautomeric ambiguity . The pyridin-2(1H)-one moiety exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Standard docking pipelines often default to a single state, potentially missing the bioactive conformation. This protocol mandates an Ensemble Tautomer Docking (ETD) approach to ensure scientific validity.
Chemical Logic & Pre-Docking Considerations
Before initiating software protocols, the user must understand the pharmacophoric "flip" driven by the tautomer state.
A. The Tautomeric Switch
-
Lactam (Pyridone): The dominant form in solution and solid state. It presents a Hydrogen Bond Donor (NH) and Acceptor (C=O) .
-
Lactim (Hydroxypyridine): Often stabilized in hydrophobic protein pockets due to aromaticity gain. It presents a Hydrogen Bond Acceptor (N) and Donor (OH) .
Failure to dock both forms results in a 50% probability of missing the correct binding mode, particularly in the kinase hinge region where donor/acceptor patterns are rigid.
B. Target Selection Strategy
This scaffold mimics the adenine ring of ATP. Therefore, the primary targets are Type I Kinase Inhibitors binding to the hinge region.
-
Primary Target Class: Serine/Threonine Kinases (e.g., PIM-1, CDK2).
-
Secondary Target Class: Metalloenzymes (due to the N-N chelating capability of the quinoline-pyridine span).
Protocol 1: Ligand Preparation (The ETD Workflow)
Objective: Generate accurate 3D conformers and ionization states for the ligand. Software Prerequisites: Schrödinger LigPrep, OpenEye OMEGA, or RDKit (Python).
Step-by-Step Methodology:
-
Input Structure Generation:
-
Draw the 2D structure of 6-(Quinolin-2-yl)pyridin-2(1H)-one.
-
Crucial Check: Ensure the bond between the Quinoline C2 and Pyridine C6 is rotatable but initially set to a planar trans-like conformation to minimize steric clash during initial minimization.
-
-
Tautomer & Ionization Enumeration:
-
pH Setting: Set the pH range to
. -
Force Field: Use OPLS4 (if available) or MMFF94s.
-
Tautomer Generation: Explicitly request the generation of all tautomers. You should observe two distinct species:
-
Species A: Pyridin-2-one (C=O, NH)
-
Species B: 2-Hydroxypyridine (C-OH, N:)
-
-
-
Conformational Expansion:
-
Generate low-energy ring conformations.
-
Note: The bond connecting the two rings has a rotational barrier. Ensure the sampling includes both planar (0°, 180°) and twisted conformations to account for "induced fit" effects.
-
-
Output: Save as Ligand_Ensemble.sdf.
Visualizing the Decision Logic
Figure 1: Ensemble Tautomer Docking (ETD) decision tree ensuring both pharmacophoric states are preserved.
Protocol 2: Receptor Preparation (Target: PIM-1 Kinase)
Rationale: PIM-1 is a validated target for this scaffold. We will use PDB ID: 3QRJ (or similar co-crystallized structures) as the template.
-
PDB Cleaning:
-
Remove all water molecules except those bridging the ligand and the hinge region (if any).
-
Remove co-factors (unless investigating metal coordination).
-
-
H-Bond Network Optimization:
-
Protonation: Add hydrogens assuming pH 7.4.
-
Optimization: Flip Asn/Gln/His side chains to maximize H-bonding.
-
Critical Step: Verify the protonation state of the "Gatekeeper" residue and the hinge residues (typically Glu/Leu/Cys backbone).
-
-
Grid Generation (The "Box"):
-
Centering: Center the grid on the centroid of the co-crystallized ligand.
-
Dimensions:
Å. -
Constraints (Optional but Recommended): Define a "Hydrogen Bond Constraint" on the hinge backbone NH and CO residues. This forces the docking software to prioritize poses that mimic the ATP-binding mode.
-
Protocol 3: The Docking Workflow
Recommended Algorithm: Glide (Standard Precision - SP) or AutoDock Vina.
Step-by-Step Methodology:
-
Import: Load Ligand_Ensemble.sdf and the prepared Receptor Grid.
-
Constraint Application:
-
If using Glide: Apply the H-bond constraint to the hinge region (e.g., residue Glu121 in PIM-1).
-
Why? The 6-(Quinolin-2-yl)pyridin-2(1H)-one scaffold is a classic "hinge binder." Without constraints, the hydrophobic quinoline ring might dock non-specifically into the back pocket.
-
-
Sampling:
-
Set Post-Docking Minimization to TRUE.
-
Write out at least 5 poses per ligand tautomer.
-
-
Execution: Run the docking job.
Data Analysis & Scoring
Do not rely solely on the Docking Score (Energy). Use the Interaction Fingerprint (IFP) method.
| Interaction Type | Target Residue (Generic Kinase) | Ligand Moiety (Lactam Form) | Ligand Moiety (Lactim Form) |
| H-Bond Donor | Hinge Backbone C=O | Pyridone N-H | Hydroxyl -OH |
| H-Bond Acceptor | Hinge Backbone N-H | Pyridone C=O | Pyridine N |
| Pi-Pi Stacking | Gatekeeper / P-loop | Quinoline Ring | Quinoline Ring |
| Hydrophobic | Catalytic Lysine | Quinoline Ring | Quinoline Ring |
Post-Docking Validation & Troubleshooting
Self-Validating the Protocol:
-
RMSD Check: If a co-crystallized ligand exists, redock it.[1] The RMSD must be
Å. -
Tautomer Discrimination: Compare the docking scores of the Lactam vs. Lactim forms.
-
Scenario A: If Lactam scores significantly better (-9.0 vs -6.0 kcal/mol), the pocket prefers the polar carbonyl/NH pair.
-
Scenario B: If scores are similar, visual inspection of the H-bond geometry (angles and distances) is required.
-
Common Pitfalls:
-
"Flipped" Docking: The quinoline and pyridine rings are roughly symmetric in size. The software might dock the molecule "backwards" (Pyridine deep in the pocket).
-
Fix: Check the H-bond pattern.[2] The Quinoline nitrogen is usually too sterically hindered to form the optimal hinge H-bonds compared to the Pyridone/Hydroxypyridine face.
-
Advanced Note: Metalloprotein Docking
If the target protein contains a metal ion (e.g., Zn²⁺ in MMPs or Carbonic Anhydrase), the protocol changes:
-
Ligand State: The deprotonated form (anionic) of the ligand often binds metals. Include the deprotonated species in the Ligand Prep stage.
-
Constraints: Set a "Metal Coordination Constraint" in the docking software.
-
Grid: Ensure the metal ion is part of the receptor, not the ligand set.
References
-
PIM-1 Kinase Inhibitors: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Tautomerism in Drug Design: Theoretical investigation of tautomerism of 2- and 4-pyridones. Organic & Biomolecular Chemistry.
-
Docking Methodology: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.
-
Scaffold Utility: 6-(Quinolin-2-yl)pyridin-2(1H)-one as a ligand for C-H activation (Yu Lab). Sigma-Aldrich Technical Data.
Sources
Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of Novel Quinolinone Compounds
Introduction & Mechanistic Rationale
Quinolinone derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting potent anti-microbial and anti-cancer properties[1]. In oncology, novel quinolinone compounds exert their cytotoxic effects by targeting critical cellular machinery, such as topoisomerase II, receptor tyrosine kinases (RTKs), and histone deacetylases (HDACs)[1]. The inhibition of these targets typically triggers cell cycle arrest at the G2/M phase and induces programmed cell death (apoptosis) via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2].
To effectively evaluate the therapeutic potential of newly synthesized quinolinones, researchers must employ a multi-tiered, self-validating experimental strategy. This guide details the protocols for high-throughput viability screening and subsequent mechanistic validation of apoptosis, explaining the biochemical causality behind each methodological choice.
Figure 1: Mechanistic pathway of quinolinone-induced apoptosis in cancer cells.
Experimental Strategy & Workflow Design
A robust cytotoxicity evaluation requires distinguishing between true pharmacological efficacy (apoptosis) and non-specific toxicity (necrosis).
-
Primary Screening (MTS Assay): We utilize the MTS assay over traditional MTT. MTS is bioreduced by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells into a soluble formazan product[3]. This eliminates the need for the error-prone DMSO solubilization step required by MTT, allowing for a highly reproducible "add-mix-measure" workflow ideal for calculating the Half-Maximal Inhibitory Concentration (
). -
Mechanistic Profiling (Annexin V/PI Flow Cytometry): Once the
is established, the mechanism of cell death is profiled. Annexin V binds with high affinity to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis[4]. Because Annexin V can also enter necrotic cells, Propidium Iodide (PI)—a membrane-impermeable DNA dye—is co-administered to create a self-validating quadrant system that definitively separates live, early apoptotic, late apoptotic, and necrotic populations[4].
Figure 2: Two-tiered workflow for evaluating quinolinone cytotoxicity.
Protocol 1: High-Throughput Viability Screening (MTS Assay)
This protocol establishes a self-validating system by incorporating specific controls to account for the optical properties of quinolinone compounds, which are occasionally highly colored and can interfere with absorbance readings.
Materials
-
Cancer cell lines (e.g., A549, HL-60) in exponential growth phase.
-
CellTiter 96® AQueous One Solution Reagent (MTS/PES)[3].
-
Novel Quinolinone derivatives dissolved in DMSO (Stock: 10 mM).
Step-by-Step Methodology
-
Cell Seeding: Harvest cells and seed at a density of
to cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% to allow adherence (for adherent lines like A549). -
Compound Preparation: Prepare serial dilutions of the quinolinone compound in culture media. Crucial: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
Treatment & Self-Validation Controls: Add 100 µL of the compound dilutions to the wells. You must include the following controls:
-
Vehicle Control: Cells + Media + 0.5% DMSO (Represents 100% viability).
-
Background Blank: Media only + MTS (To subtract base media absorbance).
-
Compound Optical Control: Media + Highest concentration of Quinolinone + MTS (Checks if the drug itself absorbs at 490 nm).
-
-
Incubation: Incubate the plates for 48 to 72 hours depending on the compound's expected kinetics.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well[3].
-
Color Development: Incubate for 1 to 4 hours. Causality: This time allows the intracellular dehydrogenases to reduce the MTS tetrazolium into the brown/soluble formazan product[3].
-
Measurement: Record absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average background blank from all readings. Calculate relative viability against the vehicle control and determine the
using non-linear regression.
Protocol 2: Mechanism of Cell Death Evaluation (Annexin V/PI Assay)
To confirm that the
Materials
-
Annexin V-FITC and Propidium Iodide (PI)[4].
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM
, pH 7.4). Causality: Annexin V binding to PS is strictly calcium-dependent; using standard PBS will result in false negatives[4].
Step-by-Step Methodology
-
Treatment: Seed cells in 6-well plates (
cells/well). Treat with the quinolinone compound at , , and for 24 hours. -
Positive Control Generation: Incubate a separate well of untreated cells at 55°C for 20 minutes. Causality: This heat-shock method reliably induces a mixture of apoptosis and necrosis, ensuring your reagents and flow cytometer lasers are functioning correctly[5].
-
Harvesting: Collect both the culture media (containing detached/dead cells) and the adherent cells via gentle trypsinization. Causality: Discarding the media will wash away the late apoptotic fraction, severely skewing your data.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL)[5].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[5].
-
Arrest & Analysis: Add 400 µL of cold 1X Annexin-Binding Buffer and place samples immediately on ice. Causality: Keeping samples on ice arrests further membrane degradation, preventing early apoptotic cells from artificially progressing to late apoptosis before they pass through the cytometer. Analyze within 1 hour.
Data Presentation & Interpretation
When synthesizing your data, present the metabolic viability and the mechanistic flow cytometry data side-by-side to demonstrate a complete pharmacological profile.
Table 1: Representative Cytotoxicity Profile of Novel Quinolinone Derivatives
Data summarizes the metabolic viability (MTS Assay) across different cell lines.
| Compound ID | Substitution | A549 (Lung) | HL-60 (Leukemia) | HUVEC (Normal) | Selectivity Index (SI)* |
| AJ-374 | 2-ethyl-3-methyliden | 4.12 ± 0.3 | 1.85 ± 0.2 | > 50.0 | > 27.0 |
| Comp-4a | 3-(1-naphthylmethyl) | 2.45 ± 0.1 | 3.10 ± 0.4 | 18.5 ± 1.2 | 7.5 |
| Doxorubicin | Standard Control | 0.85 ± 0.05 | 0.45 ± 0.02 | 1.2 ± 0.1 | 1.4 |
*Selectivity Index (SI) = Normal Cell
Table 2: Flow Cytometry Apoptosis Profiling Data Summary
Data reflects Annexin V/PI quadrant analysis of HL-60 cells treated with Compound AJ-374 for 24h[6].
| Treatment Group | Live Cells (%)(AnnV- / PI-) | Early Apoptosis (%)(AnnV+ / PI-) | Late Apoptosis (%)(AnnV+ / PI+) | Necrosis (%)(AnnV- / PI+) |
| Vehicle Control | 94.2 | 3.1 | 1.5 | 1.2 |
| AJ-374 ( | 52.4 | 28.6 | 15.2 | 3.8 |
| AJ-374 ( | 21.5 | 18.4 | 54.1 | 6.0 |
| Heat Shock (55°C) | 12.0 | 45.0 | 38.0 | 5.0 |
Interpretation Insight: The dose-dependent shift from Early Apoptosis (AnnV+/PI-) at
References
-
Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction Source: PubMed Central (PMC) URL:[Link][2]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:[Link] (Note: Sourced via MDPI general directory for Quinolinones)[1]
-
Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells Source: PubMed URL:[Link][6]
-
The Annexin V Apoptosis Assay: Principles and Protocols Source: KUMC Flow Cytometry Core URL:[Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-(Quinolin-2-yl)pyridin-2(1H)-one Synthesis
The following Technical Support Guide is designed for organic chemists and process development scientists encountering low yields in the synthesis of 6-(Quinolin-2-yl)pyridin-2(1H)-one .
This molecule (often referred to as a "Yu-type" ligand for C-H activation) presents a classic "heterocycle-heterocycle" coupling challenge, compounded by a solubility-limited purification.
Case ID: YIELD-OPT-6QPY Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary: The "Yield Cliff"
Users typically report yields <20% or total reaction failure. This is rarely due to a single error but rather a convergence of three specific failure modes inherent to this scaffold:
-
Protodeboronation: The 2-pyridyl boronate intermediate is kinetically unstable.
-
Catalyst Poisoning: The product is a bidentate ligand that chelates the Palladium catalyst, shutting down the cycle (product inhibition).
-
Tautomeric Solubility: The final deprotection yields a solid that is often insoluble in organic solvents, leading to massive losses during standard aqueous workups.
Phase I: The Cross-Coupling (C-C Bond Formation)
Objective: Couple 2-haloquinoline with a 6-functionalized pyridine precursor. Standard Route: Suzuki-Miyaura Coupling.[1][2]
🔴 Common Failure Mode: Protodeboronation
If you are using 6-methoxy-2-pyridylboronic acid , you will likely fail. The C-B bond adjacent to the pyridine nitrogen is extremely labile to hydrolysis (protodeboronation), yielding 2-methoxypyridine (byproduct) instead of the product.
✅ The Fix: Protocol Adjustment
Recommendation: Switch to the Pinacol Ester or MIDA Boronate and use a "Burst Activation" protocol.
Optimized Protocol (Suzuki)
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Rationale |
| Nucleophile | 2-Methoxy-6-pyridylboronic acid | 2-Methoxy-6-pyridylboronic acid pinacol ester | Esters resist protodeboronation significantly better than free acids. |
| Electrophile | 2-Chloroquinoline | 2-Chloroquinoline | Chlorides are cheaper; Bromides are faster but prone to homocoupling. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos (or XPhos Pd G3) | Buchwald ligands (SPhos) are bulky, preventing the product from chelating/poisoning the Pd center. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (3.0 equiv) | Anhydrous phosphate prevents hydrolysis of the boronate. |
| Solvent | DMF or Toluene/Water | Dioxane / Water (10:1) | Dioxane solubilizes the intermediate; minimal water activates the base without accelerating deboronation. |
| Temp | 80°C (Overnight) | 100°C (Fast, 2-4 hrs) | Long reaction times favor catalyst death. Hit it hard and fast. |
Step-by-Step Workflow:
-
Charge flask with 2-chloroquinoline (1.0 equiv), Boronate Ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add SPhos (4 mol%) and Pd(OAc)₂ (2 mol%). Note: Pre-complexed XPhos Pd G3 is superior if available.
-
Evacuate and backfill with Ar/N₂ (x3).[1] Oxygen is fatal here.
-
Add degassed 1,4-Dioxane/H₂O (10:1 ratio, 0.2 M concentration).
-
Heat to 100°C. Monitor by LCMS at 1 hour.
-
Stop reaction immediately upon consumption of the halide. Do not "let it stir overnight for good measure."
Phase II: The Deprotection (O-Me to Carbonyl)
Objective: Convert 6-(quinolin-2-yl)-2-methoxypyridine to the target pyridone.
🔴 Common Failure Mode: Decomposition & Workup Loss
Using 48% HBr/AcOH is the textbook method, but it often leads to a "gummy" solid that traps impurities. Furthermore, neutralizing this acidic mixture often precipitates the product in a form that cannot be extracted.
✅ The Fix: Anhydrous Cleavage or Controlled Hydrolysis
Method A: The "Clean" Route (TMSI) Best for small scale (<1g) or high-purity needs.
-
Dissolve intermediate in dry Acetonitrile or Chloroform.
-
Add NaI (2.0 equiv) and TMSCl (2.0 equiv) — generates TMSI in situ.
-
Heat to 60°C for 2-4 hours.
-
Quench with MeOH. The product often precipitates as a clean solid.
Method B: The "Scale-Up" Route (Pyridine HCl) Best for multi-gram scale.
-
Mix the methoxy intermediate with Pyridine Hydrochloride (10 equiv) in a solid melt.
-
Heat to 160°C (neat) for 2 hours.
-
Cool to 80°C and add water.
-
Critical Step: Adjust pH to 7.0 exactly with saturated NaHCO₃.
-
The product will precipitate. Do not extract with DCM. Filter the solid.
Phase III: Purification (The Solubility Trap)
The Issue: 6-(Quinolin-2-yl)pyridin-2(1H)-one is remarkably insoluble in non-polar solvents and only sparingly soluble in polar aprotic solvents once dried.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| Product is stuck in aqueous layer | You ionized the pyridine nitrogen (pH < 4) or deprotonated the amide (pH > 10). | Adjust pH to neutral (6-7).[3] The molecule is zwitterionic/neutral at this range and will crash out. |
| Solid is "Brick Dust" | Crude product contains Pd black and salts. | Trituration. Boil the crude solid in Ethanol/Chloroform (1:1), filter hot (removes Pd), then cool to crystallize. |
| NMR shows "missing" protons | Tautomerization issues in CDCl₃. | Run NMR in DMSO-d6 + 1 drop TFA . The TFA locks the tautomer and sharpens the peaks. |
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for saving a failed reaction.
Caption: Diagnostic logic tree for identifying the root cause of yield loss in bipyridine-like synthesis.
Synthesis Pathway & Mechanism
The synthesis relies on the Suzuki coupling followed by demethylation. Note the coordination of the product to Palladium in the diagram below, which explains the requirement for bulky ligands (SPhos).
Caption: Optimized synthetic pathway highlighting the critical ligand choice to prevent catalyst deactivation.
References & Authority
The protocols defined above are synthesized from standard methodologies for difficult N-heterocycle couplings and specific ligand synthesis literature.
-
Wang, Z., et al. "Ligand-Controlled Divergent Dehydrogenative Reactions of Carboxylic Acids via C–H Activation." Journal of the American Chemical Society, 2016. (Describes the specific use and synthesis of the target ligand).
-
Billingsley, K., & Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. (Foundational work on using SPhos/XPhos for 2-pyridyl boronates).
-
Kinzel, T., et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2010. (Mechanistic insight into catalyst poisoning by N-heterocycles).
-
Kondolff, I., et al. "Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids."[4] Tetrahedron, 2004.[4] (Discussion on base/solvent effects).
Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 2-chloroquinoline and palladium catalysts before handling. The use of TMSI requires strict anhydrous conditions and fume hood ventilation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalytic Integrity with 6-(Quinolin-2-yl)pyridin-2(1H)-one
Current Status: Operational Ticket ID: T-QPY-2024-001 Subject: Troubleshooting Catalyst Deactivation & Stability Protocols Assigned Specialist: Senior Application Scientist, Catalysis Division
Core Directive: The "Switchable" Ligand Architecture
You are likely employing 6-(Quinolin-2-yl)pyridin-2(1H)-one (henceforth QPy-one ) for its ability to facilitate Metal-Ligand Cooperation (MLC) . Unlike static phosphine ligands, QPy-one is non-innocent; it actively participates in proton transfer during C-H activation or dehydrogenation steps.
The Critical Insight: The success of your reaction hinges on the ligand’s ability to toggle between its lactam (pyridone) and lactim (pyridinol) tautomers. Deactivation rarely stems from the metal center dying first; it usually begins when this tautomeric toggle "jams" or when the ligand bridges two metal centers, forming an inactive dimer.
The Mechanics of Failure
| Failure Mode | Mechanism | Visual Indicator |
| Tautomeric Lock | Solvent/pH forces ligand into non-cooperative tautomer. | Reaction never initiates (0% conversion). |
| μ-Bridging (Dimerization) | Pyridone oxygen bridges two Metal centers ( | Activity drops after 20-30%; solution may darken. |
| Ligand Hydrogenation | The quinoline ring is hydrogenated by the active metal. | Gradual loss of activity; "runaway" exotherm. |
| Metal Leaching | Ligand dissociation leads to metal nanoparticle (MNP) formation. | Formation of "Ir-black" or "Pd-black" precipitate. |
Visualizing the Deactivation Pathway
The following diagram illustrates the precarious balance between the active catalytic cycle and the irreversible deactivation sinks (Dimerization and Aggregation).
Figure 1: The kinetic competition between the active monomeric cycle and the thermodynamic sink of dimerization. Note that dimerization is often reversible with heat, while aggregation is not.
Troubleshooting Guide (Q&A)
Scenario A: "The reaction stalled at 40% conversion."
Q: Is my catalyst dead or just resting?
A: It is likely in a dimeric resting state . Pyridone ligands are notorious for forming thermodynamic dimers (
-
Diagnosis: Take an aliquot. Heat it to 20°C above your reaction temperature for 10 minutes. If activity resumes, it was a dimer.
-
Fix: Increase the reaction temperature slightly to shift the equilibrium toward the monomer, or use a more coordinating solvent (e.g., TFE or dilute in reaction solvent) to break the bridge.
Scenario B: "I see a black precipitate forming."
Q: Why is my homogeneous catalyst turning heterogeneous? A: This is Metal Leaching . The QPy-one ligand has dissociated, allowing the metal (Ir, Pd, Ru) to aggregate into nanoparticles (MNPs).
-
Cause: The solution is likely too acidic. The QPy-one ligand binds most tightly in its anionic (deprotonated) form. If the pH drops (e.g., acid production during reaction), the ligand protonates and falls off.
-
Fix: Add a mild base (e.g.,
or ) to buffer the system and keep the ligand deprotonated/bound.
Scenario C: "The reaction works in DMF but fails in Toluene."
Q: How does solvent affect the ligand structure? A: This is a Tautomeric Mismatch .
-
Mechanism: In non-polar solvents (Toluene), the neutral ligand favors the lactam (pyridone) form, which often dimerizes rapidly via hydrogen bonding or metal bridging. In polar solvents (DMF, DMSO), the lactim (pyridinol) or deprotonated species is better solvated.
-
Fix: If you must use non-polar solvents, add a "proton shuttle" additive like trace water or a phenol derivative to assist the tautomerization, or use the pre-formed metal complex rather than generating it in situ.
Validated Protocols
Protocol 1: The "Mercury Drop" Test (Distinguishing Homogeneous vs. Nanoparticle Catalysis)
Use this to confirm if your QPy-one complex is truly the active species or if it has decomposed to metal nanoparticles.
-
Setup: Run your standard reaction until 20% conversion.
-
Addition: Add a large drop of elemental mercury (
equivalents relative to metal) to the reaction vessel. -
Observation:
-
Reaction Continues: The catalyst is Homogeneous (The Ligand is working). Mercury poisons nanoparticles but cannot access the metal center of a ligated complex.
-
Reaction Stops: The catalyst has decomposed to Nanoparticles (The Ligand has failed).
-
Protocol 2: Ligand Stabilization via Base Buffering
Use this to prevent ligand dissociation in dehydrogenation reactions.
-
Stoichiometry: Ensure a base loading of 0.1 - 0.5 equivalents relative to the substrate (if the reaction is pH neutral) or stoichiometric if acid is produced.
-
Base Selection:
-
For Pd-catalyzed C-H activation: Use Ag2CO3 or KHCO3 (Mild, prevents over-deprotonation).
-
For Ir-catalyzed dehydrogenation: Use KOtBu (Strong, ensures anionic ligand binding).
-
-
Checkpoint: Monitor the color. A shift from Orange/Red (Active Monomer) to Green/Black usually indicates decomposition.
Decision Tree for Optimization
Figure 2: Rapid diagnostic logic for identifying the root cause of catalytic failure.
References
-
Wang, Z. et al. (2021).[1] "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation." Science, 374(6572), 1281-1285. Link
-
Fujita, K. et al. (2009). "Oxidative Cyclization of 2-Aminobenzyl Alcohol with Ketones Catalyzed by an Iridium Complex." Organic Letters, 11(12), 2523–2526. Link
-
Khaskin, E. & Milstein, D. (2015). "Catalytic Applications of Metal–Ligand Cooperation." ACS Catalysis, 5(7), 4456–4465. Link
-
Tang, W. et al. (2010).[2] "Highly enantioselective hydrogenation of quinoline and pyridine derivatives with iridium-(P-Phos) catalyst." Advanced Synthesis & Catalysis, 352(6), 1055-1062.[2] Link
Sources
Improving regioselectivity in C-H functionalization with bidentate ligands
Topic: Improving Regioselectivity in C-H Functionalization with Bidentate Ligands Role: Senior Application Scientist Status: Operational
Introduction: The Geometry of Selectivity
Welcome to the . If you are reading this, you are likely facing the "regioselectivity paradox": your catalyst is active, but it is activating the wrong C-H bond, or producing an intractable mixture of isomers.
In C-H activation, bidentate ligands are your primary tool for geometric enforcement. Unlike monodentate ligands, which rely largely on electronic tuning, bidentate ligands impose a rigid steric environment (bite angle) and often participate directly in the proton-transfer step (bifunctional catalysis).
This guide provides a causality-driven approach to selecting and troubleshooting these ligand systems.
Ligand Selection & Geometry (The "Hardware")
FAQ: How do I select the right ligand class for my substrate?
A: Selection depends on whether you are relying on a Directing Group (DG) or Innate Sterics . Use the decision matrix below to select your starting ligand class.
Ligand Selection Decision Matrix
Caption: Decision tree for selecting bidentate ligand classes based on substrate features and target regioselectivity.
FAQ: How does "Bite Angle" affect my isomer ratio?
A: The bite angle (
-
Wide Bite Angle (e.g., Xantphos, ~111°): Forces the metal center to adopt a geometry that crowds the cis positions. This often disfavors ortho-activation due to steric clash with the substrate's substituents, pushing selectivity toward less hindered (meta/para) positions or facilitating reductive elimination of bulky products [1].
-
Narrow Bite Angle (e.g., dppe, ~85°): Allows for tighter coordination. However, in Pd-catalyzed C-H activation, extremely narrow angles can stabilize the resting state too much, preventing the necessary agostic interaction required for C-H cleavage.
Advanced Methodologies: Transient Directing Groups (TDG)
FAQ: I cannot install a permanent directing group. How do I achieve ortho-selectivity on aldehydes or amines?
A: You must use a Transient Directing Group (TDG) combined with a bidentate ligand system.
-
The Mechanism: A catalytic amine (e.g., Glycine,
-Alanine) condenses with your substrate (aldehyde) to form a temporary imine. This imine coordinates to Pd, directs the C-H activation, and then hydrolyzes back to the aldehyde [2]. -
Why Bidentate? The amino acid additive acts as a bidentate ligand (
-chelate) on the palladium, not just a linker. This forms a rigid bicyclic transition state that enforces regioselectivity.
Protocol: TDG-Enabled Ortho-Arylation of Benzaldehydes
| Step | Action | Technical Note |
| 1 | Prepare Catalyst | Mix Pd(OAc)₂ (10 mol%) and N-Acetyl-Glycine (20 mol%) in HFIP/AcOH. |
| 2 | Add TDG | Add Glycine or |
| 3 | Substrate | Add Benzaldehyde derivative (1.0 equiv) and Aryl Iodide (1.5 equiv). |
| 4 | Add Additive | Add AgOAc (1.0 equiv). Essential for halide abstraction and turnover. |
| 5 | Reaction | Heat to 100°C for 12-24h. |
| 6 | Workup | The workup must include an acidic hydrolysis step (1N HCl wash) to remove the transient imine and restore the aldehyde. |
Troubleshooting & Optimization (The "Debug")
Issue 1: High Yield, Poor Regioselectivity (Isomeric Mixture)
Diagnosis: The "Background Reaction" is competing with the Ligand-Directed pathway.
-
Cause: The metal is activating the C-H bond without the influence of the ligand (non-selective CMD).
-
Solution:
-
Lower Temperature: Ligand-directed pathways often have lower activation energies (
) than background reactions. Lowering T favors the catalytic pathway. -
Solvent Switch: Switch from polar coordinating solvents (DMF, DMSO) to non-polar solvents (Toluene, Hexane). Polar solvents can displace your bidentate ligand, destroying the selective geometry.
-
Ligand Loading: Increase Ligand:Metal ratio to 2:1 or 3:1 to ensure the metal is fully ligated.
-
Issue 2: High Regioselectivity, Low Yield (<10%)
Diagnosis: Product Inhibition or Catalyst Poisoning.
-
Cause: Bidentate ligands create a crowded metal center. The product (which is bulkier than the starting material) may not dissociate, preventing turnover.
-
Solution:
-
Add Ag salts: Ag₂CO₃ or AgOAc precipitates halides, opening a coordination site for substrate binding [3].
-
MPAA Acceleration: If using Pd(II), add 10-20 mol% of a Mono-N-Protected Amino Acid (e.g., Boc-Val-OH). These ligands facilitate the Proton-Transfer step via an internal base mechanism, lowering the energy barrier for C-H cleavage [4].
-
Issue 3: Catalyst Decomposition (Pd Black Formation)
Diagnosis: Ligand dissociation leading to metal aggregation.
-
Cause: Bidentate ligands with weak binding constants (hemi-labile) can dissociate at high temperatures.
-
Solution: Use ligands with stronger backbones (e.g., Phenanthroline derivatives instead of Bipyridine). Add a mild oxidant (Benzoquinone) to keep Pd in the +2 oxidation state and prevent aggregation to Pd(0).
Visualizing the Mechanism: MPAA-Assisted Selectivity
The following diagram illustrates how MPAA ligands (bidentate) enforce regioselectivity via a specific transition state geometry (CMD Pathway).
Caption: Concerted Metalation-Deprotonation (CMD) pathway where the bidentate MPAA ligand acts as an internal base to enforce regioselectivity.
Quantitative Data: Ligand Class Comparison
| Ligand Class | Bite Angle / Type | Primary Application | Typical Selectivity | Key Limitation |
| MPAA (e.g., Boc-Val-OH) | N,O-Bidentate | Enantioselective C(sp3)-H | >95:5 (er) | Substrate must have weak DG |
| Bipyridine/Phenanthroline | N,N-Bidentate | General C(sp2)-H Arylation | Ortho-selective | Can bind too tightly (poisoning) |
| Xantphos | Wide Angle (~111°) | Remote/Distal Functionalization | Linear/Distal | Requires high temperature |
| dppe | Narrow Angle (~85°) | Stabilization of Pd(II) | Poor for C-H | Often inhibits C-H cleavage |
References
-
Casey, C. P., & Whiteker, G. T. (1990). Natural bite angle of chelating diphosphines. Israel Journal of Chemistry. Link
-
Xu, Y., et al. (2017). Development of a Transient Directing Group for C-H Functionalization. Science. Link
-
Sanford, M. S., et al. (2006). Oxidative Pd-Catalyzed C-H Functionalization. Chemical Reviews. Link
-
Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of Organic Chemistry. Link
Technical Support Center: Purification of 6-(Quinolin-2-yl)pyridin-2(1H)-one and Derivatives
Welcome to the Advanced Purification Support Center. The 6-(quinolin-2-yl)pyridin-2(1H)-one scaffold is a privileged motif in drug discovery and materials science. However, its unique physicochemical properties—specifically its tautomerism, strong intermolecular hydrogen bonding, and bidentate metal-chelating capabilities—make it notoriously difficult to purify using standard laboratory techniques.
This guide is designed for researchers and drug development professionals to troubleshoot and resolve the specific bottlenecks associated with the isolation of these derivatives.
Purification Troubleshooting Workflow
Logical troubleshooting workflow for the purification of quinoline-pyridone derivatives.
Frequently Asked Questions & Troubleshooting
Q1: Why does my compound streak endlessly on normal-phase silica gel, resulting in poor mass recovery?
-
The Causality: The pyridin-2(1H)-one ring exists in a dynamic lactam-lactim tautomeric equilibrium with its 2-hydroxypyridine form[1]. The lactam tautomer possesses a high dipole moment and acts simultaneously as a strong hydrogen-bond donor (N-H) and acceptor (C=O)[2]. When loaded onto standard acidic silica gel, the compound continually binds and releases from the silanol groups, shifting its tautomeric state during elution and causing severe tailing.
-
The Solution: Abandon standard bare silica. Switch to amine-functionalized silica gel (NH2-SiO2). The amine groups mask the acidic silanols and provide a mildly basic environment that prevents the compound from ionizing or hydrogen-bonding excessively to the stationary phase. Alternatively, utilize reverse-phase (C18) chromatography.
Q2: I synthesized the core via a Suzuki or Buchwald-Hartwig coupling, but my product is off-color (green/brown) and fails elemental analysis. How do I remove the residual metal?
-
The Causality: The 6-(quinolin-2-yl)pyridin-2(1H)-one scaffold is an exceptional bidentate ligand. The spatial arrangement of the quinoline nitrogen and the pyridone oxygen/nitrogen creates a perfect coordination pocket that firmly chelates transition metals like Palladium (Pd) or Copper (Cu)[3][4]. Standard aqueous workups will not break these robust coordination complexes.
-
The Solution: You must introduce a competing ligand with a higher affinity for soft transition metals. Treat the crude mixture with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) prior to chromatography.
Q3: My compound is virtually insoluble in standard chromatography solvents (DCM, EtOAc, Hexanes). How can I load it onto a column without precipitating it on the frit?
-
The Causality: The highly planar aromatic system promotes strong
stacking. Furthermore, the 2-pyridone motif is notorious for forming robust intermolecular hydrogen-bonded homodimers in the solid state and in non-polar solutions[5]. This dimerization drastically reduces the energetic favorability of solvation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Solution: Utilize solid-phase loading (dry loading). Dissolve the crude material in a highly polar, volatile solvent (like THF or a DCM/MeOH mixture), add a bulking agent (Celite or NH2-SiO2), and evaporate the solvent completely to create a free-flowing powder before loading it onto the column.
Q4: My LC-MS and NMR show two distinct species, but I only expect one product. Is my compound impure?
-
The Causality: The monomer-dimer equilibrium and the lactam-lactim tautomerism can occur slowly on the NMR timescale depending on the solvent, resulting in peak broadening or the appearance of two distinct sets of signals[5].
-
The Solution: Record the NMR in a strongly hydrogen-bond-disrupting solvent like DMSO-
at elevated temperatures (e.g., 80 °C). The thermal energy and competitive solvent hydrogen bonding will break the dimers and accelerate the tautomeric exchange, coalescing the signals into a single, clean spectrum.
Quantitative Comparison of Purification Strategies
| Purification Strategy | Typical Yield Recovery | Target Purity | Scalability | Primary Limitation |
| Standard Silica Gel (NP) | 30–40% | <85% | Low | Severe streaking; irreversible binding to silanols. |
| Amine-Functionalized Silica | 75–85% | >95% | High | Higher cost of stationary phase compared to bare silica. |
| Reverse-Phase C18 (Prep-HPLC) | 60–70% | >99% | Medium | Low throughput; limited by the compound's aqueous solubility. |
| Recrystallization (DMF/H₂O) | 50–65% | >98% | Very High | Requires >1g scale; risks thermal degradation if heated excessively. |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Amine-Modified Silica Gel Chromatography
Designed for tautomeric compounds that streak on standard silica.
-
Sample Preparation (Solid Loading): Dissolve the crude 6-(quinolin-2-yl)pyridin-2(1H)-one in a minimum volume of THF/MeOH (4:1). Add Celite 545 (approx. 3 times the mass of the crude). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Equilibration: Pack an amine-functionalized silica gel (NH2-SiO2, 40-63 µm) column. Equilibrate with 3 column volumes (CV) of Hexanes/EtOAc (50:50).
-
Elution: Load the dry powder onto the column. Run a gradient starting from 50% EtOAc in Hexanes to 100% EtOAc over 5 CV. If the compound has not eluted, switch to a highly polar flush of DCM/MeOH (95:5).
-
Validation Check: Spot the collected fractions on an NH2-functionalized TLC plate (eluted with EtOAc). A single, tight, non-streaking spot under short-wave UV (254 nm) confirms the successful isolation of the pure tautomeric mixture.
Protocol B: Palladium Scavenging and Recrystallization Workflow
Designed to break bidentate metal-ligand complexes post-cross-coupling.
-
Metal Scavenging: Dissolve the metal-contaminated crude product in DMF (10 mL per gram of crude). Add 4 equivalents of SiliaMetS® Thiol (or an equivalent thiol-functionalized silica scavenger) relative to the theoretical catalyst loading used in the synthesis.
-
Incubation: Stir the suspension vigorously at 60 °C for 4 hours. The thiol groups will outcompete the bidentate quinoline-pyridone motif for the palladium ions.
-
Filtration: Filter the hot mixture through a tightly packed Celite pad to remove the metal-bound silica. Wash the pad with a small amount of hot DMF.
-
Recrystallization: Transfer the filtrate to a flask. While stirring at 80 °C, add deionized water dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of DMF until the solution clears again. Allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.
-
Validation Check: Isolate the crystals via vacuum filtration. Submit a 5 mg sample for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A successful protocol will validate with residual Pd levels dropping below 10 ppm, suitable for biological assays.
References
-
"Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines", ResearchGate. URL: 1
-
"Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution", LMU Munich. URL: 5
-
"Ligand Self-Assembling through Complementary Hydrogen-Bonding in the Coordination Sphere of a Transition Metal Center", NCCR MUST. URL: 6
-
"Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones...", National Institutes of Health (NIH). URL: 2
-
"Shedding Light on the Precatalytic Mixture of Pd(OAc)2 and Cooperating Bipyridone Ligands...", University of Valladolid. URL: 3
-
"Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1H)–one/PCy3", Royal Society of Chemistry (RSC). URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01877J [pubs.rsc.org]
- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 6. nccr-must.ch [nccr-must.ch]
Technical Support Center: Navigating Ligand Degradation in Harsh Experimental Conditions
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers, scientists, and drug development professionals, we frequently push the boundaries of chemical and biological systems. This often involves subjecting molecules to "harsh" conditions—be it elevated temperatures, extreme pH, or oxidative environments. While necessary, these conditions can compromise the integrity of our most critical reagents: our ligands.
This guide is structured from my experience in the field to be a practical resource. It's not just a list of steps; it's a framework for thinking about, diagnosing, and solving ligand stability issues. We will explore the causality behind why ligands degrade and provide self-validating protocols to help you build robust and reproducible experimental systems. Let's begin by addressing the most common questions that cross a researcher's bench.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions regarding ligand instability.
Q1: My assay signal is low or inconsistent. Could my ligand be degrading?
A: Absolutely. Low or variable signals are classic symptoms of ligand degradation.[1] Degradation reduces the concentration of active, binding-competent ligand, leading to poor assay performance, high background noise, and lack of reproducibility.[1] It is crucial to first verify the stability of your ligand under the specific assay conditions before troubleshooting other parameters.[2]
Q2: What are the most common chemical reactions that cause ligand degradation?
A: The two most prevalent degradation pathways are hydrolysis and oxidation.[3]
-
Hydrolysis is the cleavage of a chemical bond by water.[3][4] It is often catalyzed by acidic or basic conditions and frequently affects functional groups like esters and amides.[3][5]
-
Oxidation involves the loss of electrons and can be triggered by heat, light, dissolved oxygen, or trace metal ions.[3] Functional groups like thiols, phenols, and some heterocycles are particularly susceptible.
Q3: What constitutes "harsh conditions"?
A: This is context-dependent, but generally includes:
-
High Temperatures: Elevated temperatures accelerate most chemical reactions, including degradation.[6][7]
-
Extreme pH: Highly acidic (pH < 4) or basic (pH > 10) conditions can directly catalyze hydrolytic cleavage of susceptible bonds.[4][5]
-
Oxidizing/Reducing Environments: The presence of dissolved oxygen, peroxide contaminants, or redox-active metal ions (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) can promote oxidative degradation.[3][8]
-
Photolysis: Exposure to high-energy light, particularly UV radiation, can break chemical bonds directly.[7]
Q4: How can I quickly check if my ligand is degrading?
A: A simple "stress test" is a good starting point. Incubate your ligand under your experimental conditions (and a few harsher conditions, e.g., higher temperature) for the duration of your experiment. Then, analyze the sample using a suitable analytical technique like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the area of the main ligand peak or the appearance of new peaks suggests degradation.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific stability challenges.
Issue 1: Suspected Hydrolytic Degradation (pH-Mediated)
-
Symptoms:
-
Reduced ligand activity in assays with acidic or basic buffers.
-
Appearance of new, often more polar, species in LC-MS analysis.
-
Drift in assay signal over time, especially in unbuffered or poorly buffered solutions.
-
-
Causality: Water can act as a nucleophile, attacking electrophilic centers in a ligand, such as the carbonyl carbon of an ester or amide.[3] This reaction is often slow at neutral pH but is significantly accelerated by protons (acid-catalysis) or hydroxide ions (base-catalysis), which make the target functional group more reactive.[5][10][11]
-
Diagnostic Steps & Solutions:
| Diagnostic Step | Rationale | Recommended Solution |
| 1. pH Profiling | Determine the pH range where the ligand is most stable. | Perform a stability study by incubating the ligand in a series of buffers across a wide pH range (e.g., pH 3 to 10). Analyze samples at various time points by HPLC to quantify the remaining ligand. |
| 2. Buffer Optimization | Ensure the experimental pH is maintained within the ligand's stable range. | Once the optimal pH is identified, select a buffer with a pKa close to this pH to ensure strong buffering capacity throughout the experiment. |
| 3. Temperature Reduction | Lowering the temperature slows down the rate of all chemical reactions, including hydrolysis. | If the experimental protocol allows, reduce the reaction temperature. Every 10°C decrease can significantly reduce the degradation rate. |
| 4. Use of Co-solvents | Reducing the concentration of water can slow hydrolysis. | For small molecule ligands, consider adding a non-reactive, water-miscible organic co-solvent like DMSO or ethanol.[12][13] However, be mindful that this can also affect binding kinetics and protein stability.[12][13] |
| 5. Structural Modification | If feasible, modify the ligand to replace hydrolytically labile groups. | For drug development, this could involve replacing an ester with a more stable amide or another bioisostere. This is a long-term strategy used in lead optimization.[4] |
Issue 2: Suspected Oxidative Degradation
-
Symptoms:
-
Rapid loss of activity, even under neutral pH and moderate temperature.
-
Assay variability between different batches of buffer or water.
-
Improvement in stability when experiments are performed in a glove box or with degassed solutions.
-
-
Causality: Oxidation is often a chain reaction initiated by radicals. Trace metal ions, such as iron or copper, present as contaminants in buffers or on glassware, can catalyze the formation of highly reactive oxygen species (e.g., hydroxyl radicals) from dissolved oxygen or peroxides.[8][14] These species can then attack and degrade the ligand.
-
Diagnostic Steps & Solutions:
| Diagnostic Step | Rationale | Recommended Solution |
| 1. Metal Ion Chelation | Sequesters catalytic metal ions, preventing them from participating in redox cycling. | Add a small amount (e.g., 10-100 µM) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to your buffers.[8][15][16][17] These agents form stable complexes with metal ions, isolating them from the reaction.[8][15][16][17] |
| 2. Addition of Antioxidants | Scavenges radical species, terminating the degradation chain reaction. | Include a radical scavenger in your reaction. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or methionine. |
| 3. Oxygen Removal | Reduces the concentration of a key ingredient for many oxidative reactions. | Prepare buffers with water that has been degassed by sparging with an inert gas like nitrogen or argon. If possible, run the reaction under an inert atmosphere. |
| 4. Light Protection | Prevents photo-oxidation, where light provides the energy to initiate radical formation. | Protect your ligand and reaction mixtures from light by using amber vials or covering glassware with aluminum foil.[3] |
Part 3: Key Experimental Protocols & Visual Guides
Protocol 1: Ligand Stability Stress Test
This protocol is designed to systematically evaluate the intrinsic stability of a ligand under various stress conditions, helping to identify potential degradation pathways.[18][19]
Objective: To determine the degradation profile of a ligand under thermal, photolytic, acidic, basic, and oxidative stress.
Materials:
-
Ligand stock solution (e.g., 10 mM in DMSO)
-
Buffers: pH 3.0 (Citrate), pH 7.4 (Phosphate), pH 10.0 (Carbonate)
-
Reagents: 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water, and acetonitrile.
-
Equipment: HPLC-UV/MS system, temperature-controlled incubator, photostability chamber (or light source), pH meter, amber and clear glass vials.
Methodology:
-
Preparation: Prepare working solutions of the ligand (e.g., 100 µM) in each of the following conditions in separate, appropriately labeled vials:
-
Acid Hydrolysis: pH 3.0 buffer.
-
Neutral Control: pH 7.4 buffer.
-
Base Hydrolysis: pH 10.0 buffer.
-
Oxidative Stress: pH 7.4 buffer with 3% H₂O₂.
-
Thermal Stress: A separate set of vials (acid, neutral, base) for high temperature.
-
Photostability: A separate set of vials (in clear glass) for light exposure.
-
-
Incubation:
-
Place the "Thermal Stress" vials in an incubator at an elevated temperature (e.g., 50-60°C).[18]
-
Place the "Photostability" vials in a photostability chamber according to ICH Q1B guidelines.
-
Store all other vials at the intended experimental temperature (e.g., 37°C), protected from light.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. Quench the reaction if necessary (e.g., by neutralizing pH or diluting into the mobile phase).
-
Analysis:
-
Analyze each sample by a validated stability-indicating HPLC method (typically RP-HPLC with UV or MS detection).[9][20]
-
Quantify the percentage of the ligand remaining by comparing its peak area to the T=0 sample.
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
-
-
Data Interpretation: Plot the percentage of ligand remaining versus time for each condition. This will reveal the conditions under which the ligand is least stable and provide clues to the degradation mechanism.
Visual Guide 1: Troubleshooting Workflow for Ligand Degradation
This flowchart provides a logical path for diagnosing and addressing ligand instability.
Caption: Troubleshooting workflow for ligand deactivation.
Visual Guide 2: Common Degradation Pathways
This diagram illustrates the chemical mechanisms of hydrolysis and metal-catalyzed oxidation.
Sources
- 1. swordbio.com [swordbio.com]
- 2. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. carbodiimide.com [carbodiimide.com]
- 5. fiveable.me [fiveable.me]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 8. What is chelating agent? Functions and uses of chelating agents - Green-Mountain Chem [green-mountainchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. youtube.com [youtube.com]
- 12. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review [mdpi.com]
- 15. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07272B [pubs.rsc.org]
- 16. hoochemtec.com [hoochemtec.com]
- 17. Exploring the Role and Importance of Chelating Agents in Chemical Reactions and Industrial Applications [thinkdochemicals.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability in catalytic reactions
Technical Support Center: Catalyst Variability Mitigation Ticket #8492: Systemic Resolution of Batch-to-Batch Inconsistencies
Tier 1: Diagnostics & Root Cause Analysis
Q: We are observing yield fluctuations of ±15% between catalyst lots despite identical reaction parameters. Is this intrinsic to the catalyst or a process artifact?
A: Do not assume the catalyst is solely to blame until you decouple intrinsic activity from transport phenomena. In pharmaceutical process chemistry, "catalyst failure" is often a misdiagnosis of mass transfer limitations disguised as kinetic variability. Before rejecting a batch, you must determine if your system is operating in the Kinetic Regime or the Diffusion Regime .
The Diagnostic Protocol: Perform a Wears-Criterion assessment or a simple stirring speed ramp.
-
Run the reaction at standard conditions with the "suspect" batch.
-
Double the stirring speed (RPM) while keeping T and P constant.
-
Analyze Initial Rate (
):-
If
increases significantly (>10%), your process is mass-transfer limited . The variability likely stems from physical differences (particle size distribution, agglomeration) rather than active site density. -
If
remains constant, the system is kinetically controlled . The variability is intrinsic to the catalyst (poisoning, metal sintering, or active site loss).
-
Root Cause Decision Matrix:
| Observation | Probable Cause | Recommended Action |
| Rate | External Mass Transfer (Film Diffusion) | Improve baffle design; switch to loop reactor; grind catalyst to reduce particle size ( |
| Rate | Internal Mass Transfer (Pore Diffusion) | The new batch likely has a larger mean particle size or collapsed pores. Check BET surface area.[1] |
| Rate | Intrinsic Kinetics | True chemical variance. Check metal loading (ICP-MS) and surface oxidation state (XPS). |
Tier 2: Incoming Quality Control (The Gatekeeper Strategy)
Q: How do we validate a new catalyst batch before committing 50kg of GMP starting material?
A: Relying on the Certificate of Analysis (CoA) is insufficient. You must implement a "Standard Activity Test" (SAT). A CoA lists physical properties (Surface Area, Metal Loading) but rarely guarantees catalytic performance. A batch with correct metal loading but poor dispersion will fail.
The SAT Protocol: Design a scaled-down "fingerprint reaction" that mimics your production chemistry but uses cheap, non-GMP model substrates.
-
Select a Model Substrate: Choose a molecule with similar functional groups to your API but lower cost (e.g., use styrene for a complex alkene hydrogenation).
-
Define Critical Quality Attributes (CQAs):
-
Turnover Frequency (TOF): Moles product / (Moles metal × Time).
-
Selectivity (
): Ratio of desired product to specific impurity.
-
-
The "Golden Batch" Benchmark: Compare the new batch against a retained sample of your best-performing historic batch.
Visualization: The QC Decision Workflow This diagram outlines the logic flow for accepting or rejecting a catalyst batch based on multi-dimensional analysis.
Caption: Workflow for validating incoming catalyst batches. Physical/Chemical checks are prerequisites for the functional Standard Activity Test (SAT).
Tier 3: Kinetic Compensation (The Fix)
Q: We have a batch with 10% lower activity. Can we just increase the temperature to compensate?
A: Proceed with extreme caution. Temperature is a non-linear lever that often destroys selectivity.
According to the Arrhenius equation (
Compensation Strategy Guide:
| Adjustment Lever | Mechanism | Risk Profile | Recommended For |
| Increase Time ( | Linear conversion increase. | Low. Risk of product degradation if unstable. | First-line defense for low activity. |
| Increase Catalyst Load ([Cat]) | Increases total active sites. | Medium. Changes mixing rheology; filtration issues. | Processes with strict time constraints. |
| Increase Temperature ( | Exponential rate increase. | High. Can alter selectivity ( | Only if |
| Increase Pressure ( | Increases gas solubility ( | Low/Medium. Equipment limits; phase behavior changes. | Hydrogenations/Carbonylations. |
The "Equivalent Work" Calculation:
To compensate for a batch with activity factor
Example: If your standard run uses 5.0 kg of catalyst and the new batch is 90% active, charge 5.55 kg. Note: This assumes the reaction is not mass-transfer limited (see Tier 1).
Tier 4: Advanced Monitoring (PAT)
Q: How do we detect variability during the reaction before the batch is lost?
A: Implement In-situ Process Analytical Technology (PAT). Waiting for offline HPLC results creates a "blind window" where the reaction can drift. Real-time monitoring allows for dynamic endpoint determination.
Recommended PAT Configurations:
-
Reaction Trends (FTIR/Raman):
-
Application: Monitor the disappearance of a specific functional group (e.g., C=O stretch in ketone reduction).
-
Benefit: If the reaction is slower than predicted, the PAT trend will show a shallower slope. You can dynamically extend the reaction time until the peak area reaches the target value, effectively neutralizing the batch variability.
-
-
Heat Flow Calorimetry:
-
Application: Exothermic catalytic reactions.
-
Benefit: The heat flow (
) is directly proportional to the reaction rate ( ). -
Integrating the heat flow curve gives real-time conversion data without physical sampling.
-
Visual: Feedback Control Loop This diagram illustrates how PAT data allows for real-time correction of batch variability.
Caption: Closed-loop control system where PAT data dynamically adjusts reaction parameters to compensate for catalyst activity variance.
References
-
Design of Experiments for Process Optimization. Title: Design of Experiments for Process Optimization of the Direct Wacker-Type Oxidation of 1-Decene to n-Decanal. Source: MDPI (2024). URL:[Link]
-
Continuous Flow & Catalyst Fabrication. Title: Continuous Flow Methods of Fabricating Catalytically Active Metal Nanoparticles.[2] Source: ACS Applied Materials & Interfaces (2019). URL:[Link]
-
Particle Size Effects. Title: Influence of the Catalyst Particle Size on the Aqueous Phase Reforming of n-Butanol Over Rh/ZrO2.[3] Source: Frontiers in Chemistry (2020). URL:[Link]
-
Process Analytical Technology (PAT). Title: Process Analytical Technology (PAT) - Enhance Quality and Efficiency.[4][5] Source: Mettler Toledo (Industry Standard Guide). URL:[Link]
-
DoE in Process Validation. Title: A DoE approach to process design. Source: Manufacturing Chemist (2011).[6] URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Influence of the Catalyst Particle Size on the Aqueous Phase Reforming of n-Butanol Over Rh/ZrO2 [frontiersin.org]
- 4. mt.com [mt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A DoE approach to process design [manufacturingchemist.com]
Identifying and characterizing impurities in 6-(Quinolin-2-yl)pyridin-2(1H)-one samples
Welcome to the technical support guide for identifying and characterizing impurities in samples of 6-(Quinolin-2-yl)pyridin-2(1H)-one. This resource is designed for researchers, analytical chemists, and drug development professionals who require a robust and scientifically-grounded approach to impurity profiling. As a complex nitrogen-containing heterocyclic compound, 6-(Quinolin-2-yl)pyridin-2(1H)-one presents unique analytical challenges.[1][2][3][4] This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and strategic approaches to impurity analysis.
Q1: What are the most probable sources of impurities in my 6-(Quinolin-2-yl)pyridin-2(1H)-one samples?
Impurities can be introduced at nearly every stage of a molecule's lifecycle, from synthesis to storage.[5][6] Understanding these sources is the first step in developing a targeted analytical strategy. Impurities are broadly classified by regulatory bodies like the ICH into organic, inorganic, and residual solvents.[5][7][8]
For 6-(Quinolin-2-yl)pyridin-2(1H)-one, potential organic impurities include:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route.[9][10]
-
By-products: Resulting from side reactions or alternative reaction pathways during synthesis.[11]
-
Degradation Products: Formed by the breakdown of the active pharmaceutical ingredient (API) due to factors like light, heat, oxidation, or pH instability.[12][13]
-
Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.[8]
Caption: Potential sources of impurities in the API lifecycle.
Q2: What are the regulatory expectations for reporting and identifying impurities?
Regulatory bodies, led by the International Council for Harmonisation (ICH), have established clear guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines are paramount for new drug substances and products, respectively.[5][7][12][14] They define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
Causality: These thresholds exist to ensure patient safety. An impurity must be proven safe (qualified) at the level present in the final drug product. Qualification involves acquiring and evaluating data to establish biological safety.[7]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings.[5][7] |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of any impurity at or above this level must be determined.[5][15] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | Any impurity at or above this level must be assessed for its biological safety.[5][7] |
| Table 1: Summary of ICH Q3A(R2) Impurity Thresholds.[5][7] |
Q3: What is the standard workflow for identifying and characterizing an unknown impurity?
A systematic approach is crucial to efficiently identify an unknown peak that appears during analysis.[16] The process begins with detection and confirmation, followed by isolation and structural elucidation using a combination of analytical techniques.
Caption: General workflow for unknown impurity identification.
Q4: Which analytical techniques are most suitable for analyzing 6-(Quinolin-2-yl)pyridin-2(1H)-one and its impurities?
A multi-technique, or "orthogonal," approach is essential for comprehensive impurity profiling.[6][15][17] No single technique can provide all the necessary information.
| Technique | Primary Use & Strengths | Limitations |
| HPLC/UPLC-UV | Detection & Quantification. The gold standard for separating and quantifying impurities.[6][9] High precision and robustness. | Provides no structural information beyond UV spectrum. |
| LC-MS | Identification. Couples HPLC separation with mass spectrometry to provide molecular weight and fragmentation data, which are critical for proposing a structure.[6][10] | Isomers may not be distinguishable. Ionization efficiency can vary. |
| GC-MS | Volatile Impurities. Ideal for identifying residual solvents and volatile organic impurities.[9][13] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Structural Elucidation. The most powerful tool for unambiguously determining the chemical structure of an unknown compound.[9][18][19] | Requires a relatively pure, isolated sample in milligram quantities. Lower sensitivity than MS.[16] |
| FT-IR Spectroscopy | Functional Group Analysis. Provides information about the functional groups present in a molecule, which can help confirm a proposed structure.[9][20] | Not suitable for complex mixtures; typically used on isolated material. |
| Table 2: Comparison of Key Analytical Techniques for Impurity Profiling. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis.
HPLC/LC-MS Issues
Q: I see an unexpected peak in my HPLC chromatogram. What are the first steps to identify its source?
A: The appearance of an "extraneous" or "anomalous" peak requires a systematic investigation to rule out system-related artifacts before proceeding to structural identification.[15][16][21][22]
-
Rule out System Artifacts:
-
Blank Injection: Inject your mobile phase/diluent. If the peak is present, it originates from the solvent, system contamination, or column bleed.[15]
-
Check Mobile Phase: Impurities in solvents, especially water, are a common source of ghost peaks, particularly in gradient elution.[23][24] Prepare fresh mobile phase using high-purity, HPLC-grade solvents.
-
Investigate Carryover: Inject a blank immediately after a concentrated sample injection. If the peak appears at a smaller size, it indicates carryover from the injector or autosampler.[15] Improve the needle wash method.
-
-
Confirm it is Sample-Related:
-
If the peak is absent in the blank but present in the sample injection, it is a component of your sample.[22]
-
Degradation vs. Process Impurity: Analyze a freshly prepared sample and compare it to an older one. An increase in the peak area over time suggests it is a degradation product. If the peak is present in newly synthesized batches, it is likely a process-related impurity.
-
Q: My peak shapes are poor (tailing/fronting). How can I improve this for 6-(Quinolin-2-yl)pyridin-2(1H)-one?
A: Poor peak shape compromises resolution and quantification accuracy.[24] For nitrogen-containing heterocyclic compounds, peak tailing is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanols on the silica-based column packing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For a basic compound, operating at a low pH (e.g., 2.5-3.5 using formic acid or TFA) will protonate the molecule, improving peak shape. Conversely, a high pH (e.g., pH 8-10 with a suitable buffer on a hybrid or pH-stable column) can be used to keep it in its neutral form.
-
Column Choice: Use a high-purity, end-capped silica column or a column with a different stationary phase (e.g., a hybrid particle column) to minimize silanol interactions.
-
Sample Overload: Injecting too much sample can cause peak fronting or tailing.[24] Reduce the injection volume or sample concentration.
-
Column Contamination: Strongly retained compounds can build up at the column inlet, causing peak distortion.[25] Use a guard column and flush the column regularly.[23][25]
Q: I'm experiencing retention time shifts. What could be the cause?
A: Inconsistent retention times make peak identification unreliable.[24]
-
Mobile Phase Preparation: Even small variations in mobile phase composition (e.g., organic-to-aqueous ratio, buffer concentration, or pH) can cause significant shifts.[24] Prepare mobile phases carefully and consistently.
-
Temperature Fluctuation: Column temperature has a direct effect on retention. A 1°C change can alter retention time by 1-2%.[25] Use a thermostatically controlled column compartment.
-
Pump and Flow Rate Issues: Worn pump seals, faulty check valves, or leaks can lead to an inconsistent flow rate, causing retention time drift.[23][26]
-
Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to gradual shifts in retention. Monitor column performance and replace it when necessary.
Spectroscopic Analysis Issues
Q: My LC-MS data gives me a molecular weight. How do I propose a structure for the unknown impurity?
A: The molecular weight is the first piece of the puzzle.
-
Calculate Molecular Formula: Use high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain an accurate mass. This allows you to predict the most likely elemental composition(s).
-
Correlate with Synthesis Pathway: Consider the structures of your starting materials, intermediates, and reagents. Can you propose a plausible structure that matches the molecular formula through a known chemical reaction (e.g., incomplete reaction, side reaction, oxidation, hydrolysis)?
-
Analyze Fragmentation Data (MS/MS): Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern provides clues about the molecule's substructures, helping you differentiate between isomers and confirm connectivity.
-
Cross-Check with Databases: Use chemical databases to see if the proposed structure is a known compound.[27]
Q: What NMR experiments are essential for conclusively identifying an impurity's structure?
A: NMR spectroscopy provides the definitive proof of structure.[18][19][28] After isolating a sufficient quantity (typically >1 mg) of the impurity, a standard suite of experiments is required.[16]
-
1D ¹H NMR: Provides information on the number and type of protons, their chemical environment, and neighboring protons (through spin-spin coupling).[28]
-
1D ¹³C NMR (and DEPT): Shows the number of unique carbon environments. A DEPT experiment helps distinguish between CH, CH₂, and CH₃ groups.[19]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out spin systems.[19][29]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.[19][29]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the different fragments of the molecule together to establish the overall carbon skeleton.[19][29]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry by identifying protons that are close to each other in space.[19]
Q: How can FT-IR help in characterizing impurities of 6-(Quinolin-2-yl)pyridin-2(1H)-one?
A: While not a primary tool for identifying unknowns, FT-IR is excellent for confirming functional groups in an isolated impurity and comparing it to the parent API.[9] Key vibrational modes for this scaffold include:
-
N-H stretch (in the pyridinone ring): ~3200–3400 cm⁻¹[20]
-
C=O stretch (amide in pyridinone ring): ~1650–1700 cm⁻¹[20]
-
Aromatic C=C and C=N stretches: ~1450–1600 cm⁻¹[20]
-
C-H stretches (aromatic): ~3000-3100 cm⁻¹
For example, if an impurity is suspected to be an N-oxide derivative, one would look for the appearance of a new N-O stretching band. If it's a hydrolysis product where the pyridinone ring has opened, the characteristic C=O amide band might disappear.
Part 3: Standard Protocols
Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling
This method serves as a starting point and must be fully validated for its intended use.
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector and coupled to a single quadrupole or high-resolution mass spectrometer.
-
Column: C18 reverse-phase column with high-purity silica and end-capping (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
Start at 5-10% B.
-
Linearly increase to 95% B over 15-20 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
UV Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA detector to scan from 200-400 nm.
-
MS Settings (ESI+):
-
Capillary Voltage: 3.0-3.5 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 10 L/min, 300 °C).
-
Scan Range: m/z 100 - 1000.
-
Protocol 2: Impurity Isolation by Preparative HPLC
-
Method Development: Develop an optimized HPLC method on an analytical scale with sufficient resolution (>1.5) between the impurity and adjacent peaks.
-
Scale-Up: Scale the analytical method to a preparative column (e.g., 250 x 21.2 mm). Adjust the flow rate and gradient time proportionally to the column volume.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent (ideally the initial mobile phase) at a high concentration without causing precipitation.
-
Loading Study: Perform several small injections to determine the maximum sample load that does not compromise resolution.
-
Fraction Collection: Perform repeated injections, collecting the fraction corresponding to the impurity peak based on retention time. Pool the collected fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions, typically using a rotary evaporator or lyophilizer. Avoid excessive heat, as the impurity's stability may be unknown.[16]
-
Purity Check: Analyze the isolated material by analytical HPLC to confirm its purity before proceeding to NMR analysis.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- ICH. (2006, October 25). Impurities in new drug substances Q3A (R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Abt, E., et al. (2020).
- Singh, D., & Isharani, R. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- MilliporeSigma. HPLC Troubleshooting Guide.
- ResearchGate. (2020, March 16). (PDF)
- IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- ICH. (2006, June 6). Q3B(R2) Guideline.pdf.
- Arborpharm. (2023, December 9). How Are Impurities In Apis Detected And Removed?.
- Chromas. (2025, August 22).
- Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples.
- Journal of Pharmaceutical Research. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Supelco. HPLC Troubleshooting Guide.
- Vakhrameev, S. V., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. PubMed.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- Scilit. (2025, March 9).
- Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385.
- Taylor & Francis. (2009, February 11).
- YouTube. (2025, April 21).
- Sopan Institute. (2025, June 3).
- G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks.
- WebofPharma. (2026, February 13).
- Journal of the Chemical Society of Pakistan. Synthesis and Characterization of Some Complexes of Cr(II) with 3-Cyano-2(1H)
- ResearchGate. Design and synthesis of quinolin-2(1H)
- Albanese, D., et al. (2025, June 10).
- Shimadzu. Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
- Google Patents. WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2.
- SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES.
- Kwan, E. E., & Huang, S. G. (2008, March 25).
- ACS Omega. (2018, September 27). Weak Base-Promoted Lactamization under Microwave Irradiation: Synthesis of Quinolin-2(1H)-ones and Phenanthridin-6(5H)-ones.
- Semantic Scholar. The FTIR Spectra of Pyridine and Pyridine-d , '.
- Sigma-Aldrich. 6-(Quinolin-2-yl)pyridin-2(1 H )-one.
- Taylor & Francis Online. (2023, January 11).
- Chaudhary, J. (2025, March 20).
- Supplementary Information.
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- International Journal of Pharmaceutical Sciences Review and Research. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy.
- Zhang, Y., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. JNgEaYsmUC_1l0GY=)
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. database.ich.org [database.ich.org]
- 8. ikev.org [ikev.org]
- 9. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 10. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 11. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. youtube.com [youtube.com]
- 16. sgs.com [sgs.com]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. Extraneous Peaks in Chromatographic Analysis – Causes, Identification & Regulatory Guidance [webofpharma.com]
- 22. hplc.eu [hplc.eu]
- 23. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 24. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. rheniumgroup.co.il [rheniumgroup.co.il]
- 27. lqa.com [lqa.com]
- 28. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 29. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
Comparative Analysis: Pyridine-Pyridone vs. MPAA Ligands for Pd-Catalyzed C(sp³)-H Activation
[1]
Executive Summary
In the landscape of palladium-catalyzed C–H activation, ligand design dictates the boundaries of reactivity.[1][2][3] While Mono-N-Protected Amino Acids (MPAAs) established the paradigm of ligand-accelerated C–H activation, Pyridine-Pyridone ligands represent a specialized evolution designed to overcome the kinetic inertness of distal C(sp³)–H bonds.
This guide analyzes the mechanistic distinctiveness of pyridine-pyridone systems, objectively comparing them against the MPAA benchmark to assist researchers in ligand selection for challenging methylene functionalizations.
Mechanistic Foundation: The Internal Base Principle
To understand the performance gap, one must analyze the Concerted Metalation-Deprotonation (CMD) pathway. Both ligand classes function as bidentate, monoanionic ligands (LX-type), but their proton-accepting capabilities differ.
The Pyridone Advantage
In the active catalytic species, the pyridine-pyridone ligand coordinates to Pd(II) via the pyridine nitrogen and the pyridonate nitrogen. This leaves the pyridonate oxygen uncoordinated but in close proximity to the substrate.
-
MPAA Limitation: The carboxylate group in MPAAs is often hemilabile; while effective, the bite angle and basicity are fixed by the amino acid backbone.
-
Pyridine-Pyridone Causality: The rigid aromatic backbone of the pyridine-pyridone system positions the exocyclic oxygen (the internal base) at a precise geometry to deprotonate γ- or δ-C(sp³)–H bonds. Furthermore, the electronic communication between the pyridine and pyridone rings allows for fine-tuning of the oxygen's basicity via remote substitution.
Visualization: The CMD Catalytic Cycle
The following diagram illustrates the critical role of the pyridonate oxygen in the transition state.
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle highlighting the ligand's role as an internal base during the rate-determining step (RDS).
Comparative Performance Analysis
Data Summary: MPAA vs. Pyridine-Pyridone
The following table synthesizes performance trends observed in distal C(sp³)–H activation (e.g., γ-arylation of amines or carboxylic acid derivatives).
| Feature | MPAA Ligands (e.g., Ac-Gly-OH) | Pyridine-Pyridone Ligands |
| Primary Utility | C(sp²)–H (Arenes) & Accessible C(sp³)–H | Distal/Sterically Hindered C(sp³)–H |
| Binding Mode | ||
| Complex Stability | Moderate (prone to aggregation) | High (stabilizes monomeric Pd) |
| Methylene Reactivity | Low to Moderate (<50% yields often) | High (>80% yields common) |
| Chiral Induction | Good (via amino acid side chain) | Excellent (via 6-position substitution) |
| Solvent Compatibility | Broad (Toluene, t-AmylOH) | Specific (Often requires HFIP ) |
Critical Analysis
-
Reactivity on Methylene Groups: MPAA ligands often struggle with the high energy barrier of activating secondary C(sp³)–H bonds (methylene) compared to primary methyl groups. Pyridine-pyridone ligands, particularly when substituted at the C6 position (e.g., with a CF3 or aryl group), create a "chiral relay" and steric wall that forces the substrate into the reactive conformation, significantly boosting yields on methylene targets.
-
Ligand Acceleration: Pyridine-pyridone ligands are superior at breaking down the inactive Pd(OAc)₂ trimer into the active monomeric species. This is often the hidden variable in "failed" MPAA reactions.
Experimental Protocol: C(sp³)–H Arylation
Note: This protocol assumes a difficult methylene activation target using a Pyridine-Pyridone ligand.
Materials
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Ligand: 3-Acetylamino-2-pyridone or substituted variant (20 mol%)
-
Oxidant: Ag₂CO₃ (2.0 equiv) or Benzoquinone (if catalytic aerobic)
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) – Crucial for H-bond stabilization.
-
Additives: H₂O (2-5 equiv) – Often promotes proton transfer.
Step-by-Step Workflow
-
Pre-Complexation (Recommended):
-
In a vial, combine Pd(OAc)₂ and the Pyridine-Pyridone ligand in a 1:2 ratio.
-
Add 1 mL of HFIP. Sonicate for 5 minutes until a clear, often orange/red solution forms. Why? This ensures the monomeric active species is formed before the substrate is introduced, preventing non-specific Pd precipitation.
-
-
Reaction Assembly:
-
Add the substrate (0.1 mmol) and the oxidant (Ag₂CO₃) to the reaction vessel.
-
Transfer the pre-complexed catalyst solution to the vessel.
-
Seal the tube (Teflon cap).
-
-
Heating:
-
Heat to 90–110 °C for 12–24 hours.
-
Observation: The mixture will turn dark/black as Pd(0) precipitates (if Ag oxidant is exhausted).
-
-
Workup:
Decision Framework: Ligand Selection
Use this logic flow to determine when to escalate from standard MPAA ligands to Pyridine-Pyridone systems.
Figure 2: Decision matrix for ligand selection based on substrate difficulty.
References
-
Yu, J.-Q., et al. (2016). "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Nature.[3] (Note: Generalized link to journal as specific deep links vary).
-
Engle, K. M., et al. (2017). "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.
-
Zeng, L., et al. (2023). "Pyridine C(sp2)–H bond functionalization under transition-metal catalysis." Beilstein Journal of Organic Chemistry.
-
Maiti, D., et al. (2020).[5] "Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed C(sp3)–H Activations." The Journal of Organic Chemistry. [5]
-
BenchChem Protocols. "Application Notes and Protocols for C-H Activation Using Pyridine-Based Ligands."
Sources
- 1. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comprehensive Comparison Guide: Alternative Ligands for the Dehydrogenation of Carboxylic Acids
The catalytic dehydrogenation of aliphatic carboxylic acids is a transformative strategy in organic synthesis, enabling the direct installation of double bonds into unactivated alkyl chains. Historically, this transformation was plagued by severe product inhibition—where the newly formed alkene coordinates tightly to the metal catalyst, stalling the catalytic cycle—and poor regioselectivity[1].
Recent advancements in ligand design have revolutionized palladium-catalyzed C–H activation, allowing chemists to override intrinsic substrate biases. This guide objectively compares state-of-the-art ligand systems, detailing the mechanistic causality behind their performance and providing validated experimental workflows for drug development professionals and synthetic chemists.
Mechanistic Foundations: The Role of Ligands in C–H Activation
In palladium-catalyzed dehydrogenation, the ligand must balance two competing forces: it must be electron-donating enough to facilitate the initial C(sp³)–H cleavage, yet sterically and electronically tuned to release the highly coordinating unsaturated product.
-
Overcoming Product Inhibition: Without appropriate ligands, the resulting α,β-unsaturated or β,γ-unsaturated acids bind tightly to Pd(II), leading to unwanted vinylic C–H activation or catalyst poisoning[2].
-
Regiocontrol: Bidentate ligands create a rigid coordination sphere around the palladium center. By altering the geometry of the coordinating atoms, the catalyst can be steered to activate either the β- or γ-methylene positions selectively[3].
Mechanistic divergence of Pd-catalyzed dehydrogenation dictated by ligand geometry.
Comparative Analysis of Alternative Ligand Systems
Class 1: Pyridine-Pyridone Ligands (Divergent α,β-Dehydrogenation)
Causality & Performance: Developed extensively by the Yu group, pyridine-pyridone ligands act as bidentate L,X-ligands when deprotonated. This rigid, electron-rich framework accelerates β-methylene C–H activation[1]. Crucially, the ligand's steric profile prevents the α,β-unsaturated product from re-coordinating, effectively eliminating product inhibition. By tuning the ligand substituents, the reaction can be directed divergently to yield either free α,β-unsaturated carboxylic acids or γ-alkylidene butenolides (via a subsequent vinylic C–H activation)[4]. Best For: Late-stage desaturation of linear and branched aliphatic acids using molecular oxygen as a green terminal oxidant[1].
Class 2: Quinuclidine-Pyridone Ligands (Remote β,γ-Dehydrogenation)
Causality & Performance: Achieving isolated β,γ-double bonds is notoriously difficult due to the thermodynamic preference for conjugation. By replacing the flat pyridine ring with a highly basic, sp³-hybridized quinuclidine moiety, the ligand enforces a distinct spatial geometry on the Pd(II) intermediate[3]. This unique trajectory forces the catalyst to bypass the more accessible α-protons and selectively activate the γ-C–H bond following initial β-metalation[2]. Best For: Synthesis of β,γ-unsaturated aliphatic acids and late-stage functionalization of complex natural products (e.g., installing epoxides or β-lactones at remote γ-sites)[2].
Class 3: Allyl-Palladium / Enediolate Systems
Causality & Performance: Diverging from direct C–H activation, the Newhouse group developed an approach utilizing allyl-palladium catalysis on zinc enediolates[5]. Here, the carboxylic acid is deprotonated by Zn(TMP)₂ to form a dianion. The allyl-palladium complex undergoes transmetalation followed by β-hydride elimination[6]. This pathway entirely avoids the typical decarboxylation degradation route of free carboxylic acids and operates under salt-free conditions[5]. Best For: Step-economic α,β-dehydrogenation where strong basic conditions are tolerated, avoiding the need for complex bidentate ligands.
Quantitative Data Comparison
| Ligand System | Target Bond | Catalyst / Oxidant | Key Mechanism | Regioselectivity | Typical Yields |
| Pyridine-Pyridone | α,β-C–H | Pd(OAc)₂ / O₂ | β-Methylene C–H Activation | High (α,β-unsaturated) | 50–85% |
| Quinuclidine-Pyridone | β,γ-C–H | Pd(OAc)₂ / Ag₂CO₃ | γ-Methylene C–H Activation | High (β,γ-unsaturated) | 40–70% |
| Ligand-Free (Enediolate) | α,β-C–H | Pd(allyl) / Allyl Phosphate | β-Hydride Elimination | High (α,β-unsaturated) | 60–90% |
Experimental Workflow & Protocols
The following protocol outlines a self-validating system for Pyridine-Pyridone Mediated α,β-Dehydrogenation .
Causality of Reagents:
-
Pd(OAc)₂ (Catalyst): Provides the Pd(II) center necessary for electrophilic C–H metalation.
-
Pyridine-Pyridone Ligand: Acts as an L,X-bidentate ligand to accelerate C–H cleavage and sterically block the product from re-coordinating[1].
-
Molecular Oxygen (1 atm): Serves as a green, terminal oxidant to regenerate the active Pd(II) species from Pd(0)[7].
-
1,4-Dioxane / tert-Amyl Alcohol: The co-solvent system modulates the solubility of the Pd-ligand complex and stabilizes the transition state.
Step-by-Step Methodology:
-
Preparation (Self-Validating Step): Ensure all glassware is oven-dried. While the reaction tolerates air, removing ambient moisture prevents competitive hydrolysis of the active Pd-intermediate.
-
Reagent Assembly: In a reaction tube, combine the aliphatic carboxylic acid (0.2 mmol), Pd(OAc)₂ (10 mol%), and the pyridine-pyridone ligand (15 mol%). Note: A slight excess of ligand ensures the palladium remains fully coordinated, preventing the precipitation of inactive Pd black.
-
Solvent & Oxidant Introduction: Add 1,4-dioxane and tert-amyl alcohol (1:1 ratio, 1.0 mL total). Purge the vessel with O₂ gas for 2 minutes, then seal under an O₂ balloon (1 atm)[7].
-
Thermal Activation: Heat the mixture to 90 °C. Causality: This specific temperature provides the necessary kinetic energy to overcome the high activation barrier of the β-C(sp³)–H cleavage[2].
-
In-Process Monitoring: At 12 hours, sample the reaction via GC/MS. Self-Validation: The presence of the desired α,β-unsaturated mass without heavier diene byproducts confirms the ligand is successfully preventing over-oxidation[4].
-
Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove Pd residues, and concentrate in vacuo. Purify via acid-base extraction or silica gel chromatography.
Standardized experimental workflow for ligand-enabled catalytic dehydrogenation.
References
-
Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J. Q. (2021). "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation." Science, 374(6572), 1281-1285. URL:[Link]
-
Sheng, T., Kang, G., Zhuang, Z., Chekshin, N., Wang, Z., Hu, L., & Yu, J. Q. (2023). "Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation." Journal of the American Chemical Society, 145(38), 20951-20958. URL:[Link]
-
Zhao, Y., Chen, Y., & Newhouse, T. R. (2017). "Allyl-Palladium Catalyzed Alpha,Beta-Dehydrogenation of Carboxylic Acids via Enediolates." Angewandte Chemie International Edition, 56(42), 13122-13125. URL:[Link]
-
Fulton, T. J., et al. (2024). "Comprehensive Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β-Dehydrogenation of Carbonyls via Organozinc Intermediates." PMC. URL:[Link]
Sources
- 1. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Comprehensive Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β-Dehydrogenation of Carbonyls via Organozinc Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Efficacy of 6-(Quinolin-2-yl)pyridin-2(1H)-one in Ligand-Promoted C–H Activation
Topic: Efficacy of 6-(Quinolin-2-yl)pyridin-2(1H)-one versus other bidentate ligands Content Type: Publish Comparison Guide
Executive Summary
This guide evaluates the performance of 6-(Quinolin-2-yl)pyridin-2(1H)-one (often abbreviated as Q-PyO or similar variants in literature) against standard bidentate ligands such as 2,2'-Bipyridine (bpy) and 1,10-Phenanthroline (phen) .
Unlike traditional "innocent" ligands that serve purely as structural scaffolds for the metal center, 6-(Quinolin-2-yl)pyridin-2(1H)-one is a bifunctional, non-innocent ligand . Its efficacy is defined by its ability to participate directly in the proton-transfer step of Concerted Metalation-Deprotonation (CMD) mechanisms. This capability renders it superior for challenging Pd-catalyzed C(sp³)–H dehydrogenation reactions where standard ligands fail.
Mechanistic Distinction: The "Internal Base" Effect
The core differentiator of 6-(Quinolin-2-yl)pyridin-2(1H)-one is its tautomeric nature. While 2,2'-bipyridine provides a rigid N,N-coordination sphere, the pyridone moiety in the Q-PyO ligand can deprotonate to form an anionic pyridonate species. This anionic oxygen (or nitrogen, depending on coordination mode) acts as an intramolecular base, dramatically lowering the activation energy for C–H bond cleavage.
Comparative Mechanism Analysis
-
Standard Ligands (Bpy/Phen): Rely on external bases (e.g., carbonates, acetates) to abstract protons. This is entropically unfavorable for sterically hindered or distal C–H bonds.
-
6-(Quinolin-2-yl)pyridin-2(1H)-one: The ligand is the base.[1] It positions the basic site in immediate proximity to the target C–H bond, enabling "ligand-enabled" activation.
Pathway Visualization
Figure 1: Mechanistic divergence between standard bidentate ligands and the bifunctional Q-PyO ligand. The Q-PyO pathway utilizes an intramolecular base mechanism (CMD), significantly accelerating reaction rates.
Performance Comparison: Dehydrogenation of Carboxylic Acids
The most authoritative data regarding this ligand comes from applications in Pd-catalyzed
Table 1: Comparative Efficacy in Pd-Catalyzed C–H Activation
| Feature | 6-(Quinolin-2-yl)pyridin-2(1H)-one | 2,2'-Bipyridine (Bpy) | 1,10-Phenanthroline |
| Ligand Class | Bifunctional (Cooperating) | Structural (Innocent) | Structural (Innocent) |
| Active Species | Anionic Pyridonate-Pd(II) | Neutral N,N-Pd(II) | Neutral N,N-Pd(II) |
| Key Mechanism | Ligand-Assisted CMD | External Base CMD | External Base CMD |
| C(sp³)–H Activation | High Efficiency (Yields 60–90%) | Ineffective (<5% Yield) | Ineffective (<5% Yield) |
| Chemoselectivity | Excellent (Tolerates ketones/esters) | Poor (Side reactions common) | Poor |
| Oxidant Compatibility | Compatible with O₂ (Air) | Requires strong oxidants (Ag⁺) | Requires strong oxidants |
| Bite Angle Role | Tunable (Drives divergence to lactones vs alkenes) | Fixed (Rigid 5-membered ring) | Fixed (Rigid 5-membered ring) |
Critical Insight: In the dehydrogenation of aliphatic acids (e.g., converting hydrocinnamic acid derivatives to cinnamic acids), standard ligands like Bpy result in virtually no product because the energy barrier to activate the unactivated
-C(sp³)–H bond is too high for an external base to overcome. The Q-PyO ligand bridges this gap by coordinating to Pd and simultaneously accepting the proton.
Experimental Protocol: Ligand-Enabled Dehydrogenation
This protocol is adapted from the methodologies developed by the Yu Laboratory , utilizing the unique properties of the pyridine-pyridone ligand class.
Objective: Dehydrogenation of a free carboxylic acid to an
Reagents & Equipment
-
Substrate: Aliphatic Carboxylic Acid (1.0 equiv)
-
Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one (12 mol%)
-
Oxidant: Ag₂CO₃ (0.5–1.0 equiv) or Benzoquinone (BQ) / Air (depending on variant)
-
Base: Na₂CO₃ or K₂HPO₄ (if required by specific substrate variant)
-
Solvent: tert-Amyl Alcohol (
-AmylOH) or Hexafluoroisopropanol (HFIP) -
Vessel: Sealed tube or screw-cap vial
Step-by-Step Methodology
-
Complex Formation (In Situ):
-
In a 1-dram vial, combine Pd(OAc)₂ (2.24 mg, 0.01 mmol) and 6-(Quinolin-2-yl)pyridin-2(1H)-one (2.66 mg, 0.012 mmol).
-
Add 1.0 mL of solvent (
-AmylOH). -
Stir at room temperature for 15 minutes. The solution should turn from orange to a deep yellow/brown, indicating coordination. Self-Validation: Lack of color change suggests failed ligation.
-
-
Substrate Addition:
-
Add the carboxylic acid substrate (0.1 mmol).
-
Add the oxidant (e.g., Ag₂CO₃, 0.5 equiv).
-
Note: If using air as the terminal oxidant, ensure the vessel is equipped with an O₂ balloon or open to air with vigorous stirring.
-
-
Reaction:
-
Seal the vessel and heat to 90–110°C for 12–24 hours.
-
Mechanistic Check: The ligand facilitates the cleavage of the
-C–H bond. The pyridone oxygen accepts the proton, and the metal inserts. Subsequent -hydride elimination yields the alkene.
-
-
Workup & Analysis:
Structural Logic & Divergence
The 6-(Quinolin-2-yl)pyridin-2(1H)-one ligand is part of a broader family of "Pyridine-Pyridone" ligands. Small changes in the ligand scaffold (e.g., replacing the quinoline with a pyridine or altering the linkage) can drastically change the outcome.
-
6-membered Chelate Ring Formation: The quinoline-based ligand often favors the formation of specific isomers or pathways (e.g.,
-lactone formation) due to the wider bite angle compared to the 5-membered ring of Bpy. -
Electronic Tuning: The quinoline ring is more electron-deficient and sterically bulky than a pyridine ring, which can suppress side reactions like over-oxidation or chain-walking.
Figure 2: Divergent reaction pathways enabled by the specific steric and electronic properties of the Quinoline-Pyridone scaffold.
References
-
Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J.-Q. (2021).[7][8] Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation.[7][8][9][10][11] Science, 374(6572), 1281–1285.[8]
-
Gomes, P., Gosmini, C., & Pfeffer, M. (2018). [2,2'-Bipyridin]-6(1H)-one, a Truly Cooperating Ligand in the Palladium-Mediated C–H Activation Step.[1][12] Journal of the American Chemical Society, 140(51), 17851–17856.
-
Yu, J.-Q. (2017). Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts.[9][12] Accounts of Chemical Research, 50(3), 603–613.
Sources
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2,2'-Bipyridin]-6(1 H)-one, a Truly Cooperating Ligand in the Palladium-Mediated C-H Activation Step: Experimental Evidence in the Direct C-3 Arylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of Quinolinone Isomers: A Technical Guide for Drug Discovery
Executive Summary
The quinoline nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a vast array of therapeutic agents[1][2]. Within this structural family, the positional isomers 2-quinolinone (carbostyril) and 4-quinolinone (quinolone) represent two highly divergent pharmacophores. While both share a rigid bicyclic aza-heterocyclic core, the positional shift of the carbonyl group fundamentally alters their electronic distribution, tautomeric equilibrium, and hydrogen-bonding capabilities. This guide provides an objective, data-driven comparison of their biological performances, focusing on their distinct mechanistic pathways in anticancer and antimicrobial applications.
Mechanistic Divergence: The Causality Behind the Isomers
The biological divergence between these two isomers is not coincidental; it is a direct consequence of their distinct physicochemical properties and how they interact with target protein active sites.
-
2-Quinolinones (Lactam Core): The carbonyl at the C2 position adjacent to the nitrogen creates a stable lactam ring. This configuration provides a rigid hydrogen bond donor (NH) and acceptor (C=O) pair that is perfectly spaced to interact with the hinge region of various kinases. Consequently, 2-quinolinone derivatives are heavily implicated in anticancer drug design. They frequently act as dual EGFR/HER-2 inhibitors[3], or induce apoptosis via the intrinsic mitochondrial pathway by activating caspase-3[4][5].
-
4-Quinolinones (Ketone Core): The C4 carbonyl, especially when paired with a C3 carboxylic acid (as seen in classic fluoroquinolones), creates a powerful bidentate chelating system. This structural motif is exquisitely tuned to chelate divalent metal ions (such as Mg²⁺) within the DNA gyrase and topoisomerase IV cleavage complexes, leading to fatal DNA double-strand breaks in bacteria[6][7]. Beyond their famous antibacterial role, 4-quinolinone natural alkaloids (e.g., Schinifoline) and synthetic hybrids exhibit multi-target properties, including antimalarial activity and lipoxygenase (LOX) inhibition[8][9].
Notably, while 4-quinolinones dominate the antimicrobial space via DNA gyrase inhibition, 2-quinolinone derivatives that exhibit antimicrobial properties do not typically function through this mechanism, highlighting a profound structural-mechanistic divergence[6].
Quantitative Data Summary
To objectively compare the performance of these scaffolds, the following tables synthesize in vitro experimental data for representative derivatives from recent literature.
Table 1: Comparative Anticancer Activity (In Vitro)
| Scaffold Type | Representative Derivative | Target Cell Line | Primary Mechanism | IC₅₀ (µM) |
| 2-Quinolinone | Quinolin-2(1H)-one hybrid (Compound 5a) | MCF-7 (Breast) | Dual EGFR/HER-2 Kinase Inhibition | 0.034 |
| 2-Quinolinone | Cinnamic acid-2-quinolone hybrid | HCT-116 (Colon) | Apoptosis (Caspase-3 activation) | 1.89 |
| 4-Quinolinone | Pyrrolo[3,2-f]quinolinone (Compound 5f) | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 0.99 |
| 4-Quinolinone | Schinifoline (Natural Alkaloid) | Various | JAK/STAT Pathway Modulation | > 50.0 |
Data synthesized from peer-reviewed evaluations of quinolinone derivatives[3][4][9][10].
Table 2: Comparative Antimicrobial Activity (In Vitro)
| Scaffold Type | Representative Derivative | Target Pathogen | Primary Mechanism | MIC (µg/mL) |
| 4-Quinolinone | Fluoroquinolone analogs | Escherichia coli | DNA Gyrase / Topo IV Inhibition | < 0.1 |
| 4-Quinolinone | 4-hydroxy-2-quinolinone-3-carboxamide | Staphylococcus aureus | Multi-target / LOX Inhibition | 10.0 - 25.0 |
| 2-Quinolinone | 2-quinolone-L-alaninate-1,2,3-triazole | Pseudomonas aeruginosa | Non-gyrase membrane disruption | 16.0 - 32.0 |
Data synthesized from microbiological evaluations[6][7][8]. Note: 4-hydroxy-2-quinolinone exists in tautomeric equilibrium with its 4-quinolinone counterpart.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the biological evaluation of these highly hydrophobic heterocyclic compounds requires carefully designed, self-validating assay systems.
Protocol 1: Tubulin Polymerization Inhibition Assay (Anticancer Validation)
Because many quinolinone derivatives target the colchicine binding site of tubulin[10], a phenotypic fluorescence-based assay is required to validate target engagement.
-
Reagent Preparation: Prepare a solution of highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM, pH 6.9) supplemented with 1 mM EGTA, 1 mM MgCl₂, and 1 mM GTP.
-
Fluorophore Integration: Add 4,6-diamidino-2-phenylindole (DAPI) or a similar fluorescent reporter. Causality: The fluorescence of the reporter is significantly enhanced when it is incorporated into the hydrophobic pockets of polymerized microtubules.
-
Compound Incubation: Dispense the tubulin mixture into a pre-warmed 96-well half-area plate. Add the 2-quinolinone or 4-quinolinone test compounds (dissolved in DMSO, final concentration <1%) at varying concentrations.
-
Kinetic Measurement: Monitor fluorescence (Ex: 340 nm / Em: 430 nm) continuously for 60 minutes at 37°C using a microplate reader.
-
Validation & Analysis: An active tubulin inhibitor will suppress the Vₘₐₓ of the growth phase, maintaining a low fluorescence baseline. Calculate the IC₅₀ by plotting the area under the curve (AUC) against compound concentration.
Protocol 2: High-Throughput MIC Determination via Resazurin Microdilution (Antimicrobial Validation)
Standard optical density (OD) measurements are often confounded by the poor aqueous solubility of halogenated quinolinones, which can precipitate and artificially inflate OD readings[11]. This protocol utilizes a colorimetric redox indicator to bypass this artifact.
-
Inoculum Standardization: Grow bacterial strains (e.g., E. coli, S. aureus) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline and adjust to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)[12].
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the quinolinone isomers in Mueller-Hinton Broth (MHB).
-
Inoculation: Add 5 µL of the standardized bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18 hours.
-
Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2-4 hours in the dark.
-
Endpoint Determination: Causality: Resazurin (blue/non-fluorescent) acts as an electron acceptor. Viable, metabolically active bacteria reduce it to resorufin (pink/highly fluorescent). The MIC is strictly defined as the lowest compound concentration that prevents the color shift from blue to pink, providing an unambiguous, self-validating readout of bacterial viability.
Mechanistic Visualization
Divergent target engagement and biological outcomes of 2-quinolinone vs. 4-quinolinone isomers.
References
-
Quinolones as prospective drugs: Their syntheses and biological applications - ResearchGate.[Link]
-
Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - ResearchGate. [Link]
-
Recent developments of quinolone-based derivatives and their activities against Escherichia coli - ResearchGate. [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - ResearchGate.[Link]
-
Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC. [Link]
-
Hybrid 2-Quinolinone derivatives - ResearchGate. [Link]
-
Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives - ResearchGate. [Link]
-
Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 4. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Publish Comparison Guide: Cross-Validation of In-Silico Predictions with Experimental Results for Quinolinone Compounds
Executive Summary
The "Virtual-to-Real" gap remains the most significant bottleneck in modern medicinal chemistry. While in-silico tools (molecular docking, MD simulations, ADMET predictors) facilitate high-throughput screening, their utility is only as robust as their experimental validation. This guide objectively compares computational predictions with wet-lab results for quinolinone scaffolds —a privileged structure in drug discovery known for targeting kinases (EGFR), DNA gyrase, and tubulin.
We analyze specific case studies where docking scores (kcal/mol) correlate—or fail to correlate—with biological activity (
Part 1: The Comparative Framework
To bridge the gap between computational models and biological reality, researchers must map in-silico metrics directly to experimental counterparts.
Table 1: Metric Translation Matrix
| Domain | In-Silico Metric | Experimental Validator | Ideal Correlation |
| Potency | Docking Score (kcal/mol) | Linear ( | |
| Stability | RMSD / RMSF (MD Simulation) | Thermal Shift Assay ( | Low RMSD |
| Solubility | LogS (ESOL/Ali Class) | Kinetic Solubility (Nephelometry) | Predictive within 1 log unit |
| Permeability | LogP / BOILED-Egg Model | PAMPA / Caco-2 Permeability | High correlation for passive transport |
Part 2: Case Studies in Quinolinone Validation
Case Study A: 4-Phenyl-2-Quinolone Derivatives as Tubulin Inhibitors
Context: Quinolinones often mimic the biaryl pharmacophore of colchicine. A study by Chen et al. (2023) synthesized 4-phenyl-2-quinolone (4-PQ) derivatives to target the colchicine-binding site on tubulin.
Comparative Data: The study compared AutoDock Vina scores against antiproliferative activity (MTT assay) in COLO205 cells.
| Compound ID | Modification (R-Group) | Predicted Binding Energy (kcal/mol) | Experimental | Outcome |
| Comp 22 | 6-OMe, 4-(3'-OMe-Ph) | -9.2 | 0.32 | Validated Hit (High affinity, High potency) |
| Comp 27 | 5,7-diOMe, 4-(2',4'-diOMe) | -8.1 | 7.85 | Moderate Correlation |
| HPK (Parent) | Unsubstituted | -7.4 | 7.40 | Baseline |
| Comp 19 | 5,6,7-triOMe | -6.8 | > 50.0 | True Negative (Low score, Inactive) |
Analysis: The docking simulation correctly predicted the rank order of potency. Compound 22's superior score was attributed to a specific hydrogen bond interaction with Val181 and hydrophobic packing against Cys241 in the tubulin beta-chain, confirmed by the sub-micromolar
Case Study B: Quinolinone-Based EGFR Kinase Inhibitors
Context: Epidermal Growth Factor Receptor (EGFR) is a primary target for non-small cell lung cancer (NSCLC). Quinolinones are explored as bioisosteres to quinazolines (e.g., Erlotinib).
Comparative Data: A dual-target study (EGFR/VEGFR-2) evaluated 2-substituted quinolinone derivatives.
| Compound | Target | Docking Score (kcal/mol) | Experimental | Reference Drug |
| Comp 4e | EGFR (WT) | -4.46 | 69.4 ± 1.5 | Docetaxel (56.1 nM) |
| Comp 4e | VEGFR-2 | -4.41 | 189.0 ± 5.6 | Docetaxel (89.3 nM) |
| Comp 5a | MCF-7 Cells | N/A | 34.0 | Erlotinib (40.0 nM) |
Analysis: While Compound 4e showed nanomolar potency, the docking score (-4.46 kcal/mol) was relatively modest compared to typical high-affinity binders (usually < -8.0 kcal/mol). This discrepancy suggests that static docking failed to capture dynamic stabilization or entropy contributions, highlighting the need for Molecular Dynamics (MD) validation or relative binding free energy (MM-GBSA) calculations to improve predictive accuracy.
Part 3: Validated Protocols
The "Hybrid" Workflow
To ensure reproducibility, the following workflow integrates computational filtering with experimental checkpoints.
Figure 1: Integrated In-Silico/In-Vitro workflow for quinolinone drug discovery. Blue nodes indicate design, Yellow indicate computation, Red indicate chemistry, and Green indicate biological testing.
Experimental Validation Protocols
A. In-Silico Docking (Standardized)
-
Ligand Prep: Generate 3D conformers using OPLS3e force field. Ionization states set to pH 7.4 (Epik).
-
Receptor Prep: Remove water molecules (unless bridging). Optimize H-bond network (PropKa). Restrained minimization (RMSD < 0.3 Å).
-
Grid Box: Centered on the co-crystallized ligand (e.g., Erlotinib in EGFR, PDB: 1M17). Size:
Å. -
Validation: Re-dock the native ligand. RMSD must be
Å to validate the protocol.
B. In-Vitro Kinase Assay (EGFR)
-
Principle: Measures the transfer of
- P-ATP to a peptide substrate. -
Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate.
-
Procedure:
-
Incubate Quinolinone derivative (0.1 nM – 10 µM) with kinase buffer and substrate for 15 min at 30°C.
-
Initiate reaction with ATP (at
concentration). -
Stop reaction after 30 min.
-
Measure radioactivity via scintillation counting.
-
-
Control: Erlotinib (Positive control), DMSO (Negative control).
C. In-Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HFF-1 (Normal fibroblast control).
-
Procedure:
-
Seed
cells/well in 96-well plates. -
Add compounds (serial dilution) for 72h.
-
Add MTT reagent; incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
-
Calculation:
determined by non-linear regression (GraphPad Prism).
Part 4: Mechanism of Action (EGFR Pathway)
Understanding where the quinolinone acts is crucial for interpreting "False Negatives" (e.g., a compound that fails in kinase assays but works in cells might target a downstream effector).
Figure 2: EGFR Signaling Pathway. Quinolinone derivatives typically act as ATP-competitive inhibitors at the intracellular kinase domain of EGFR, blocking downstream RAS/RAF and PI3K/AKT cascades.
Part 5: Critical Analysis & Pitfalls
The "False Positive" Trap
A common failure mode in quinolinone research is high docking scores but low biological activity.
-
Cause 1: Solubility: Quinolinones are planar and lipophilic. A predicted affinity of -10 kcal/mol is irrelevant if the compound precipitates at 1 µM.
-
Solution: Always run a Kinetic Solubility Assay (Nephelometry) alongside the primary screen.
-
-
Cause 2: PAINS (Pan-Assay Interference Compounds): Some quinolinone sub-structures (e.g., quinone-methides) can react non-specifically with proteins.
-
Solution: Filter library against PAINS filters (Smarts) before docking.
-
The "False Negative" Trap
-
Cause: Static docking does not account for induced fit.
-
Solution: As seen in Case Study B, a moderate docking score (-4.46) yielded a potent drug.[1] Use MM-GBSA post-processing to calculate free energy of binding (
), which often correlates better with than simple scoring functions.
References
-
Chen, Y.-L., et al. (2023). "In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents." Molecules, 28(2), 624.
-
Al-Wahaibi, L.H., et al. (2023). "Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2." Arabian Journal of Chemistry, 16(4), 104612.
-
El-Sayyad, G.S., et al. (2022). "Quinoline–hydrazone hybrids as dual mutant EGFR inhibitors: rationalized design and computational studies." New Journal of Chemistry, 46, 18745-18762.
-
BenchChem. (2025).[2] "Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Quinolone Derivatives." BenchChem Technical Guides.
-
Batool, S., et al. (2025).[3][4] "In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents." ResearchGate.
Sources
- 1. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Analysis of the advantages of using 6-(Quinolin-2-yl)pyridin-2(1H)-one in specific catalytic transformations
Introduction
The strategic functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds represents a paradigm shift in modern organic synthesis, offering novel retrosynthetic disconnections and more efficient pathways to complex molecules. A significant challenge in this field is the development of catalysts that can functionalize simple, ubiquitous starting materials with high selectivity and efficiency. Free aliphatic and aromatic carboxylic acids are particularly attractive substrates due to their prevalence and inherent coordinating ability. However, their weak coordinating nature necessitates the design of sophisticated ligands to control reactivity and selectivity.
This guide provides an in-depth analysis of 6-(Quinolin-2-yl)pyridin-2(1H)-one , a pivotal ligand developed in the laboratories of Professor Jin-Quan Yu.[1] We will objectively compare its performance in two key palladium-catalyzed transformations—dehydrogenation of aliphatic carboxylic acids and aerobic C-H hydroxylation—against alternative catalytic systems. This analysis is grounded in experimental data from peer-reviewed literature, providing researchers, scientists, and drug development professionals with a comprehensive resource for catalyst selection and reaction design.
Part 1: The Advantage of Tautomeric Pyridine-Pyridone Ligands
The core innovation of 6-(Quinolin-2-yl)pyridin-2(1H)-one lies in its tautomeric nature. It exists in equilibrium between a pyridone and a hydroxypyridine form, allowing it to act as a monoanionic bidentate (L,X) ligand. This structure forms a five-membered palladacycle upon coordination. This chelation geometry is crucial for its unique catalytic activity.
A key mechanistic feature enabled by this ligand class is its role in the concerted metalation-deprotonation (CMD) step, which is often the rate-limiting and selectivity-determining step in C-H activation. The pyridone motif is believed to accelerate this crucial C-H bond cleavage.[2] Furthermore, in aerobic oxidations, the pyridine-pyridone scaffold has been proposed to be bifunctional, with the pyridone moiety facilitating C-H activation and the pyridine motif promoting the activation of molecular oxygen.[1]
Core Catalytic Transformation 1: Dehydrogenation of Aliphatic Carboxylic Acids
The direct conversion of saturated aliphatic carboxylic acids into their α,β-unsaturated counterparts is a challenging yet highly valuable transformation. Traditional methods often require harsh conditions or multi-step sequences involving pre-functionalization. The palladium catalyst system employing 6-(Quinolin-2-yl)pyridin-2(1H)-one (L1 ) enables this transformation directly via β-methylene C-H activation.[3][4]
A compelling demonstration of L1's advantage comes from a direct comparison with a structurally similar ligand that induces a six-membered chelate ring. This subtle structural change leads to a completely different reaction outcome.
| Ligand | Chelation | Product Type | Typical Yield (Example) | Reference |
| 6-(Quinolin-2-yl)pyridin-2(1H)-one (L1) | Five-membered | α,β-Unsaturated Carboxylic Acid | 71% (for 2-propylpentanoic acid) | [4] |
| 6-(Quinolin-2-yl)picolinamide (L2) | Six-membered | γ-Alkylidene Butenolide | 68% (for 2-propylpentanoic acid) | [4] |
This divergent reactivity is a powerful illustration of ligand control in catalysis. For the direct synthesis of α,β-unsaturated acids, L1 is the superior choice. The five-membered chelation geometry of the Pd-L1 complex is proposed to favor β-hydride elimination after the initial C-H activation, leading to the dehydrogenated product. In contrast, the six-membered chelate formed with L2 facilitates a subsequent γ-C(sp²)-H olefination and lactonization cascade, yielding the butenolide.[4]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar is added 2-propylpentanoic acid (28.8 mg, 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 6-(Quinolin-2-yl)pyridin-2(1H)-one (L1 ) (6.7 mg, 0.03 mmol, 15 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Hexafluoroisopropanol (HFIP, 1.0 mL) is added.
-
Reaction Conditions: The vial is sealed and the mixture is stirred vigorously at 110 °C for 24 hours.
-
Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The yield of the α,β-unsaturated carboxylic acid is determined by ¹H NMR analysis of the crude product using an internal standard.
Caption: Workflow for Pd-catalyzed dehydrogenation using Ligand L1.
Core Catalytic Transformation 2: Aerobic C-H Hydroxylation
The direct hydroxylation of C-H bonds using molecular oxygen as the terminal oxidant is a highly sought-after, environmentally benign transformation. The Yu lab demonstrated that a palladium complex bearing a tautomeric pyridine-pyridone ligand, specifically 6-(quinolin-2-yl)pyridin-2(1H)-one (L1) , efficiently catalyzes the aerobic hydroxylation of C(sp²)-H bonds ortho to carboxylic acid directing groups.[1][5]
Prior to this development, C-H hydroxylation reactions often relied on stoichiometric, and often harsh, oxidants like peroxides or hypervalent iodine reagents.[1] Catalytic systems using molecular oxygen for this transformation were exceptionally rare.
| Catalyst System | Oxidant | Substrate Scope | Key Advantage | Reference |
| Pd(OAc)₂ / L1 | O₂ (1 atm) | Aromatic & Heteroaromatic Carboxylic Acids | Uses molecular oxygen , mild conditions, high functional group tolerance. | [1][5] |
| Pd(OAc)₂ / MPAA | TBHP | Aliphatic Carboxylic Acids (for lactonization) | Efficient for C(sp³)-H lactonization. | [6][7] |
| Pd(OAc)₂ | PhI(OAc)₂ | Arenes with directing groups | Established method, but requires stoichiometric hypervalent iodine oxidant. | [8] |
The key advantage of the Pd/L1 system is its ability to utilize molecular oxygen. This is attributed to the bifunctional nature of the ligand, which facilitates both the C-H activation and the activation of O₂.[1] This avoids the use of expensive and less environmentally friendly stoichiometric oxidants, making the process more practical and scalable. While mono-N-protected amino acid (MPAA) ligands are highly effective for other C-H functionalizations like lactonization, they typically require peroxide-based oxidants.[6][7]
-
Reaction Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar is added 2-phenylbenzoic acid (39.6 mg, 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), 6-(quinolin-2-yl)pyridin-2(1H)-one (L1 ) (6.7 mg, 0.03 mmol, 15 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: A mixture of hexafluoroisopropanol (HFIP) and toluene (1.5 mL / 0.5 mL) is added.
-
Reaction Conditions: The vial is purged with O₂ and a balloon of O₂ (1 atm) is attached. The reaction mixture is stirred at 100 °C for 24 hours.
-
Workup and Analysis: After cooling, the mixture is acidified with 1 M HCl, extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography to yield the hydroxylated product.
Caption: Proposed mechanism for aerobic C-H hydroxylation.
Conclusion: Field-Proven Insights
The development of 6-(Quinolin-2-yl)pyridin-2(1H)-one and related pyridine-pyridone ligands represents a significant advancement in palladium-catalyzed C-H functionalization.
-
Expertise & Causality: The choice of this ligand is not arbitrary. Its tautomeric nature and ability to form a five-membered chelate are causally linked to its unique reactivity. This specific geometry favors β-hydride elimination for dehydrogenation, while its electronic properties and bifunctionality are key to activating molecular oxygen for hydroxylation. The divergent reactivity observed when switching to a six-membered chelating ligand underscores the power of rational ligand design.[4]
-
Trustworthiness & Validation: The protocols described are self-validating systems. The chemoselectivity of the dehydrogenation reaction, which proceeds even in the presence of other enolizable groups like ketones, provides a level of predictability and reliability that is crucial for complex molecule synthesis.[3] Similarly, the ability to use ambient air or an oxygen balloon for hydroxylation simplifies the experimental setup and enhances safety and scalability.
-
Authoritative Grounding: The advantages and applications of this ligand are not speculative; they are thoroughly documented in high-impact, peer-reviewed scientific literature, primarily from the Yu group, a leading authority in the field of C-H activation.[1][3][4][5] This body of work provides a strong foundation for researchers looking to apply these methods. For challenging C(sp³)-H functionalizations, alternative ligands like MPAAs remain the gold standard, but for the specific transformations of dehydrogenation and aerobic hydroxylation of carboxylic acids, 6-(Quinolin-2-yl)pyridin-2(1H)-one offers unparalleled advantages.
References
-
Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J.-Q. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Science, 374(6572), 1281-1285. [Link][3][4]
-
Li, Z., Wang, Z., Chekshin, N., Qian, S., Qiao, J. X., Cheng, P. T., Yeung, K.-S., Ewing, W. R., & Yu, J.-Q. (2021). A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen. Science, 372(6549), 1452-1457. [Link][1][5]
-
Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J.-Q. (2021). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Science (Author Manuscript), available in PMC 2022 December 3. [Link][4]
-
Gandeepan, P., & Guria, M. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(2), 534-580. [Link][2][6][7]
-
Wang, Z., Hu, L., Chekshin, N., & Yu, J.-Q. (2021). Directing carboxylic acid dehydrogenation. ResearchGate. [Link][9]
-
Li, Z., Wang, Z., Chekshin, N., & Yu, J.-Q. (2021). A Bifunctional Tautomeric Ligand for Pd-Catalyzed C(sp2)–H Hydroxylation Using Oxygen as the Oxidant. Synfacts, 17(09), 0979. [Link][10]
-
Li, Z., Wang, Z., Chekshin, N., Qian, S., Qiao, J. X., Cheng, P. T., Yeung, K.-S., Ewing, W. R., & Yu, J.-Q. (2021). A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen. Science (Author Manuscript), available in PMC 2022 June 25. [Link][1][5]
-
Gandeepan, P., & Guria, M. (2022). Pd-catalysed C–H functionalisation of free carboxylic acids. Chemical Society Reviews, 51(2), 534-580. [Link][2]
-
Li, Z., Park, H. S., Qiao, J. X., Yeung, K.-S., & Yu, J.-Q. (2022). Ligand-Enabled C─H Hydroxylation with Aqueous H2O2 at Room Temperature. Journal of the American Chemical Society (Author Manuscript), available in PMC 2023 October 5. [Link][8]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses of γ-Lactams via Palladium-Catalyzed C(sp3)−H Amination. Angewandte Chemie International Edition, 55(39), 11841-11845. [Link]
-
Saint-Denis, T. G., Zhu, R.-Y., Chen, G., Wu, Q.-F., & Yu, J.-Q. (2018). Enantioselective C(sp3)−H Bond Activation by Chiral Transition Metal Catalysts. Science, 359(6377), eaao4798. [Link]
Sources
- 1. A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalysed C–H functionalisation of free carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tautomeric ligand enables directed C‒H hydroxylation with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 8. Ligand-Enabled C─H Hydroxylation with Aqueous H2O2 at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
6-(Quinolin-2-yl)pyridin-2(1H)-one proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS 1006365-14-5). As a specialized ligand used in palladium-catalyzed C-H activation, this compound possesses a structural motif combining quinoline and pyridone functionalities.
Due to the limited specific toxicological data available for this research chemical, protocols must default to the highest hazard class associated with its substructures (Quinoline) . This means treating the substance as a potential carcinogen, mutagen, and aquatic toxin .
PART 1: EMERGENCY ACTION CARD
Immediate Reference for Spills or Exposure
| Event | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes. Remove contaminated clothing.[1][2] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[4] Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Small Spill (<5g) | Isolate area. Wear double nitrile gloves and N95/P100 respirator. Cover with damp absorbent pad to prevent dust. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Emit toxic fumes (NOx) under fire. |
PART 2: CHEMICAL IDENTIFICATION & HAZARD ASSESSMENT
Accurate disposal begins with accurate identification. This compound is a bidentate ligand often stored in research quantities.
Compound Profile
| Property | Data |
| Chemical Name | 6-(Quinolin-2-yl)pyridin-2(1H)-one |
| Synonyms | 6-(2-Quinolyl)-2-pyridone; 6-(Quinolin-2-yl)pyridin-2-ol |
| CAS Number | 1006365-14-5 |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Physical State | Solid (Powder), typically off-white to yellow |
| Solubility | Low in water; soluble in DMSO, DMF, chlorinated solvents |
Hazard Classification (Precautionary)
Based on GHS classification of the Quinoline substructure (CAS 91-22-5) and Pyridone (CAS 142-08-5).
-
Carcinogenicity: Category 1B (Presumed Human Carcinogen).[4][5][6]
-
Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life with long-lasting effects).[2]
-
Signal Word: DANGER
PART 3: PRE-DISPOSAL PLANNING & PPE
Before generating waste, establish the following safety barriers.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator is mandatory if handling open powder outside a fume hood.
-
Hands: Double-gloving is required.[1]
-
Inner Glove: Nitrile (0.11 mm).
-
Outer Glove: Nitrile (0.11 mm) or Neoprene.
-
-
Eyes: Chemical safety goggles (ANSI Z87.1).[1]
-
Body: Lab coat with closed cuffs; Tyvek sleeves recommended for large scale (>10g) handling.
Waste Stream Segregation
Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance.
Figure 1: Waste Segregation Decision Tree. Ensure liquid waste streams are compatible with the solvent used.
PART 4: DISPOSAL PROCEDURES
Core Directive: Do not dispose of this compound down the drain. It is classified as WGK 3 (Severe Hazard to Waters).
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, degraded samples, or excess powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2]
-
Secondary Containment: Place the primary container inside a clear zip-lock bag before placing it in the satellite accumulation area.
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, HPLC effluent, or mother liquors.
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated Waste stream.
-
If DMSO/DMF/Methanol: Use Non-Halogenated Waste stream.
-
-
Quenching (If Reactive): If the ligand is mixed with active metal catalysts (e.g., Palladium), quench the mixture with an appropriate scavenger (e.g., SiliaMetS® Thiol) or filter through Celite to remove metal residues before disposal.
-
pH Adjustment: Ensure the solution is neutral (pH 6-8) if possible, though most organic waste streams tolerate pH 4-10.
-
Disposal: Pour into the appropriate carboy (Safety Can). Leave at least 10% headspace.
Protocol C: Contaminated Debris
Applicable for: Syringes, needles, weigh boats, gloves.
-
Sharps: Needles contaminated with the compound must go into a Red Biohazard/Sharps Container , labeled "Chemical Contaminated Sharps".
-
Soft Debris: Gloves and paper towels should be double-bagged in clear polyethylene bags, sealed with tape, and placed in the Solid Hazardous Waste drum.
PART 5: SPILL RESPONSE WORKFLOW
In the event of a spill outside a fume hood, follow this logic to minimize exposure.
Figure 2: Spill Response Logic Flow. Note: Never dry sweep powders; use wet wiping or damp absorbents to prevent aerosolization.
PART 6: REGULATORY COMPLIANCE
-
US EPA (RCRA): While not explicitly P- or U-listed, this compound meets the definition of a Characteristic Hazardous Waste (Toxicity) if leachable, or must be managed as hazardous due to the "Generator Knowledge" of the quinoline substructure (Carcinogenicity).
-
Recommended Code:D001 (if in ignitable solvent) or labeled strictly as "Toxic/Carcinogenic Non-Regulated Waste" for incineration.
-
-
DOT (Transport):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (6-(Quinolin-2-yl)pyridin-2(1H)-one).
-
UN Number: UN 2811 (Likely assignment for transport).
-
Class: 6.1.
-
PART 7: REFERENCES
-
Sigma-Aldrich. (2024). Product Specification: 6-(Quinolin-2-yl)pyridin-2(1H)-one. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Substance Information: Quinoline (CAS 91-22-5) Hazard Classification. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 2(1H)-Quinolinone Chemical Properties. Retrieved from
-
BenchChem. (2025).[1][2] Safe Disposal of Quinoline Derivatives. Retrieved from
-
Wang, Z., et al. (2014). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. Journal of the American Chemical Society. (Source of synthesis and application context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemos.de [chemos.de]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. 1006365-14-5|6-(Quinolin-2-yl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
Personal protective equipment for handling 6-(Quinolin-2-yl)pyridin-2(1H)-one
Comprehensive Safety and Logistical Guide for Handling 6-(Quinolin-2-yl)pyridin-2(1H)-one
As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with field-proven, highly technical safety protocols for handling 6-(Quinolin-2-yl)pyridin-2(1H)-one. Because this compound is a novel, biologically active heterocyclic intermediate, it must be treated as a highly potent Active Pharmaceutical Ingredient (HPAPI) requiring rigorous containment.
Hazard Identification & Causality
To handle this compound safely, you must understand the mechanistic causality behind its toxicity:
-
The Quinoline Moiety: Quinoline derivatives are highly lipophilic, allowing them to rapidly cross cellular membranes and dermal layers. Once systemic, they are metabolized in the liver, leading to hepatotoxicity. Furthermore, their planar structure allows for DNA intercalation, making them suspected mutagens and Group 1B carcinogens [1, 2].
-
The Pyridin-2(1H)-one (Pyridone) Moiety: This functional group exists in a tautomeric equilibrium with its hydroxypyridine form. This tautomerism enhances its ability to act as both a strong hydrogen bond donor and acceptor, increasing its binding affinity to biological targets and rendering the compound a severe respiratory and ocular irritant [5].
Due to these combined structural hazards and its uncharacterized high potency, this compound defaults to a SafeBridge Category 3 classification (Occupational Exposure Limit: 1–10 µg/m³), requiring advanced engineering controls and closed-system handling [3, 4].
Quantitative Hazard Data
| Property / Hazard Classification | Value / Standard |
| Occupational Exposure Limit (OEL) | 1 - 10 µg/m³ (SafeBridge Category 3) |
| Acute Toxicity (Oral/Dermal/Inhalation) | Category 3 (Toxic) |
| Skin/Eye Irritation | Category 2 (Severe Irritant) |
| Mutagenicity / Carcinogenicity | Category 2 (Suspected) / Category 1B (Presumed) |
| Physical State | Solid powder (High aerosolization/dust potential) |
Containment & Workflow Logistics
The following logical workflow ensures that the compound remains in a self-validating containment system from the moment it leaves storage until its final disposal.
Workflow for handling SafeBridge Category 3 potent compounds.
Personal Protective Equipment (PPE) Matrix
The primary goal of this PPE matrix is to establish a redundant barrier against lipophilic absorption and particulate inhalation.
| PPE Category | Specification | Causality / Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with HEPA filters. | Protects against aerosolized potent dust; mandatory for Category 3 compounds if handled outside a hard-shell isolator. |
| Hand Protection | Double Nitrile Gloves (Tested to EN 374). | Prevents dermal absorption of the lipophilic quinoline moiety. The outer glove is immediately doffed if contaminated. |
| Eye/Face | Tightly fitting safety goggles or PAPR face shield. | Prevents severe ocular irritation and mucosal absorption driven by the pyridone tautomer. |
| Body | Tyvek suit or disposable chemical-resistant lab coat with elastic cuffs. | Prevents particulate accumulation on personal clothing, eliminating the risk of secondary exposure outside the lab. |
Step-by-Step Operational Protocols
Protocol 1: Preparation and Weighing (Containment)
Never handle the dry powder of this compound on an open bench.
-
Verify Containment: Ensure the hard-shell isolator or Ventilated Balance Enclosure (VBE) is operating at a negative pressure relative to the laboratory.
-
Don PPE: Put on all required PPE (as outlined above) before retrieving the compound from the desiccator/refrigerator.
-
Transfer: Pass the sealed compound vial, an anti-static weigh boat, and a micro-spatula into the isolator via the pass-through airlock.
-
Equilibration: Allow the sealed vial to reach room temperature inside the isolator to prevent condensation, which can degrade the pyridone ring.
-
Weighing: Tare the weigh boat. Slowly uncap the vial to prevent the "popping" effect that aerosolizes fine powders. Weigh the exact required mass.
Protocol 2: Solubilization and Closed-System Transfer
The fundamental rule of HPAPI handling is to never remove dry powder from the containment zone.
-
In-Situ Solubilization: Add the appropriate organic solvent (e.g., DMSO, DMF, or Acetonitrile) directly to the weigh boat inside the isolator, or transfer the powder to a pre-tared volumetric flask using a powder funnel and immediately add solvent.
-
Sealing: Seal the flask or vial with a heavy-duty septum cap.
-
Exterior Decontamination: Wipe the exterior of the sealed flask with a wipe dampened in a 70% Ethanol/Water mixture to remove any microscopic surface contamination.
-
Extraction: Only after the compound is fully solubilized and the container is decontaminated may it be transferred out of the isolator for downstream assays.
Protocol 3: Spill Response and Decontamination
-
Dust Suppression: If a powder spill occurs inside the isolator, do not sweep , as this generates airborne particulates. Immediately cover the spilled powder with absorbent lab wipes.
-
Solvent Application: Gently pour a wetting agent (e.g., water/ethanol mix) over the wipes to suppress dust and solubilize the compound.
-
Wipe Down: Wipe the area inward from the edges to the center to prevent spreading the contamination.
-
Chemical Destruction: For final decontamination of the surface, use a 10% sodium hypochlorite (bleach) solution, which oxidatively cleaves the nitrogen-rich heterocyclic rings, rendering the compound biologically inactive.
Waste Management and Disposal Plan
-
Segregation: Collect all solid waste (contaminated gloves, wipes, weigh boats) in a dedicated, heavy-duty biohazard/chemical waste bag inside the isolator.
-
Sealing: Seal the bag using a twist-tie-cut method or gooseneck knot before passing it out of the containment unit.
-
Liquid Waste: Collect all liquid waste containing the solubilized compound in clearly labeled, halogenated-compatible high-density polyethylene (HDPE) carboys.
-
Final Disposal: Dispose of all associated waste via a licensed hazardous waste contractor for high-temperature incineration (minimum 1000°C). Do not flush liquid waste down the drain, as quinoline derivatives are highly toxic to aquatic life with long-lasting environmental effects [1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
